molecular formula C6H12O6 B12410730 D-Glucose-13C2,d2

D-Glucose-13C2,d2

Cat. No.: B12410730
M. Wt: 184.15 g/mol
InChI Key: GZCGUPFRVQAUEE-XNSWDWNISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Glucose-13C2,d2 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 184.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H12O6

Molecular Weight

184.15 g/mol

IUPAC Name

(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxy(1,6-13C2)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1D2

InChI Key

GZCGUPFRVQAUEE-XNSWDWNISA-N

Isomeric SMILES

[2H][13C]([2H])([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to D-Glucose-¹³C₂,d₂ in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Glucose-¹³C₂,d₂, a stable isotope-labeled glucose tracer, and its critical role in advancing metabolic research. This document details the tracer's properties, its application in metabolic flux analysis (MFA), and provides structured experimental protocols and data presentation to facilitate its use in laboratory settings.

Introduction to D-Glucose-¹³C₂,d₂

D-Glucose-¹³C₂,d₂ is a powerful tool in the field of metabolomics. It is a form of glucose in which two carbon atoms are replaced with the stable isotope Carbon-13 (¹³C) and two hydrogen atoms are replaced with deuterium (²H or d). This dual labeling allows for the simultaneous tracing of both carbon and hydrogen pathways in cellular metabolism. The most common variant for metabolic flux analysis is [1,2-¹³C₂]D-glucose, often complemented with deuterium labeling at specific positions, such as [6,6'-d₂], to investigate discrete metabolic pathways.

The use of stable, non-radioactive isotopes like ¹³C and deuterium makes D-Glucose-¹³C₂,d₂ a safe and effective tracer for in vitro, in vivo, and clinical studies.[1] By introducing this labeled glucose into a biological system, researchers can track its uptake and conversion into various downstream metabolites. The pattern of isotopic enrichment in these metabolites provides a quantitative measure of the activity of different metabolic pathways.

Chemical and Physical Properties

Stable isotope-labeled glucose variants are chemically identical to their unlabeled counterparts, ensuring they are metabolized in the same manner. The key difference lies in their molecular weight, which allows for their distinction and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

PropertyValueReference
Molecular Formula ¹³C₂C₄H₁₀D₂O₆
Molecular Weight ~184.15 g/mol
Isotopic Purity Typically >98-99 atom % ¹³C
Physical Form White to off-white powder

The Role of D-Glucose-¹³C₂,d₂ in Metabolic Research

D-Glucose-¹³C₂,d₂ is a cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism.[2] This is particularly valuable in understanding the metabolic reprogramming that occurs in various diseases, most notably cancer, and in the optimization of bioprocesses, such as those using Chinese Hamster Ovary (CHO) cells for therapeutic protein production.[3][4]

Tracing Central Carbon Metabolism

[1,2-¹³C₂]glucose is exceptionally well-suited for dissecting the upper pathways of central carbon metabolism: glycolysis and the pentose phosphate pathway (PPP).[5]

  • Glycolysis: The metabolism of [1,2-¹³C₂]glucose through glycolysis results in lactate labeled with ¹³C at positions 2 and 3 ([2,3-¹³C₂]lactate).

  • Pentose Phosphate Pathway: If the glucose molecule first enters the oxidative PPP, the C1 carbon is lost as CO₂. The resulting five-carbon sugar can then re-enter glycolysis, leading to the formation of lactate with a single ¹³C label at position 3 ([3-¹³C]lactate).

By measuring the relative abundance of these different lactate isotopologues, researchers can calculate the relative flux of glucose through glycolysis versus the PPP.

Deuterium Labeling for Deeper Insights

The addition of deuterium labels provides another layer of information. For instance, [6,6'-d₂]glucose can be used in Deuterium Metabolic Imaging (DMI) to non-invasively visualize glucose metabolism in vivo.[1][6] The deuterium atoms can be tracked as they are incorporated into water, lactate, and glutamate, providing insights into glycolysis and the TCA cycle. While less common, a dually labeled tracer like D-Glucose-¹³C₂,d₂ can offer a more comprehensive view of both carbon and hydrogen fluxes simultaneously.

Experimental Protocols

The following sections outline generalized protocols for in vitro ¹³C-MFA experiments using D-Glucose-¹³C₂ as the tracer. These should be adapted based on the specific cell line, experimental goals, and available analytical instrumentation.

Cell Culture and Labeling

This protocol is based on methodologies for adherent cell lines such as A549 (human lung carcinoma) and CHO cells.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare culture medium containing the desired concentration of D-Glucose-¹³C₂. The standard glucose concentration in DMEM (4.5 g/L or 25 mM) can be replaced with the labeled glucose. For precise flux measurements, it is crucial to use a medium where the labeled glucose is the only glucose source.

  • Isotopic Labeling:

    • Aspirate the existing medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a predetermined time to allow for the incorporation of the isotopic label and to reach a metabolic and isotopic steady state. This time can range from a few hours to over 24 hours, depending on the cell type and the pathways of interest.[7][8] Metabolites in glycolysis typically reach isotopic steady state within 1.5 hours for [1,2-¹³C]glucose in CHO cells.[8]

Metabolite Extraction

Rapid and efficient quenching of metabolism is critical to prevent changes in metabolite levels during extraction.

  • Quenching:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add a pre-chilled extraction solvent. A commonly used solvent is a mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v) kept at -20°C or colder.

  • Cell Lysis and Collection:

    • Scrape the cells in the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Protein and Debris Removal:

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.

  • Sample Collection:

    • Carefully collect the supernatant containing the polar metabolites.

    • The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.

Analytical Methods

LC-MS/MS is a highly sensitive and specific method for quantifying the mass isotopologue distribution of metabolites.

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., the initial mobile phase of the chromatography gradient).

  • Chromatographic Separation: Separate the metabolites using a suitable LC column, such as a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.

  • Mass Spectrometry Analysis:

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-Exactive or a Triple Quadrupole instrument).

    • Acquire data in full scan mode to identify all isotopologues of a given metabolite or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification.

    • The mass difference between isotopologues will correspond to the number of ¹³C atoms incorporated.

A generalized LC-MS/MS workflow is depicted below:

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Reconstitution Reconstitute Dried Metabolite Extract Injection Inject into LC System Reconstitution->Injection LC_Column Chromatographic Separation (e.g., HILIC) Injection->LC_Column Ionization Electrospray Ionization (ESI) LC_Column->Ionization Mass_Analyzer Mass Analysis (e.g., Orbitrap) Ionization->Mass_Analyzer Detector Detection of Mass Isotopologues Mass_Analyzer->Detector Peak_Integration Peak Integration & Isotopologue Distribution Detector->Peak_Integration Flux_Calculation Metabolic Flux Calculation Peak_Integration->Flux_Calculation

Caption: Workflow for LC-MS/MS-based metabolic flux analysis.

NMR spectroscopy provides detailed information about the specific positions of ¹³C atoms within a molecule.

  • Sample Preparation: Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

  • NMR Acquisition: Acquire ¹H and/or ¹³C NMR spectra. ¹H-[¹³C] heteronuclear single quantum coherence (HSQC) experiments are particularly powerful for resolving and quantifying ¹³C-labeled metabolites.[9]

  • Data Analysis: The splitting patterns and chemical shifts in the NMR spectra reveal the positions and extent of ¹³C labeling. For example, the J-coupling between adjacent ¹³C atoms can be used to identify which bonds in a metabolite are derived from the [1,2-¹³C₂]glucose tracer.

Data Presentation and Interpretation

The primary output of a ¹³C-MFA experiment is the mass isotopologue distribution (MID) for various metabolites. This data is then used in computational models to estimate metabolic fluxes.

Quantitative Data Summary

The following table provides an example of how to present quantitative data from a ¹³C-MFA experiment. The values are illustrative and will vary depending on the cell type and experimental conditions.

MetaboliteIsotopologueFractional Abundance (%) (Exponential Growth)Fractional Abundance (%) (Stationary Phase)
LactateM+0 (Unlabeled)1020
M+1 (from PPP)53
M+2 (from Glycolysis)8577
CitrateM+02535
M+11512
M+25045
M+3108
GlutamateM+03040
M+12015
M+24540
M+355
Signaling Pathways and Logical Relationships

The following diagrams illustrate the flow of the ¹³C labels from [1,2-¹³C₂]glucose through glycolysis and the pentose phosphate pathway, and a general experimental workflow.

Glycolysis_PPP_Tracing cluster_pathways Tracing [1,2-¹³C₂]Glucose Glucose [1,2-¹³C₂]Glucose G6P [1,2-¹³C₂]G6P Glucose->G6P F6P [1,2-¹³C₂]F6P G6P->F6P Glycolysis PPP_entry Oxidative PPP G6P->PPP_entry TrioseP [2,3-¹³C₂]G3P (from Glycolysis) F6P->TrioseP Pyruvate_glyc [2,3-¹³C₂]Pyruvate TrioseP->Pyruvate_glyc Lactate_glyc [2,3-¹³C₂]Lactate (M+2) Pyruvate_glyc->Lactate_glyc CO2 ¹³CO₂ (from C1) PPP_entry->CO2 R5P [2-¹³C]R5P PPP_entry->R5P TrioseP_ppp [3-¹³C]G3P (from PPP) R5P->TrioseP_ppp Non-oxidative PPP Pyruvate_ppp [3-¹³C]Pyruvate TrioseP_ppp->Pyruvate_ppp Lactate_ppp [3-¹³C]Lactate (M+1) Pyruvate_ppp->Lactate_ppp

Caption: Fate of ¹³C labels from [1,2-¹³C₂]glucose in glycolysis and PPP.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase Cell_Culture Cell Culture Labeling Isotopic Labeling with D-Glucose-¹³C₂,d₂ Cell_Culture->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS LC-MS/MS or NMR Analysis Extraction->LC_MS Data_Processing Data Processing and Isotopologue Analysis LC_MS->Data_Processing MFA ¹³C-Metabolic Flux Analysis Data_Processing->MFA Biological_Insights Biological Interpretation MFA->Biological_Insights

Caption: General workflow for a ¹³C-MFA experiment.

Conclusion

D-Glucose-¹³C₂,d₂ is an indispensable tool for quantitative metabolic research. By enabling the precise tracing of carbon and hydrogen atoms through complex metabolic networks, it provides unparalleled insights into cellular physiology in both health and disease. The methodologies outlined in this guide, from experimental design to data analysis, provide a framework for researchers to leverage the power of stable isotope tracers to unravel the complexities of cellular metabolism. As analytical technologies continue to advance, the application of D-Glucose-¹³C₂,d₂ and other labeled compounds will undoubtedly lead to new discoveries and therapeutic opportunities.

References

An In-Depth Technical Guide to the Structure and Application of D-Glucose-1,2-¹³C₂,6,6-d₂ in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isotopically labeled glucose molecule, D-Glucose-1,2-¹³C₂,6,6-d₂, detailing its structure, and applications in metabolic research. The content herein is intended to furnish researchers and drug development professionals with the foundational knowledge required to effectively untilize this tracer in experimental designs.

Understanding the Structure and Labeling of D-Glucose-1,2-¹³C₂,6,6-d₂

D-Glucose-1,2-¹³C₂,6,6-d₂ is a stable isotope-labeled analog of D-Glucose. The notation signifies that two carbon atoms and two hydrogen atoms have been replaced with their respective heavy isotopes. Specifically:

  • ¹³C₂ : Two carbon atoms are replaced with the Carbon-13 isotope. In the most common commercially available and researched form, these are located at the C1 and C2 positions of the glucose molecule.[1][2] This specific labeling is crucial for differentiating metabolic pathways.

  • d₂ : Two hydrogen atoms are replaced with deuterium (²H). A common placement for these labels is at the C6 position, creating D-Glucose-6,6-d₂.[3]

Combining these, D-Glucose-1,2-¹³C₂,6,6-d₂ is a powerful tool for simultaneously tracing different parts of the glucose molecule as it is metabolized.

Applications in Metabolic Tracing

Isotopically labeled glucose is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.[4][5][6] D-Glucose-1,2-¹³C₂ is particularly valuable for elucidating the relative contributions of glycolysis and the Pentose Phosphate Pathway (PPP), two central pathways of glucose metabolism.[7][8]

The rationale behind using [1,2-¹³C₂]glucose lies in the distinct fates of the C1 and C2 carbons in these pathways.[7] In glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules, preserving the C1-C2 bond in one of the resulting pyruvate molecules. Conversely, the oxidative phase of the PPP involves the decarboxylation of the C1 position of glucose-6-phosphate. This differential processing leads to unique labeling patterns in downstream metabolites, which can be detected by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9][10][11]

Quantitative Data from Metabolic Flux Analysis

The use of D-Glucose-1,2-¹³C₂ allows for the precise quantification of metabolic fluxes. The data presented below is derived from a study on cerebellar granule neurons and illustrates the type of quantitative insights that can be gained.

Metabolic PathwayPercentage of Glucose MetabolizedReference
Glycolysis52 ± 6%[9]
Oxidative/Non-oxidative Pentose Cycle19 ± 2%[9]
Oxidative PPP / Nucleotide Synthesis29 ± 8%[9]

Furthermore, the ratio of different lactate isotopomers can be used to determine the relative flux of the PPP to glycolysis. For instance, in a study of human glioblastoma, the [3-¹³C]lactate/[2,3-¹³C₂]lactate ratio was used as a measure of relative PPP activity.[12]

Tissue Type[3-¹³C]lactate/[2,3-¹³C₂]lactate RatioReference
Glioblastoma0.197 ± 0.011[12]
Surrounding Brain Tissue0.195 ± 0.033[12]

Experimental Protocols

Cell Culture and Isotope Labeling

A typical experimental workflow begins with culturing cells in a standard medium. To initiate the tracing experiment, the standard medium is replaced with a medium containing the isotopically labeled glucose.

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and proliferate in a standard growth medium.

  • Medium Exchange: Prior to labeling, aspirate the standard medium and wash the cells with a glucose-free medium to remove any unlabeled glucose.

  • Isotope Labeling: Introduce the experimental medium containing a known concentration of D-Glucose-1,2-¹³C₂,6,6-d₂. The duration of incubation is critical and should be sufficient to achieve isotopic steady-state for the metabolites of interest.[9]

  • Metabolite Quenching and Extraction: After the desired labeling period, rapidly quench metabolic activity to preserve the isotopic enrichment of intracellular metabolites. This is often achieved by aspirating the medium and adding a cold solvent, such as 80% methanol.[13] The cells are then scraped and collected.

  • Sample Processing: The cell extracts are then processed to separate the intracellular metabolites from other cellular components, typically by centrifugation. The supernatant containing the metabolites is then prepared for analysis.

Analytical Techniques

NMR spectroscopy is a powerful non-destructive technique for identifying and quantifying isotopomers.[14][15][16][17]

  • Sample Preparation: The extracted metabolite samples are lyophilized and reconstituted in a suitable solvent, often containing a known concentration of an internal standard.

  • NMR Acquisition: ¹³C NMR spectra are acquired to observe the incorporation of the ¹³C label into various metabolites. Heteronuclear single quantum coherence (HSQC) experiments can be used to correlate ¹³C atoms with their attached protons, providing detailed structural information.[18]

  • Data Analysis: The relative abundance of different isotopomers is determined by integrating the corresponding peaks in the NMR spectrum. This data is then used in metabolic models to calculate flux ratios.

Mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), offers high sensitivity for detecting and quantifying labeled metabolites.[19][20][21]

  • Chromatographic Separation: The metabolite extract is injected into an LC or GC system to separate the individual metabolites.

  • Mass Analysis: The separated metabolites are ionized and their mass-to-charge ratio is measured. The incorporation of ¹³C and deuterium results in a predictable mass shift for each metabolite and its fragments.

  • Data Analysis: The abundance of different mass isotopomers is determined from the mass spectra. This data is then corrected for the natural abundance of heavy isotopes and used to calculate metabolic fluxes.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of D-Glucose-1,2-¹³C₂,6,6-d₂.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Interpretation cell_seeding 1. Cell Seeding medium_exchange 2. Medium Exchange cell_seeding->medium_exchange isotope_labeling 3. Isotope Labeling with D-Glucose-1,2-13C2,6,6-d2 medium_exchange->isotope_labeling quenching 4. Quenching Metabolism isotope_labeling->quenching extraction 5. Metabolite Extraction quenching->extraction nmr NMR Spectroscopy extraction->nmr ms Mass Spectrometry extraction->ms flux_analysis Metabolic Flux Analysis nmr->flux_analysis ms->flux_analysis

Experimental workflow for metabolic tracing.

glycolysis_pathway glucose D-Glucose-1,2-13C2 g6p Glucose-6-Phosphate-1,2-13C2 glucose->g6p f6p Fructose-6-Phosphate-1,2-13C2 g6p->f6p f16bp Fructose-1,6-Bisphosphate-1,2-13C2 f6p->f16bp dhap DHAP f16bp->dhap g3p Glyceraldehyde-3-Phosphate-1,2-13C2 f16bp->g3p dhap->g3p pep Phosphoenolpyruvate-2,3-13C2 g3p->pep pyruvate Pyruvate-2,3-13C2 pep->pyruvate lactate Lactate-2,3-13C2 pyruvate->lactate acetyl_coa Acetyl-CoA-1,2-13C2 pyruvate->acetyl_coa tca TCA Cycle acetyl_coa->tca

Fate of ¹³C labels in Glycolysis.

ppp_pathway g6p Glucose-6-Phosphate-1,2-13C2 six_pgl 6-Phosphoglucono-δ-lactone-1,2-13C2 g6p->six_pgl six_pg 6-Phosphogluconate-1,2-13C2 six_pgl->six_pg ru5p Ribulose-5-Phosphate-2-13C1 six_pg->ru5p co2 13CO2 six_pg->co2 Decarboxylation of C1 r5p Ribose-5-Phosphate-1-13C1 ru5p->r5p xu5p Xylulose-5-Phosphate-2-13C1 ru5p->xu5p f6p Fructose-6-Phosphate r5p->f6p g3p Glyceraldehyde-3-Phosphate r5p->g3p xu5p->f6p xu5p->g3p

Fate of ¹³C labels in the Pentose Phosphate Pathway.

References

Applications of D-Glucose-13C2,d2 in Cellular Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of D-Glucose-13C2,d2 in cellular metabolism studies. This powerful isotopic tracer enables researchers to simultaneously track carbon and deuterium atoms, offering unique insights into the intricate network of metabolic pathways. This guide details the core principles of its use, experimental protocols, data analysis, and visualization techniques, with a focus on its application in metabolic flux analysis, cancer research, and the study of metabolic diseases.

Core Principles of Metabolic Tracing with this compound

This compound is a stable isotope-labeled form of glucose where the first and second carbon atoms are replaced with the heavy isotope 13C, and two hydrogen atoms are replaced with deuterium (2H or D). This dual labeling allows for the simultaneous investigation of carbon flux through central metabolic pathways and the tracing of redox reactions involving NADPH.

Tracing Carbon through Glycolysis and the Pentose Phosphate Pathway

When cells metabolize [1,2-¹³C₂]glucose, the ¹³C labels are incorporated into downstream metabolites, providing a roadmap of pathway activity. The distinct fates of these labeled carbons in glycolysis versus the pentose phosphate pathway (PPP) are particularly informative.

  • Glycolysis: Direct metabolism of [1,2-¹³C₂]glucose through glycolysis results in the formation of pyruvate and lactate, where both labeled carbons remain connected. This generates metabolites that are two mass units heavier (M+2) than their unlabeled counterparts.

  • Pentose Phosphate Pathway (PPP): In the oxidative phase of the PPP, the C1 carbon of glucose is lost as CO₂. This means that metabolites derived from the PPP will have different labeling patterns. For instance, the ribose-5-phosphate generated will contain only the ¹³C from the original C2 position of glucose. The reintegration of PPP intermediates back into glycolysis can lead to the formation of singly labeled (M+1) glycolytic intermediates and lactate.

The relative abundance of M+1 and M+2 labeled metabolites, therefore, provides a quantitative measure of the relative flux through glycolysis and the PPP.[1][2][3] This is crucial for understanding how cells allocate glucose for energy production, biosynthesis, and redox balance.

Tracing Redox Metabolism with Deuterium

The deuterium atoms in this compound are strategically placed to trace the production and consumption of NADPH, a critical cofactor in reductive biosynthesis and antioxidant defense. The oxidative phase of the pentose phosphate pathway is a major source of cytosolic NADPH. Specific enzymatic reactions transfer deuterium from the glucose backbone to NADP+, forming NADPH. By tracking the incorporation of deuterium into molecules that require NADPH for their synthesis, such as fatty acids, researchers can gain insights into NADPH-dependent metabolic activities.[1][4][5]

Applications in Cellular Metabolism Research

The unique properties of this compound make it a valuable tool in various fields of metabolic research.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By measuring the isotopic labeling patterns of metabolites after introducing a ¹³C-labeled substrate like D-Glucose-13C2, MFA can provide a detailed map of cellular metabolic activity.[6][7] [1,2-¹³C₂]glucose is considered an optimal tracer for precisely estimating fluxes in glycolysis and the pentose phosphate pathway.[8][9]

Table 1: Representative Metabolic Flux Data from a ¹³C-MFA Study

Metabolic FluxRelative Flux (Normalized to Glucose Uptake)Pathway
Glucose Uptake100-
Glycolysis (Glucose to Pyruvate)85Glycolysis
Pentose Phosphate Pathway (Oxidative)10PPP
TCA Cycle75TCA Cycle
Lactate Secretion90Fermentation

This table presents hypothetical but representative data to illustrate the type of quantitative information obtained from a ¹³C-MFA experiment.

Cancer Metabolism

Cancer cells are known to reprogram their metabolism to support rapid proliferation, a phenomenon often referred to as the "Warburg effect," characterized by high rates of glycolysis even in the presence of oxygen. This compound is instrumental in dissecting the nuances of cancer cell metabolism, particularly in quantifying the shift between glycolysis and the PPP. The PPP is crucial for cancer cells as it provides NADPH to counteract oxidative stress and produces precursors for nucleotide synthesis.

Table 2: Mass Isotopologue Distribution of Lactate in Cancer Cells

IsotopologueControl Cells (%)Cancer Cells (%)
M+0 (Unlabeled)52
M+1 (from PPP)1025
M+2 (from Glycolysis)8573

This table illustrates how the mass isotopologue distribution of lactate, a key metabolic end-product, can differ between normal and cancerous cells, reflecting a shift in pathway utilization. This is representative data compiled from principles described in cited literature.[1][2]

Diabetes and Metabolic Disorders

Dysregulation of glucose metabolism is a hallmark of type 2 diabetes and other metabolic disorders. Isotopic tracers like this compound can be employed to study insulin resistance and the effects of therapeutic interventions on glucose uptake and utilization in various cell types, such as adipocytes and hepatocytes. The ability to trace both carbon and redox metabolism provides a more holistic view of the metabolic state in these diseases.

Experimental Protocols

A typical metabolic tracing experiment using this compound involves several key steps, from cell culture to data acquisition.

Cell Culture and Isotopic Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and have not reached confluency at the time of harvesting.

  • Media Preparation: Prepare culture medium containing this compound at the desired concentration. It is crucial to use glucose-free base medium and supplement it with the labeled glucose. The use of dialyzed fetal bovine serum (FBS) is recommended to minimize the presence of unlabeled glucose and other interfering metabolites.

  • Labeling: Replace the standard culture medium with the isotope-containing medium and incubate the cells for a duration sufficient to achieve isotopic steady-state in the metabolic pathways of interest. This can range from minutes for glycolysis to several hours or days for slower pathways like lipid biosynthesis.

Metabolite Extraction

For Adherent Cells:

  • Quenching Metabolism: Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled medium. Immediately add liquid nitrogen to the plate to flash-freeze the cells and halt all metabolic activity.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells.

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the extracted metabolites for subsequent analysis.

For Suspension Cells:

  • Quenching and Separation: Quickly cool the cell suspension and centrifuge at a low speed to pellet the cells.

  • Washing: Wash the cell pellet with ice-cold PBS.

  • Extraction: Resuspend the cell pellet in a chilled extraction solvent and proceed with the extraction as described for adherent cells.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for analyzing the labeling patterns of metabolites.

  • Derivatization: Metabolites are chemically modified (derivatized) to increase their volatility for gas chromatography. A common method is silylation using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC Separation: The derivatized metabolites are separated on a gas chromatography column. A typical temperature program starts at a low temperature and gradually increases to elute compounds with different boiling points.

  • MS Detection: The separated metabolites are ionized and their mass-to-charge ratio is measured by a mass spectrometer. The resulting mass spectra reveal the mass isotopologue distribution for each metabolite.

Table 3: Example GC-MS Parameters

ParameterSetting
Derivatization Agent MSTFA with 1% TMCS
Incubation 60°C for 60 minutes
GC Column DB-5ms or equivalent
Injection Mode Splitless
Oven Program Initial 60°C, ramp to 325°C
Ionization Mode Electron Ionization (EI) at 70 eV

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the specific positions of ¹³C atoms within a molecule.

  • Sample Preparation: Extracted metabolites are lyophilized and reconstituted in a deuterated solvent (e.g., D₂O).

  • NMR Acquisition: Two-dimensional NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are particularly powerful for resolving and identifying labeled metabolites in complex mixtures. Specific pulse sequences can be designed to quantify the abundance of different isotopomers.[10][11][12][13]

Data Analysis and Visualization

Data Processing

Raw data from GC-MS or NMR must be processed to determine the mass isotopologue distributions or positional enrichments. This involves correcting for the natural abundance of stable isotopes to accurately quantify the incorporation of the tracer.

Visualization of Metabolic and Signaling Pathways

Visualizing the flow of isotopes through metabolic pathways is essential for interpreting the experimental results. Graphviz (DOT language) can be used to create clear and informative diagrams of metabolic and signaling pathways.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Interpretation seeding Cell Seeding labeling Incubation with this compound seeding->labeling quenching Quenching Metabolism labeling->quenching extraction Metabolite Extraction quenching->extraction gcms GC-MS Analysis extraction->gcms nmr NMR Analysis extraction->nmr processing Data Processing & Correction gcms->processing nmr->processing mfa Metabolic Flux Analysis processing->mfa metabolic_fate cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway glucose Glucose (¹³C at C1, C2) g6p G6P glucose->g6p f6p F6P g6p->f6p pgl 6-PGL g6p->pgl G6PD g3p_dhap G3P/DHAP (M+2) f6p->g3p_dhap f6p->g3p_dhap pyruvate Pyruvate (M+2) g3p_dhap->pyruvate lactate Lactate (M+2) pyruvate->lactate ru5p Ru5P (M+1) pgl->ru5p r5p R5P (M+1) ru5p->r5p r5p->f6p Non-oxidative PPP deuterium_tracing glucose_d D-Glucose-d2 g6p_d G6P-d glucose_d->g6p_d pgl_d 6-PGL-d g6p_d->pgl_d G6PD nadph_d NADPH-d pgl_d->nadph_d nadp NADP+ nadp->pgl_d biosynthesis Reductive Biosynthesis (e.g., Fatty Acids) nadph_d->biosynthesis mtor_regulation glucose High Glucose (High Glycolytic Flux) gapdh GAPDH glucose->gapdh Inhibits GAPDH binding to Rheb rheb Rheb gapdh->rheb Binding inhibits Rheb activity mtorc1 mTORC1 rheb->mtorc1 Activates growth Cell Growth & Proliferation mtorc1->growth Promotes ampk_regulation ppp_flux Increased PPP Flux nadph_ratio Increased NADPH/NADP+ Ratio ppp_flux->nadph_ratio ampk AMPK nadph_ratio->ampk Inhibits anabolism Anabolic Processes ampk->anabolism Inhibits catabolism Catabolic Processes ampk->catabolism Activates

References

An In-depth Technical Guide to Stable Isotope Tracing with [1,2-¹³C₂]D-Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stable isotope tracing using [1,2-¹³C₂]D-Glucose, a powerful technique for elucidating metabolic pathways. This guide is intended for researchers, scientists, and drug development professionals who are interested in applying this method to their own work.

Introduction to Stable Isotope Tracing with [1,2-¹³C₂]D-Glucose

Stable isotope tracing is a technique that uses non-radioactive isotopes to follow the metabolic fate of a substrate through a series of biochemical reactions. [1,2-¹³C₂]D-Glucose is a specifically labeled glucose molecule where the first and second carbon atoms are replaced with the stable isotope ¹³C. This specific labeling pattern makes it an invaluable tool for dissecting the relative contributions of glycolysis and the pentose phosphate pathway (PPP) to cellular metabolism.

When [1,2-¹³C₂]D-Glucose enters a cell, it is phosphorylated to glucose-6-phosphate and can then proceed down one of two major pathways:

  • Glycolysis: If it proceeds through glycolysis, the six-carbon glucose molecule is eventually cleaved into two three-carbon pyruvate molecules. In this process, the ¹³C labels from the first and second carbons of glucose are retained in one of the resulting pyruvate molecules.

  • Pentose Phosphate Pathway (PPP): If glucose-6-phosphate enters the oxidative branch of the PPP, the first carbon is lost as CO₂. The remaining five-carbon sugar can then re-enter glycolysis. This results in a different labeling pattern in downstream metabolites compared to direct glycolysis.

By analyzing the mass isotopomer distribution of key metabolites using mass spectrometry, researchers can quantify the relative flux through these pathways. This information is critical for understanding cellular metabolism in various contexts, including cancer biology, neurobiology, and drug development.[1][2][3]

Key Metabolic Pathways Investigated with [1,2-¹³C₂]D-Glucose

The primary application of [1,2-¹³C₂]D-Glucose tracing is the simultaneous assessment of glycolysis and the pentose phosphate pathway. The distinct labeling patterns produced by each pathway allow for their deconvolution.

Glycolysis and Pentose Phosphate Pathway

The diagram below illustrates the flow of the ¹³C labels from [1,2-¹³C₂]D-Glucose through glycolysis and the PPP.

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose [1,2-13C2]Glucose G6P Glucose-6-Phosphate (M+2) Glucose->G6P F6P Fructose-6-Phosphate (M+2) G6P->F6P G6P_ppp Glucose-6-Phosphate (M+2) F16BP Fructose-1,6-Bisphosphate (M+2) F6P->F16BP GAP_DHAP Glyceraldehyde-3-P (M+2) + Dihydroxyacetone-P (M+0) F16BP->GAP_DHAP Pyruvate_gly Pyruvate (M+2) GAP_DHAP->Pyruvate_gly Lactate_gly Lactate (M+2) Pyruvate_gly->Lactate_gly SixPG 6-Phosphogluconate (M+2) G6P_ppp->SixPG Ru5P Ribulose-5-Phosphate (M+1) SixPG->Ru5P CO2 13CO2 SixPG->CO2 Loss of C1 F6P_ppp Fructose-6-Phosphate (M+1) Ru5P->F6P_ppp GAP_ppp Glyceraldehyde-3-P (M+1) Ru5P->GAP_ppp F6P_ppp->GAP_DHAP Pyruvate_ppp Pyruvate (M+1) GAP_ppp->Pyruvate_ppp Lactate_ppp Lactate (M+1) Pyruvate_ppp->Lactate_ppp Pyruvate Pyruvate (M+2) from Glycolysis AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA Citrate Citrate (M+2) AcetylCoA->Citrate Isocitrate Isocitrate (M+2) Citrate->Isocitrate aKG alpha-Ketoglutarate (M+2) Isocitrate->aKG CO2_1 CO2 Isocitrate->CO2_1 SuccinylCoA Succinyl-CoA (M+2) aKG->SuccinylCoA CO2_2 CO2 aKG->CO2_2 Succinate Succinate (M+2) SuccinylCoA->Succinate Fumarate Fumarate (M+2) Succinate->Fumarate Malate Malate (M+2) Fumarate->Malate Oxaloacetate Oxaloacetate (M+0) Malate->Oxaloacetate Oxaloacetate->Citrate cluster_experimental Experimental Phase cluster_data Data Analysis Phase Design Experimental Design (Tracer Selection, Timepoints) Culture Cell Culture and Labeling with [1,2-13C2]Glucose Design->Culture Extraction Metabolite Extraction (Quenching and Lysis) Culture->Extraction Analysis GC-MS Analysis (Derivatization, Data Acquisition) Extraction->Analysis Processing Data Processing (Peak Integration, Natural Abundance Correction) Analysis->Processing MFA Metabolic Flux Analysis (Software Modeling) Processing->MFA Interpretation Interpretation (Flux Maps, Biological Insights) MFA->Interpretation

References

The Dual-Tracer Advantage: A Technical Guide to D-Glucose-13C2,d2 in Metabolomics and Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of D-Glucose-13C2,d2 as a powerful tool in metabolomics and metabolic flux analysis (MFA). By incorporating both stable carbon isotopes (¹³C) and deuterium (d or ²H), this tracer offers a unique opportunity to simultaneously probe different aspects of glucose metabolism, providing a more comprehensive understanding of cellular physiology in both health and disease. This guide will delve into the core principles of its use, present illustrative quantitative data from related tracer studies, provide detailed experimental protocols, and visualize the key metabolic pathways involved.

Core Concepts: The Power of Dual Labeling

This compound is a specialized isotopic tracer where two carbon atoms and two hydrogen atoms are replaced with their heavier, stable isotopes. While specific research utilizing this exact dual-labeled molecule is not widely published, the principles of its application can be understood by examining the utility of its individual isotopic components: [1,2-¹³C₂]glucose and [6,6-d₂]glucose.

The ¹³C labels, typically at the C1 and C2 positions, are invaluable for tracing the path of the glucose carbon backbone through central carbon metabolism. This allows researchers to distinguish between major pathways such as glycolysis and the Pentose Phosphate Pathway (PPP).[1][2] For instance, the fate of the C1 and C2 carbons of glucose differs significantly in these two pathways, leading to distinct labeling patterns in downstream metabolites like lactate and ribose-5-phosphate.[3][4]

The deuterium labels, commonly at the C6 position, are primarily used to measure the rate of glucose appearance and disappearance in the plasma, providing a robust method for determining whole-body and tissue-specific glucose flux.[5] The deuterium atoms are less likely to be exchanged in the upper parts of glycolysis, making them a reliable tracer for glucose transport and uptake.

By combining these labels into a single molecule, this compound has the potential to offer a multi-faceted view of glucose metabolism in a single experiment, correlating glucose uptake and flux with its intracellular fate.

Quantitative Data Analysis

Table 1: Illustrative Mass Isotopomer Distribution of Key Metabolites from [1,2-¹³C₂]glucose Tracing in Human Hepatoma (Hep G2) Cells

MetaboliteMass IsotopomerFractional Abundance (%)
Lactatem11.9
m2 10.0
Ribosem1 ([1-¹³C] and [5-¹³C])-
m2 ([1,2-¹³C₂] and [4,5-¹³C₂])-
Palmitatem1-
m2-
Data adapted from Lee et al., 1998. The m2 lactate is a key indicator of glycolytic flux from [1,2-¹³C₂]glucose.[3]

Table 2: Illustrative Relative Net Fluxes in Neutrophils During Oxidative Burst Using [1,2-¹³C₂]glucose

Metabolic ReactionRelative Net Flux (Absence of Oxidative Burst)Relative Net Flux (During Oxidative Burst)
Glycolysis (G6P to PYR) HighLow
Pentose Phosphate Pathway (Oxidative) LowHigh
Conceptual data based on findings from studies on neutrophil metabolism which show a switch to the pentose cycle during oxidative burst.[6]

Experimental Protocols

The following is a generalized, detailed protocol for a stable isotope tracing experiment in cultured mammalian cells, which can be adapted for the use of this compound.

3.1. Cell Culture and Isotope Labeling

  • Cell Seeding: Plate mammalian cells (e.g., A549, Hep G2) in 6-well plates at a density that will result in approximately 80% confluency at the time of metabolite extraction.[7] Allow cells to adhere and grow overnight.

  • Media Preparation: Prepare glucose-free cell culture medium supplemented with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose and other interfering metabolites.[7]

  • Tracer Introduction: On the day of the experiment, remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the prepared glucose-free medium containing a known concentration of this compound (e.g., 10 mM).

  • Incubation: Incubate the cells for a predetermined time to achieve isotopic steady-state. The time required can vary depending on the cell type and the metabolic pathway of interest, ranging from minutes for glycolysis to several hours for the TCA cycle.[8]

3.2. Metabolite Extraction

  • Quenching and Washing: Aspirate the labeling medium and rapidly wash the cells with ice-cold PBS to quench metabolic activity.

  • Extraction: Add a pre-chilled extraction solvent, typically 80% methanol in water, to the cell monolayer.[7] Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

  • Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating.

  • Storage: Store the dried metabolite pellets at -80°C until analysis.

3.3. LC-MS/MS Analysis

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography, such as a mixture of water and acetonitrile.

  • Chromatographic Separation: Separate the metabolites using a liquid chromatography system. For polar metabolites, a hydrophilic interaction liquid chromatography (HILIC) column is often employed.

  • Mass Spectrometry Detection: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of distinguishing between different isotopologues.

  • Data Acquisition: Acquire data in a manner that allows for the quantification of the different mass isotopomers for each metabolite of interest (e.g., m+0, m+1, m+2, etc.).

3.4. Data Analysis

  • Peak Integration: Integrate the peak areas for each mass isotopomer of the targeted metabolites.

  • Natural Abundance Correction: Correct the raw isotopomer distribution data for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, etc.).

  • Flux Calculation: Use the corrected mass isotopomer distributions to calculate relative or absolute metabolic fluxes using specialized software packages (e.g., INCA, Metran).[9]

Visualization of Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key metabolic pathways involved in glucose metabolism and a general experimental workflow for stable isotope tracing.

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Data Analysis seeding Cell Seeding growth Overnight Growth seeding->growth wash_pbs Wash with PBS growth->wash_pbs media_prep Prepare Labeled Media (this compound) add_label Add Labeled Media media_prep->add_label wash_pbs->add_label incubation Incubate to Steady-State add_label->incubation quench Quench & Wash incubation->quench extract Extract with 80% Methanol quench->extract centrifuge Centrifuge extract->centrifuge collect Collect Supernatant centrifuge->collect dry Dry Extract collect->dry lcms LC-MS/MS Analysis dry->lcms data_proc Data Processing lcms->data_proc flux_calc Flux Calculation data_proc->flux_calc

A generalized experimental workflow for stable isotope tracing in cell culture.

glycolysis_ppp cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose (¹³C at C1, C2) G6P Glucose-6-Phosphate (¹³C at C1, C2) Glucose->G6P F6P Fructose-6-Phosphate (¹³C at C1, C2) G6P->F6P G6P_ppp Glucose-6-Phosphate (¹³C at C1, C2) F16BP Fructose-1,6-Bisphosphate (¹³C at C1, C2) F6P->F16BP GAP_DHAP Glyceraldehyde-3-P (m+2) & Dihydroxyacetone-P (m+0) F16BP->GAP_DHAP PEP Phosphoenolpyruvate (m+2) GAP_DHAP->PEP Pyruvate Pyruvate (m+2) PEP->Pyruvate Lactate Lactate (m+2) Pyruvate->Lactate R5P Ribose-5-Phosphate (m+1) F6P_ppp Fructose-6-Phosphate (m+1, m+2) R5P->F6P_ppp Transketolase/ Transaldolase G6P_ppp->R5P CO2 ¹³CO₂ (from C1) G6P_ppp->CO2 G6PD GAP_ppp Glyceraldehyde-3-P (m+1, m+2) F6P_ppp->GAP_ppp

Tracing of [1,2-¹³C₂]glucose through Glycolysis and the Pentose Phosphate Pathway.

tca_cycle cluster_tca TCA Cycle Pyruvate Pyruvate (m+2) from Glycolysis AcetylCoA Acetyl-CoA (m+2) Pyruvate->AcetylCoA PDH Citrate Citrate (m+2) AcetylCoA->Citrate Isocitrate Isocitrate (m+2) Citrate->Isocitrate aKG α-Ketoglutarate (m+2) Isocitrate->aKG SuccinylCoA Succinyl-CoA (m+2) aKG->SuccinylCoA Succinate Succinate (m+2) SuccinylCoA->Succinate Fumarate Fumarate (m+2) Succinate->Fumarate Malate Malate (m+2) Fumarate->Malate Oxaloacetate Oxaloacetate (m+0) Malate->Oxaloacetate Oxaloacetate->Citrate

Entry of ¹³C-labeled pyruvate from glycolysis into the Tricarboxylic Acid (TCA) Cycle.

References

The Researcher's Advantage: A Technical Guide to D-Glucose-13C2,d2 in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of metabolic research and drug development, the precision of experimental tools is paramount. Among the array of stable isotope tracers, D-Glucose-13C2,d2 has emerged as a uniquely powerful substrate for elucidating complex metabolic pathways. This technical guide provides an in-depth exploration of the core advantages of using this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this tracer in their studies.

The strategic placement of two carbon-13 isotopes and two deuterium atoms on the D-glucose molecule provides distinct advantages in metabolic flux analysis (MFA), particularly in dissecting the central carbon metabolism. This guide will delve into the specific benefits, present quantitative data comparing its efficacy to other common tracers, and provide detailed experimental protocols for its application.

Core Advantages of this compound

The primary advantage of this compound lies in its ability to generate unique and informative labeling patterns in downstream metabolites. This allows for the precise and simultaneous quantification of fluxes through key metabolic pathways.

  • Enhanced Precision in Glycolysis and Pentose Phosphate Pathway (PPP) Analysis : this compound, particularly the [1,2-¹³C₂] variant, has been computationally and experimentally shown to provide the most precise estimates for fluxes in glycolysis and the pentose phosphate pathway (PPP) when compared to other glucose tracers.[1][2] The distinct labeling patterns generated as the C1 and C2 carbons traverse these pathways allow for a clear distinction between them.[3][4]

  • Superior Overall Network Analysis : Beyond individual pathways, [1,2-¹³C₂]glucose has been identified as the most precise tracer for analyzing the entire central carbon metabolism network as a whole.[1][2] This comprehensive view is crucial for understanding the integrated metabolic response of cells to various stimuli or genetic modifications.

  • Dual Isotope Advantage : The presence of both ¹³C and deuterium (²H) allows for multi-faceted metabolic investigations. While the ¹³C labels track the carbon backbone, the deuterium labels can provide insights into redox metabolism and the activity of dehydrogenases.

  • Reduced Isotope Effects : While isotope effects can sometimes influence reaction rates, the use of stable isotopes like ¹³C and ²H generally results in minimal kinetic isotope effects compared to radioactive isotopes, leading to more accurate representations of in vivo metabolism.

Quantitative Comparison of Glucose Tracers

The choice of an isotopic tracer is critical for the accuracy and resolution of metabolic flux analysis. The following table summarizes the precision scores of various ¹³C-labeled glucose tracers for different metabolic pathways, as determined by computational analysis. A higher score indicates a more precise flux estimate.

TracerGlycolysis Precision ScorePentose Phosphate Pathway Precision ScoreTCA Cycle Precision ScoreOverall Network Precision Score
[1,2-¹³C₂]glucose High [1][2]High [1][2]ModerateHigh [1][2]
[1-¹³C]glucoseModerateModerateLowModerate
[U-¹³C₆]glucoseLowLowHigh [1]Moderate
[2-¹³C]glucoseHigh[1]High[1]LowHigh[1]
[3-¹³C]glucoseHigh[1]High[1]ModerateHigh[1]

Precision scores are qualitative summaries based on computational evaluations from cited literature.[1][2]

Metabolic Fate of [1,2-¹³C₂]-D-Glucose

The distinct advantage of [1,2-¹³C₂]-D-glucose lies in the unique labeling patterns it generates in downstream metabolites of glycolysis and the Pentose Phosphate Pathway (PPP).

metabolic_fate Metabolic fate of [1,2-13C2]-D-glucose in Glycolysis and PPP. cluster_glycolysis Glycolysis Glc [1,2-13C2]Glucose G6P [1,2-13C2]G6P Glc->G6P F6P [1,2-13C2]F6P G6P->F6P G6P_ppp [1,2-13C2]G6P F16BP [1,2-13C2]F1,6BP F6P->F16BP DHAP [1-13C]DHAP F16BP->DHAP GAP [2-13C]GAP F16BP->GAP DHAP->GAP Pyr [2,3-13C2]Pyruvate GAP->Pyr Lac [2,3-13C2]Lactate Pyr->Lac Ru5P [2-13C]Ru5P + 13CO2 G6P_ppp->Ru5P G6PD R5P [1-13C]Ribose-5P Ru5P->R5P

Caption: Fate of ¹³C atoms from [1,2-¹³C₂]-D-glucose in glycolysis and the PPP.

Experimental Workflow for ¹³C Metabolic Flux Analysis

A typical ¹³C-MFA experiment involves several key stages, from cell culture to data analysis.

experimental_workflow General workflow for a 13C-MFA experiment. cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase cell_culture 1. Cell Culture (Adaptation to labeled media) labeling 2. Isotopic Labeling (Introduction of this compound) cell_culture->labeling quenching 3. Rapid Quenching (Metabolic arrest) labeling->quenching extraction 4. Metabolite Extraction quenching->extraction lcms 5. LC-MS/MS Analysis (Quantification of labeled metabolites) extraction->lcms data_processing 6. Data Processing (Isotopomer distribution analysis) lcms->data_processing mfa 7. Metabolic Flux Analysis (Computational modeling) data_processing->mfa interpretation 8. Biological Interpretation mfa->interpretation

References

D-Glucose-13C2,d2 for Studying Central Carbon Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Glucose-13C2,d2 in the study of central carbon metabolism. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret stable isotope tracer experiments for a deeper understanding of cellular metabolic phenotypes.

Introduction: The Power of Stable Isotope Tracers

Central carbon metabolism, encompassing glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, is a highly interconnected network of biochemical reactions fundamental to cellular bioenergetics, biosynthesis, and redox homeostasis. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.

Stable isotope-resolved metabolomics (SIRM) has emerged as a powerful tool for elucidating the intricate workings of these pathways. By introducing substrates labeled with stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H or D), researchers can trace the fate of atoms through metabolic networks. This technique, particularly ¹³C-Metabolic Flux Analysis (¹³C-MFA), allows for the quantification of intracellular reaction rates, or fluxes, providing a dynamic snapshot of cellular metabolism that is unattainable with traditional metabolomics approaches that only measure metabolite concentrations.[1][2]

D-Glucose, as the primary fuel source for most mammalian cells, is an ideal tracer for interrogating central carbon metabolism. Specifically, D-Glucose labeled at the first and second carbon positions with ¹³C ([1,2-¹³C₂]glucose) has been shown to be particularly effective for precisely estimating fluxes through glycolysis and the pentose phosphate pathway.[2][3] The addition of deuterium labels (d2) can offer further advantages, such as the ability to conduct multi-tracer studies and provide additional constraints for flux calculations.

This guide will delve into the practical aspects of using D-Glucose-¹³C₂,d₂ for metabolic flux analysis, from experimental design and data acquisition to the interpretation of results in the context of cellular signaling.

Data Presentation: Quantifying Metabolic Fluxes

A key output of ¹³C-MFA is a quantitative flux map, which details the rates of metabolic reactions throughout the central carbon network. This data is typically presented in tabular format, allowing for clear comparison of metabolic phenotypes between different cell types or under various experimental conditions.

While direct experimental flux data using D-Glucose-¹³C₂,d₂ is context-specific, the following table, adapted from a computational evaluation by Metallo et al. (2009), illustrates the precision of flux estimates that can be achieved using [1,2-¹³C₂]glucose in a model of mammalian central carbon metabolism. The data is presented as the 95% confidence interval for each flux, with smaller intervals indicating higher precision.

Reaction/PathwayFlux (Relative to Glucose Uptake)95% Confidence Interval with [1,2-¹³C₂]glucose
Glycolysis
Glucose -> G6P100(Fixed)
F6P -> G6P10.5(8.5, 12.5)
GAP -> DHAP45.2(43.0, 47.4)
PEP -> Pyruvate185.1(182.0, 188.2)
Pyruvate -> Lactate160.0(157.5, 162.5)
Pentose Phosphate Pathway
G6P -> 6PG20.3(18.9, 21.7)
R5P -> GAP15.1(14.0, 16.2)
TCA Cycle
Pyruvate -> Acetyl-CoA15.4(14.1, 16.7)
Acetyl-CoA + OAA -> Citrate25.6(24.0, 27.2)
Isocitrate -> a-KG28.9(27.0, 30.8)
a-KG -> Succinyl-CoA20.1(18.5, 21.7)
Succinate -> Fumarate18.7(17.1, 20.3)
Fumarate -> Malate18.7(17.1, 20.3)
Malate -> Oxaloacetate22.3(20.5, 24.1)
Anaplerosis/Cataplerosis
Glutamate -> a-KG10.2(8.8, 11.6)
Malate -> Pyruvate3.4(2.5, 4.3)

Table 1: Computationally evaluated precision of metabolic flux estimates using [1,2-¹³C₂]glucose as a tracer. Data is adapted from Metallo et al., 2009. The values represent the mean and 95% confidence intervals of fluxes relative to a glucose uptake rate of 100.

Experimental Protocols

The successful implementation of ¹³C-MFA using D-Glucose-¹³C₂,d₂ requires careful attention to experimental detail. The following sections outline a general workflow and key considerations for each step.

Experimental Workflow Overview

The overall experimental workflow for a ¹³C-MFA study can be summarized in the following diagram:

G cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase A Cell Culture and Seeding B Tracer Introduction (this compound) A->B C Isotopic Steady State Incubation B->C D Rapid Quenching C->D E Metabolite Extraction D->E F GC-MS or LC-MS Analysis E->F G Mass Isotopomer Distribution (MID) Determination F->G I Flux Estimation and Statistical Analysis G->I H Metabolic Model Construction H->I J Biological Interpretation I->J

Figure 1: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Detailed Methodologies

3.2.1. Cell Culture and Tracer Administration

  • Cell Seeding: Plate cells at a density that will ensure they are in the mid-logarithmic growth phase at the time of harvest. This is crucial for achieving a metabolic steady state.

  • Culture Medium: The day before introducing the tracer, replace the standard culture medium with a custom medium that is identical to the standard medium but lacks glucose.

  • Tracer Introduction: On the day of the experiment, add D-Glucose-¹³C₂,d₂ to the glucose-free medium to a final concentration that is physiological for the cell type being studied (typically 5-25 mM). The use of a high-purity labeled substrate is critical.

  • Isotopic Steady State: Incubate the cells in the tracer-containing medium for a sufficient period to reach isotopic steady state. This is the point at which the isotopic labeling of intracellular metabolites is no longer changing over time. The time to reach steady state varies between cell lines and metabolic pathways but is often in the range of 8-24 hours. It is recommended to perform a time-course experiment to empirically determine the optimal incubation time for the specific experimental system.

3.2.2. Sample Quenching and Metabolite Extraction

  • Quenching: To halt all enzymatic activity and preserve the in vivo metabolic state, rapid quenching is essential. A common and effective method is to aspirate the culture medium and immediately add a cold quenching solution, such as 80:20 methanol:water at -80°C.

  • Metabolite Extraction: After quenching, scrape the cells in the cold methanol solution and transfer to a microcentrifuge tube. The extraction is typically performed by a series of freeze-thaw cycles and centrifugation to separate the soluble metabolites from the cell debris and protein pellet. The supernatant containing the polar metabolites is then collected and dried, usually under a stream of nitrogen or using a vacuum concentrator.

3.2.3. GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for ¹³C-MFA due to its high sensitivity and ability to resolve positional isotopomers.

  • Derivatization: Dried metabolite extracts must be derivatized to increase their volatility for GC analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates stable tert-butyldimethylsilyl (tBDMS) derivatives.

  • GC-MS Parameters: The following table provides an example of typical GC-MS parameters for the analysis of ¹³C-labeled metabolites. These parameters should be optimized for the specific instrument and application.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1 mL/min (constant flow)
Oven Program100 °C for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
MS Source Temperature230 °C
MS Quad Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

Table 2: Example GC-MS parameters for the analysis of ¹³C-labeled metabolites.[4]

  • Data Analysis: The raw GC-MS data is processed to determine the mass isotopomer distributions (MIDs) for each metabolite of interest. This involves correcting for the natural abundance of ¹³C and other isotopes. The MIDs represent the fraction of each metabolite that contains 0, 1, 2, ... n ¹³C atoms.

Visualization of Pathways and Logical Relationships

Understanding the flow of carbon through central metabolism and its regulation by signaling pathways is crucial for interpreting flux data. The following diagrams, generated using the DOT language, illustrate these concepts.

Central Carbon Metabolism Pathways

This diagram provides a simplified overview of the major pathways of central carbon metabolism, highlighting the entry points of glucose-derived carbons.

central_carbon_metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P _6PG 6-P-Gluconate G6P->_6PG F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F6P->GAP F16BP->GAP DHAP DHAP F16BP->DHAP _3PG 3-Phosphoglycerate GAP->_3PG DHAP->GAP PEP Phosphoenolpyruvate _3PG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate alphaKG alpha-Ketoglutarate Citrate->alphaKG Succinate Succinate alphaKG->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate Ru5P Ribulose-5-P _6PG->Ru5P Ru5P->F6P R5P Ribose-5-P Ru5P->R5P R5P->GAP S7P Sedoheptulose-7-P E4P Erythrose-4-P

Figure 2: Overview of Central Carbon Metabolism.

Signaling and Metabolic Regulation

Metabolic fluxes are not static but are dynamically regulated by signaling pathways in response to intra- and extracellular cues. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and metabolism. This diagram illustrates how this pathway can influence glucose metabolism. A specific example is the regulation of mTORC1 by glycolytic flux through the interaction of GAPDH and Rheb.[5]

signaling_metabolism cluster_signaling PI3K/Akt/mTOR Pathway cluster_metabolism Glucose Metabolism GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 GlucoseUptake Glucose Uptake (GLUT1/4) Akt->GlucoseUptake promotes Glycolysis Glycolysis Akt->Glycolysis activates PFKFB2 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis ProteinSynthesis S6K->ProteinSynthesis Protein Synthesis _4EBP1->ProteinSynthesis Glucose Glucose Glucose->GlucoseUptake GlucoseUptake->Glycolysis GAPDH GAPDH Glycolysis->GAPDH Rheb Rheb Glycolysis->Rheb High flux releases Rheb from GAPDH GAPDH->Rheb inhibits Rheb->mTORC1 activates

Figure 3: Regulation of Glucose Metabolism by the PI3K/Akt/mTOR Signaling Pathway.

Conclusion

D-Glucose-¹³C₂,d₂ is a powerful tool for dissecting the complexities of central carbon metabolism. By combining stable isotope tracing with mass spectrometry and computational modeling, researchers can obtain quantitative insights into metabolic fluxes that are critical for understanding cellular physiology in both health and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the adoption of this technology and aid in the design of robust and informative experiments. As our understanding of the intricate interplay between metabolism and other cellular processes, such as signaling and epigenetics, continues to grow, the application of stable isotope tracers like D-Glucose-¹³C₂,d₂ will undoubtedly play an increasingly important role in biomedical research and drug development.

References

The Significance of 13C and Deuterium Labeling in Glucose Tracers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of stable isotope-labeled glucose tracers, specifically those incorporating Carbon-13 (¹³C) and Deuterium (²H or D), in metabolic research. These powerful tools offer unprecedented insights into the intricate network of biochemical pathways, enabling precise quantification of metabolic fluxes and visualization of metabolic processes in vitro and in vivo. This guide delves into the core principles, experimental methodologies, data interpretation, and comparative advantages of ¹³C and deuterium labeling, serving as a vital resource for professionals in academic research and drug development.

Core Principles of Stable Isotope Tracing with Glucose

Stable isotope labeling is a technique where an atom in a molecule is replaced by its heavier, non-radioactive isotope.[1] When cells are supplied with glucose labeled with ¹³C or deuterium, these isotopes are incorporated into downstream metabolites.[2] The pattern and extent of this incorporation provide a dynamic readout of the activity of various metabolic pathways.[2][3]

Carbon-13 (¹³C) Labeling: ¹³C is a stable isotope of carbon that can be used to trace the fate of carbon atoms from glucose as they traverse metabolic pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][3][4] By measuring the mass shifts in metabolites using mass spectrometry (MS) or the distinct signals in nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rate of reactions, a practice known as Metabolic Flux Analysis (MFA).[2][3] ¹³C-MFA has become a gold standard for quantifying intracellular metabolic fluxes.[3]

Deuterium (²H) Labeling: Deuterium is a stable isotope of hydrogen. When glucose is labeled with deuterium, the deuterium atoms are transferred to various metabolites and macromolecules, including lipids, proteins, and glycogen.[5] This labeling can be detected using techniques like Deuterium Metabolic Imaging (DMI), which leverages magnetic resonance imaging (MRI) to visualize metabolic pathways in real-time and in vivo.[6][7] DMI offers a powerful, non-invasive window into tissue and tumor metabolism.[6][7]

Comparative Analysis of ¹³C and Deuterium Glucose Tracers

The choice between ¹³C and deuterium-labeled glucose depends on the specific research question, the biological system under investigation, and the available analytical instrumentation.

Feature¹³C-Labeled Glucose TracersDeuterium-Labeled Glucose Tracers
Primary Application Metabolic Flux Analysis (MFA) to quantify reaction rates.[3][8]In vivo metabolic imaging (DMI) and tracing macromolecule synthesis.[5][6][7]
Key Analytical Technique Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy.[2][3]Magnetic Resonance Imaging (MRI), NMR Spectroscopy, Stimulated Raman Scattering (SRS) Microscopy.[5][6]
Information Obtained Quantitative flux maps of central carbon metabolism.[3][8]Spatial distribution of metabolic activity, rates of glucose uptake and conversion to lactate and other metabolites.[6][7]
Invasiveness Can be used in vitro and in vivo. In vivo studies require tissue or fluid sampling.Primarily non-invasive for in vivo studies.[7]
Temporal Resolution Can achieve steady-state or dynamic flux measurements.Provides real-time visualization of metabolic processes.
Cost Cost of tracers can be significant, especially for complex labeling patterns.Deuterated glucose can be more cost-effective for in vivo imaging studies.

Experimental Protocols

¹³C Metabolic Flux Analysis (MFA) Protocol for Mammalian Cells

This protocol outlines the key steps for a typical ¹³C-MFA experiment using labeled glucose in cultured mammalian cells.

1. Experimental Design and Tracer Selection:

  • Objective: Define the specific metabolic pathways of interest (e.g., glycolysis, PPP, TCA cycle).

  • Tracer Choice: Select the appropriate ¹³C-labeled glucose isotopologue. For instance, [1,2-¹³C₂]glucose is effective for resolving fluxes through glycolysis and the PPP, while [U-¹³C₆]glucose provides a general overview of carbon metabolism.[9] A combination of tracers in parallel experiments can provide more comprehensive flux data.[8]

2. Cell Culture and Labeling:

  • Culture cells in a defined medium where the glucose concentration is known.

  • Once cells reach the desired confluency (typically mid-exponential phase), replace the medium with one containing the ¹³C-labeled glucose at the same concentration.

  • Incubate the cells for a sufficient duration to achieve isotopic steady state, where the labeling pattern of intracellular metabolites is stable. This often requires 18-24 hours, which should be confirmed by performing a time-course experiment.[8]

3. Metabolite Extraction:

  • Rapidly quench metabolism to halt enzymatic activity. This is typically done by aspirating the medium and washing the cells with ice-cold saline, followed by the addition of a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell extract.

  • Centrifuge the extract to pellet cell debris and proteins.

4. Sample Preparation for GC-MS Analysis:

  • Dry the supernatant containing the polar metabolites under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried metabolites to make them volatile for gas chromatography. A common method is to react the sample with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[10]

5. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms).

6. Data Analysis and Flux Calculation:

  • Correct the raw MS data for the natural abundance of ¹³C.

  • Use specialized software (e.g., Metran, OpenFlux) to fit the measured mass isotopomer distributions to a metabolic network model.[11] This computational step estimates the intracellular fluxes that best explain the observed labeling patterns.[8]

Deuterium Metabolic Imaging (DMI) Protocol for In Vivo Studies

This protocol provides a general workflow for a DMI experiment in a preclinical model.

1. Animal Preparation and Tracer Administration:

  • Fast the animal overnight to ensure a baseline metabolic state.

  • Administer the deuterium-labeled glucose (e.g., [6,6-²H₂]glucose) orally or via intravenous infusion.[6][12] The dosage is typically calculated based on the animal's body weight (e.g., 0.75 g/kg).[7]

2. MRI Data Acquisition:

  • Position the animal in an MRI scanner equipped for deuterium imaging.

  • Acquire anatomical reference images (e.g., T2-weighted images).

  • Perform a 3D MR spectroscopic imaging (MRSI) acquisition to detect the deuterium signals from the labeled glucose and its downstream metabolites (e.g., lactate, glutamate).[12] Data acquisition can be dynamic, capturing the metabolic conversion over time, or at a steady-state time point (e.g., 60-90 minutes post-administration).[7][12]

3. Data Processing and Analysis:

  • The acquired MRSI data consists of a deuterium spectrum for each spatial location (voxel).

  • Quantify the spectral peaks corresponding to deuterated glucose, lactate, and other metabolites by spectral fitting.[12]

  • Generate metabolic maps by overlaying the quantified metabolite concentrations onto the anatomical MR images.[12] These maps visualize the spatial distribution of glucose uptake and metabolism within the tissue or tumor.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows.

glycolysis_tca_cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose (6C) Glucose (6C) G6P (6C) G6P (6C) Glucose (6C)->G6P (6C) [U-13C6] -> [U-13C6] F6P (6C) F6P (6C) G6P (6C)->F6P (6C) [U-13C6] -> [U-13C6] F1,6BP (6C) F1,6BP (6C) F6P (6C)->F1,6BP (6C) [U-13C6] -> [U-13C6] DHAP (3C) DHAP (3C) F1,6BP (6C)->DHAP (3C) [U-13C6] -> [1,2,3-13C3] GAP (3C) GAP (3C) F1,6BP (6C)->GAP (3C) [U-13C6] -> [4,5,6-13C3] DHAP (3C)->GAP (3C) Pyruvate (3C) Pyruvate (3C) GAP (3C)->Pyruvate (3C) -> [1,2,3-13C3] Acetyl-CoA (2C) Acetyl-CoA (2C) Pyruvate (3C)->Acetyl-CoA (2C) [1,2,3-13C3] -> [1,2-13C2] + 13CO2 Lactate (3C) Lactate (3C) Pyruvate (3C)->Lactate (3C) [1,2,3-13C3] -> [1,2,3-13C3] Citrate (6C) Citrate (6C) Acetyl-CoA (2C)->Citrate (6C) [1,2-13C2] -> [4,5-13C2] alpha-KG (5C) alpha-KG (5C) Citrate (6C)->alpha-KG (5C) -> [1,2-13C2] Succinyl-CoA (4C) Succinyl-CoA (4C) alpha-KG (5C)->Succinyl-CoA (4C) -> [1,2-13C2] Fumarate (4C) Fumarate (4C) Succinyl-CoA (4C)->Fumarate (4C) -> [1,2-13C2] or [3,4-13C2] Malate (4C) Malate (4C) Fumarate (4C)->Malate (4C) -> [1,2-13C2] or [3,4-13C2] Oxaloacetate (4C) Oxaloacetate (4C) Malate (4C)->Oxaloacetate (4C) -> [1,2-13C2] or [3,4-13C2] Oxaloacetate (4C)->Citrate (6C)

Caption: Fate of ¹³C atoms from [U-¹³C₆]glucose through glycolysis and the TCA cycle.

ppp_pathway Glucose-6-P (6C) G6P [1,2-13C2] 6-P-Gluconolactone 6-P-Gluconolactone [1,2-13C2] Glucose-6-P (6C)->6-P-Gluconolactone 6-P-Gluconate 6-P-Gluconate [1,2-13C2] 6-P-Gluconolactone->6-P-Gluconate Ribulose-5-P (5C) Ru5P [2-13C1] + 13CO2 6-P-Gluconate->Ribulose-5-P (5C) Ribose-5-P (5C) R5P [2-13C1] Ribulose-5-P (5C)->Ribose-5-P (5C) Xylulose-5-P (5C) X5P [2-13C1] Ribulose-5-P (5C)->Xylulose-5-P (5C) Sedoheptulose-7-P (7C) S7P [2,3-13C2] Ribose-5-P (5C)->Sedoheptulose-7-P (7C) Transketolase Fructose-6-P (6C) F6P [2-13C1] or [2,3-13C2] Erythrose-4-P (4C) E4P [2-13C1] Sedoheptulose-7-P (7C)->Erythrose-4-P (4C) Transaldolase Glyceraldehyde-3-P (3C) GAP [2-13C1] Erythrose-4-P (4C)->Fructose-6-P (6C) Transketolase Fructose-6-P (6C)->Glyceraldehyde-3-P (3C) Glycolysis

Caption: Labeling pattern in the Pentose Phosphate Pathway with [1,2-¹³C₂]glucose.

experimental_workflow cluster_planning 1. Experimental Design cluster_execution 2. Experimentation cluster_analysis 3. Analysis cluster_interpretation 4. Interpretation Hypothesis Hypothesis Select_Tracer Select Tracer (e.g., [U-13C6]glucose) Hypothesis->Select_Tracer Cell_Culture Cell Culture/ Animal Model Tracer_Admin Tracer Administration Cell_Culture->Tracer_Admin Sample_Collection Sample Collection (Quenching) Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Analytical_Platform Analytical Platform (GC-MS or MRI) Metabolite_Extraction->Analytical_Platform Data_Processing Data Processing Analytical_Platform->Data_Processing Flux_Analysis Metabolic Flux Analysis/ Image Analysis Data_Processing->Flux_Analysis Biological_Interpretation Biological Interpretation Flux_Analysis->Biological_Interpretation

Caption: General experimental workflow for stable isotope tracer studies.

Applications in Drug Development

Stable isotope-labeled glucose tracers are invaluable tools in the pharmaceutical industry.

  • Target Identification and Validation: By elucidating how disease states, such as cancer, alter metabolic pathways, these tracers can help identify and validate novel drug targets. For example, demonstrating a tumor's reliance on a specific metabolic pathway can validate targeting that pathway for therapeutic intervention.

  • Mechanism of Action Studies: Tracers can reveal how a drug candidate modulates metabolic fluxes, providing critical insights into its mechanism of action. This can help in optimizing drug candidates and understanding off-target effects.

  • Pharmacodynamic Biomarker Development: Changes in metabolic fluxes, as measured by tracer studies, can serve as sensitive pharmacodynamic biomarkers to assess drug efficacy in preclinical and clinical studies.[13]

  • Personalized Medicine: Understanding the metabolic phenotype of an individual's disease can aid in predicting their response to a particular therapy, paving the way for personalized medicine approaches.

Conclusion

The use of ¹³C and deuterium-labeled glucose tracers has revolutionized our ability to study metabolism. From quantifying the intricate dance of molecules in cellular pathways with ¹³C-MFA to visualizing metabolic "hotspots" in living organisms with DMI, these techniques provide a depth of understanding that is unattainable with traditional biochemical assays. For researchers and drug development professionals, a thorough understanding of these methodologies is essential for unlocking new discoveries and developing the next generation of therapeutics. This guide provides a foundational understanding to encourage the effective application of these powerful technologies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Exploring the Metabolic Fate of D-Glucose-13C2,d2

This guide provides a comprehensive overview of the use of this compound, a stable isotope-labeled tracer, for investigating the metabolic fate of glucose in biological systems. Stable isotope tracers are invaluable tools in metabolic research, allowing for the precise tracking of atoms through complex biochemical networks.[1] this compound, particularly [1,2-¹³C₂]glucose, offers a powerful method to delineate the flux through key pathways such as glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.[2][3][4] This capability is crucial for understanding cellular physiology in both normal and disease states, such as cancer, and for evaluating the mechanism of action of novel therapeutic agents.[5][6]

Core Principles of Isotope Tracing with this compound

When cells are supplied with this compound, the labeled carbon (¹³C) and deuterium (²H) atoms are incorporated into downstream metabolites. By measuring the mass shifts and patterns of isotope incorporation in these metabolites using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can quantify the activity of various metabolic pathways.[7][8]

The specific placement of the ¹³C atoms is critical. Using [1,2-¹³C₂]D-glucose is particularly advantageous for distinguishing between glycolysis and the PPP.

  • In Glycolysis: The bond between carbon 3 and 4 of the glucose backbone is cleaved. This results in two three-carbon units of pyruvate, with the ¹³C labels from positions 1 and 2 of glucose ending up in positions 2 and 3 of lactate and pyruvate. This leads to a mass shift of +2 (M+2).

  • In the Pentose Phosphate Pathway (PPP): The oxidative branch of the PPP involves the decarboxylation of carbon 1 of glucose. This means the ¹³C label at the C1 position is lost as ¹³CO₂. The remaining five-carbon sugar retains the ¹³C label from the C2 position of glucose. This results in metabolites like ribose-5-phosphate having a mass shift of +1 (M+1).

This differential labeling pattern provides a clear and quantitative readout of the relative flux through these two fundamental pathways.

Key Metabolic Pathways and Label Propagation

The journey of the labeled carbons from [1,2-¹³C₂]D-glucose can be visualized through the central carbon metabolism network.

Glycolysis and Lactate Production

In glycolysis, [1,2-¹³C₂]D-glucose is converted to two molecules of [2,3-¹³C₂]pyruvate. Under anaerobic conditions or in highly glycolytic cells (the "Warburg effect" in cancer), this pyruvate is predominantly converted to [2,3-¹³C₂]lactate.[9] Detecting M+2 lactate is a direct measure of glycolytic flux.

Glycolysis_Pathway cluster_input Input Substrate cluster_glycolysis Glycolysis cluster_output Output Products [1,2-13C2]Glucose [1,2-13C2]Glucose G6P Glucose-6-P (M+2) [1,2-13C2]Glucose->G6P F6P Fructose-6-P (M+2) G6P->F6P F16BP Fructose-1,6-BP (M+2) F6P->F16BP DHAP DHAP (M+0) F16BP->DHAP GAP Glyceraldehyde-3-P (M+2) F16BP->GAP PEP Phosphoenolpyruvate (M+2) GAP->PEP Pyruvate Pyruvate (M+2) PEP->Pyruvate Lactate Lactate (M+2) Pyruvate->Lactate LDH TCA_Cycle TCA Cycle Entry Pyruvate->TCA_Cycle PDH

Glycolysis Labeling from [1,2-¹³C₂]Glucose
Pentose Phosphate Pathway (PPP)

The PPP is a crucial pathway for producing NADPH and precursors for nucleotide synthesis. As described, the oxidative PPP removes the C1 label, leading to M+1 labeled pentoses. The non-oxidative PPP can then reshuffle these carbons, creating a complex labeling pattern in glycolytic intermediates.

PPP_Pathway cluster_input Input Substrate cluster_ppp Pentose Phosphate Pathway cluster_output Output / Re-entry G6P [1,2-13C2]Glucose-6-P (M+2) 6PGL 6-P-Glucono-δ-lactone (M+2) G6P->6PGL G6PD 6PG 6-P-Gluconate (M+2) 6PGL->6PG Ru5P Ribulose-5-P (M+1) 6PG->Ru5P 6PGD CO2 13CO2 (lost) 6PG->CO2 R5P Ribose-5-P (M+1) Ru5P->R5P X5P Xylulose-5-P (M+1) Ru5P->X5P Nucleotides Nucleotide Synthesis R5P->Nucleotides Glycolysis Glycolysis Intermediates (F6P, GAP) R5P->Glycolysis Transketolase Transaldolase X5P->Glycolysis Transketolase Transaldolase TCA_Cycle_Pathway cluster_input Input from Glycolysis cluster_tca TCA Cycle cluster_output Biosynthetic Outputs Pyruvate [2,3-13C2]Pyruvate (M+2) AcetylCoA [1,2-13C2]Acetyl-CoA (M+2) Pyruvate->AcetylCoA PDH OAA Oxaloacetate (M+0 or M+2) Pyruvate->OAA PC Citrate Citrate (M+2) AcetylCoA->Citrate AKG α-Ketoglutarate (M+2) Citrate->AKG SuccinylCoA Succinyl-CoA (M+2) AKG->SuccinylCoA Glutamate Glutamate (M+2) AKG->Glutamate Fumarate Fumarate (M+2) SuccinylCoA->Fumarate Malate Malate (M+2) Fumarate->Malate Malate->OAA OAA->Citrate Experimental_Workflow cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis Culture 1. Cell Culture (or Animal Model) Label 2. Isotope Labeling (this compound) Culture->Label Quench 3. Quench Metabolism Label->Quench Extract 4. Metabolite Extraction Quench->Extract Analysis 5. Instrumental Analysis (LC-MS, GC-MS, NMR) Extract->Analysis Data 6. Data Processing & Flux Analysis Analysis->Data

References

Methodological & Application

Protocol for Metabolic Flux Analysis in Cell Culture Using D-Glucose-¹³C₂,d₂

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes within cells. D-Glucose labeled with stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H or D) serves as a key tracer to investigate central carbon metabolism. This document provides a detailed protocol for the use of D-Glucose-¹³C₂,d₂ in cell culture experiments for metabolic flux analysis. The dual labeling with ¹³C and Deuterium allows for simultaneous tracing of the carbon backbone and hydrogen atoms of glucose, offering deeper insights into glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and related biosynthetic pathways.

D-Glucose-1,2-¹³C₂ is commonly used to differentiate between glycolysis and the pentose phosphate pathway.[1][2] The ¹³C labels on the first and second carbon atoms of glucose are tracked as they are metabolized. Glycolysis retains both ¹³C atoms in pyruvate, while the oxidative PPP results in the loss of the C1 carbon as ¹³CO₂, leading to singly labeled metabolites.[2] The addition of deuterium at specific positions, such as in D-Glucose-6,6-d₂, allows for the investigation of pathways involving hydride transfer and can be used to determine whole-body glucose flux.[3] The combination of ¹³C and deuterium labeling in a single tracer molecule provides a multi-faceted view of glucose metabolism.

This protocol will guide users through media preparation, cell culture and labeling, metabolite extraction, and sample preparation for mass spectrometry analysis. Additionally, it will touch upon the key signaling pathways, mTOR and AMPK, that are intricately linked with cellular glucose metabolism.

Data Presentation

Table 1: Experimental Parameters for ¹³C-Glucose Labeling

ParameterRecommended Range/ValueNotes
Cell Seeding Density 0.2 - 1.0 x 10⁶ cells/well (6-well plate)Aim for 70-80% confluency at the time of extraction.
¹³C-Labeled Glucose Concentration 2-25 mMShould match the glucose concentration in standard culture medium. 4.5 g/L is equivalent to 25 mM.[4]
Labeling Incubation Time Minutes to >24 hoursGlycolysis reaches isotopic steady state in minutes, TCA cycle in a few hours, while nucleotides and complex lipids can take 24 hours or more.[2][5]
Quenching Solution Ice-cold 0.9% NaCl or PBSUsed to rapidly halt metabolic activity and wash cells.[6]
Metabolite Extraction Solvent 80% Methanol (pre-chilled to -80°C)Efficient for extracting polar metabolites.

Table 2: Expected ¹³C Labeling Enrichment in Key Metabolites from D-Glucose-1,2-¹³C₂

MetabolitePathwayExpected Isotopologue(s)Expected Enrichment (%)
Pyruvate GlycolysisM+2>90%
Lactate GlycolysisM+2>90%
Ribose-5-phosphate Pentose Phosphate PathwayM+1, M+2Varies with pathway flux
Citrate/Isocitrate TCA Cycle (1st round)M+2Varies with entry into TCA cycle
Malate TCA Cycle (1st round)M+2Varies with TCA cycle activity
Serine Glycolysis intermediateM+2Dependent on 3-phosphoglycerate labeling

Expected enrichment can vary significantly based on cell type, metabolic state, and experimental conditions. The values provided are illustrative.

Experimental Protocols

Media Preparation for Isotope Labeling
  • Prepare Glucose-Free Medium: Start with a basal medium formulation (e.g., DMEM, RPMI-1640) that does not contain glucose.

  • Supplement with Dialyzed Serum: Use dialyzed fetal bovine serum (FBS) instead of regular FBS to minimize the concentration of unlabeled glucose and other small molecules. A final concentration of 10% dialyzed FBS is common.

  • Add Labeled Glucose: Dissolve the D-Glucose-¹³C₂,d₂ in the glucose-free medium to the desired final concentration (e.g., matching the glucose concentration of your standard growth medium, typically 11-25 mM).

  • Complete the Medium: Add other necessary supplements such as L-glutamine, penicillin-streptomycin, etc.

  • Sterile Filtration: Filter the complete labeling medium through a 0.22 µm filter before use.

Cell Culture and Labeling
  • Cell Seeding: Seed adherent cells in 6-well or 10 cm plates at a density that will result in 70-80% confluency at the time of harvest. For suspension cells, seed at a density that allows for sufficient cell numbers for extraction. Culture cells overnight in standard growth medium to allow for attachment and recovery.

  • Initiate Labeling:

    • For adherent cells, aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium containing D-Glucose-¹³C₂,d₂ to the cells.

    • For suspension cells, pellet the cells by centrifugation, wash once with pre-warmed PBS, and resuspend in the pre-warmed labeling medium.

  • Incubation: Place the cells back into the incubator (37°C, 5% CO₂) for the desired labeling period. The incubation time will depend on the metabolic pathway of interest (see Table 1).

Metabolite Quenching and Extraction

This step is critical and should be performed quickly to halt enzymatic activity.

  • Quenching:

    • Adherent Cells: Place the culture plate on dry ice. Aspirate the labeling medium. Immediately wash the cells with ice-cold 0.9% NaCl or PBS to remove any remaining extracellular labeled glucose. Aspirate the wash solution completely.

    • Suspension Cells: Transfer the cell suspension to a centrifuge tube and pellet the cells at a low speed (e.g., 500 x g) for a short duration at 4°C. Aspirate the supernatant and resuspend the pellet in ice-cold 0.9% NaCl or PBS. Centrifuge again and discard the supernatant.

  • Metabolite Extraction:

    • Add a specific volume of ice-cold (-80°C) 80% methanol to the cells. For a 6-well plate, 1 mL per well is recommended.

    • For adherent cells, use a cell scraper to scrape the cells into the methanol.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Cell Lysis: Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete protein precipitation and cell lysis.

  • Centrifugation: Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube. Be careful not to disturb the pellet.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried metabolite pellets at -80°C until analysis.

Sample Preparation for LC-MS Analysis
  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for your LC-MS method. A common choice is a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) compatible with your chromatography. The volume used for reconstitution should be optimized based on the expected metabolite concentration and the sensitivity of the mass spectrometer.

  • Internal Standards: It is highly recommended to include a mixture of stable isotope-labeled internal standards in the reconstitution solvent to control for variations in sample handling and instrument response.

  • Centrifugation: Centrifuge the reconstituted samples to pellet any insoluble material.

  • Transfer to Vials: Transfer the clear supernatant to autosampler vials for LC-MS analysis.

Visualization of Pathways and Workflows

Metabolic Pathway of D-Glucose-1,2-¹³C₂

Metabolic_Pathway Glucose D-Glucose-1,2-13C2 G6P Glucose-6-P (M+2) Glucose->G6P Glycolysis F6P Fructose-6-P (M+2) G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-BP (M+2) F6P->F16BP DHAP DHAP (M+2) F16BP->DHAP GAP Glyceraldehyde-3-P (M+2) F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate (M+2) GAP->BPG PG3 3-Phosphoglycerate (M+2) BPG->PG3 PEP Phosphoenolpyruvate (M+2) PG3->PEP Pyruvate Pyruvate (M+2) PEP->Pyruvate Lactate Lactate (M+2) Pyruvate->Lactate AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA Citrate Citrate (M+2) AcetylCoA->Citrate TCA TCA Cycle Citrate->TCA R5P Ribose-5-P (M+1) PPP->R5P CO2 13CO2 PPP->CO2 Oxidative Phase

Caption: Metabolic fate of D-Glucose-1,2-¹³C₂ through glycolysis and the PPP.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media_Prep Prepare Labeling Medium (D-Glucose-13C2,d2) Labeling Incubate with Labeled Medium Media_Prep->Labeling Cell_Seeding Seed Cells in Culture Plates Cell_Seeding->Labeling Quenching Quench Metabolism (Ice-cold Saline) Labeling->Quenching Extraction Extract Metabolites (Cold 80% Methanol) Quenching->Extraction Drying Dry Metabolite Extract Extraction->Drying Reconstitution Reconstitute in Solvent Drying->Reconstitution LCMS LC-MS Analysis Reconstitution->LCMS Data_Analysis Data Analysis & Flux Calculation LCMS->Data_Analysis

Caption: Overview of the experimental workflow for stable isotope tracing.

Glucose-Sensing Signaling Pathways

mTOR Signaling Pathway

High glucose levels promote cell growth and proliferation in part through the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway.[7][8] Glucose metabolism provides the necessary energy (ATP) and building blocks for anabolic processes regulated by mTORC1.

mTOR_Signaling Glucose High Glucose Glycolysis Increased Glycolysis Glucose->Glycolysis ATP High ATP/AMP Ratio Glycolysis->ATP mTORC1 mTORC1 ATP->mTORC1 activates Insulin Insulin Signaling PI3K PI3K Insulin->PI3K Akt Akt PI3K->Akt Akt->mTORC1 inhibits TSC1/2 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Anabolism Anabolic Processes (Protein & Lipid Synthesis) S6K1->Anabolism EIF4EBP1->Anabolism inhibition released

Caption: Simplified mTOR signaling pathway activated by high glucose levels.

AMPK Signaling Pathway

Conversely, low glucose conditions lead to cellular stress, characterized by a low ATP/AMP ratio, which activates AMPK (AMP-activated protein kinase).[9][10] Activated AMPK shifts the cellular metabolism from anabolic to catabolic processes to conserve energy.

AMPK_Signaling Low_Glucose Low Glucose Glycolysis Decreased Glycolysis Low_Glucose->Glycolysis ATP Low ATP/AMP Ratio Glycolysis->ATP AMPK AMPK ATP->AMPK activates Catabolism Catabolic Processes (Fatty Acid Oxidation, Autophagy) AMPK->Catabolism stimulates Anabolism Anabolic Processes (Protein & Lipid Synthesis) AMPK->Anabolism inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits mTORC1->Anabolism

Caption: Simplified AMPK signaling pathway activated by low glucose conditions.

References

Application Notes and Protocols for D-Glucose-¹³C₂,d₂ Infusion in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of D-Glucose-¹³C₂,d₂ as a stable isotope tracer for in vivo metabolic research. The protocols detailed below are designed to facilitate the accurate measurement of glucose flux, pathway activity, and metabolic reprogramming in various physiological and pathological states.

Introduction

Stable isotope tracing with molecules like D-Glucose-¹³C₂,d₂ is a powerful technique for elucidating the dynamics of metabolic pathways in vivo.[1] By introducing a labeled form of glucose into a biological system, researchers can track the fate of the carbon and hydrogen atoms through various metabolic processes.[2] D-Glucose-¹³C₂,d₂, with its dual labeling of carbon-13 (¹³C) and deuterium (²H or d), offers a sophisticated approach to simultaneously probe different aspects of glucose metabolism. The ¹³C labeling allows for the tracing of the carbon skeleton through pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, while the deuterium labeling can provide insights into processes such as gluconeogenesis and the activity of specific dehydrogenases.[1][3] This dual-tracer approach minimizes the number of animals required for comprehensive metabolic studies.[1]

[1,2-¹³C₂]glucose is particularly useful for providing precise estimates for glycolysis and the pentose phosphate pathway.[4] The combination of ¹³C and ²H tracers has been successfully applied in both animal models and human subjects to quantify glucose turnover and hepatic TCA cycle activity.[1]

Applications

  • Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic pathways in real-time.[4]

  • Cancer Metabolism Research: Investigating the Warburg effect and other metabolic alterations in tumors.[2]

  • Neurobiology: Studying brain glucose metabolism in normal and diseased states.[5][6]

  • Diabetes and Obesity Research: Assessing insulin sensitivity, glucose production, and disposal.

  • Drug Development: Evaluating the metabolic effects of novel therapeutic agents.

Data Presentation

The following tables summarize key quantitative data from published in vivo infusion studies using labeled glucose tracers. These values can serve as a starting point for designing new experiments.

Table 1: Murine Intravenous Infusion Parameters for ¹³C-Labeled Glucose

ParameterValueAnimal ModelTracerSource
Bolus Injection
Dose20 mg (in 80 µL of 25% w/v solution)NSG Mouse[U-¹³C₆]glucose[7]
Administration3 injections at 15 min intervalsNSG Mouse[U-¹³C₆]glucose[7]
Bolus + Continuous Infusion
Bolus Dose0.6 mg/g body mass (over 1 min)HER2+ Breast Cancer Brain Metastasis Mouse Model[U-¹³C₆]glucose[8]
Infusion Rate0.0138 mg/g body mass per minuteHER2+ Breast Cancer Brain Metastasis Mouse Model[U-¹³C₆]glucose[8]
Infusion Duration3-4 hoursHER2+ Breast Cancer Brain Metastasis Mouse Model[U-¹³C₆]glucose[8]
Intraperitoneal Injection
Dose4 mg/g body weightMouse[U-¹³C₆]glucose[9]
Label Incorporation Period90 minutesMouse[U-¹³C₆]glucose[9]

Table 2: Human Infusion Parameters for Labeled Glucose

ParameterValueStudy PopulationTracerSource
Continuous Infusion
Priming Bolus Dose5.95 mg/kgHealthy young men[6,6-²H₂]-glucose & [1-¹³C]-glucose[10]
Infusion Rate0.1 mg/kg/minHealthy young men[6,6-²H₂]-glucose & [1-¹³C]-glucose[10]
Infusion Duration2.5, 5, or 14.5 hoursHealthy young men[6,6-²H₂]-glucose & [1-¹³C]-glucose[10]
Hyperinsulinemic Euglycemic-Hypoglycemic Clamp
Priming Bolus Dose6 g (over 10 min)Humans[1-¹³C]glucose (100% enrichment)[11]
InfusionVariable rate to maintain euglycemia/hypoglycemiaHumans[1-¹³C]glucose (30-50% enrichment)[11]
Insulin Infusion Rate60-120 mU/m²/minHumansN/A[11]

Experimental Protocols

Protocol 1: Intravenous Infusion of D-Glucose-¹³C₂,d₂ in Mice

This protocol describes a method for a combined bolus and continuous intravenous infusion of D-Glucose-¹³C₂,d₂ in mice to achieve a steady-state labeling of plasma glucose and tissue metabolites.

Materials:

  • D-Glucose-¹³C₂,d₂ (e.g., [1,2-¹³C₂]-D-glucose combined with [6,6-²H₂]-D-glucose or a custom synthesis)

  • Sterile saline solution (0.9% NaCl)

  • Anesthetic (e.g., ketamine/xylazine or isoflurane)

  • Programmable syringe pump

  • 20-gauge catheter

  • Blood collection supplies (e.g., K₂-EDTA microtubes)

  • Liquid nitrogen for flash-freezing tissues

Procedure:

  • Animal Preparation:

    • Fast mice for 12-16 hours prior to infusion to increase the fractional enrichment of labeled glucose in the plasma.[8]

    • Anesthetize the mouse using an appropriate method.[8]

    • Place a 20-gauge catheter into the lateral tail vein.[8]

  • Tracer Preparation:

    • Prepare the D-Glucose-¹³C₂,d₂ solution in sterile saline. The concentration should be calculated based on the desired bolus dose and infusion rate.

  • Infusion:

    • Bolus Injection: Administer a bolus of the tracer solution to rapidly increase the plasma concentration of labeled glucose. A typical bolus for ¹³C-glucose is 0.6 mg/g body mass delivered over 1 minute in a volume of 150 µL.[8]

    • Continuous Infusion: Immediately following the bolus, begin a continuous infusion using a programmable syringe pump. An example infusion rate for ¹³C-glucose is 0.0138 mg/g body mass per minute.[8] The infusion should be maintained for 3-4 hours to approach isotopic steady state in the tissues of interest.[8][12]

  • Sample Collection:

    • Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the tail tip or another appropriate site at regular intervals (e.g., 0, 30, 60, 90, 120, 180 minutes) to monitor plasma glucose enrichment.[7]

    • Tissue Harvesting: At the end of the infusion period, euthanize the mouse and rapidly dissect the tissues of interest. Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.[7]

  • Sample Processing and Analysis:

    • Extract metabolites from plasma and tissues using appropriate methods (e.g., methanol/chloroform/water extraction).

    • Analyze the isotopic enrichment of glucose and downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2]

Protocol 2: Oral Gavage of D-Glucose-¹³C₂,d₂ in Mice

Oral administration is a less invasive alternative to intravenous infusion and can be suitable for certain experimental questions.

Materials:

  • D-Glucose-¹³C₂,d₂

  • Sterile water

  • Oral gavage needles

  • Blood collection supplies

  • Liquid nitrogen

Procedure:

  • Animal Preparation:

    • Fast mice overnight (12-16 hours) to ensure complete absorption of the tracer.

  • Tracer Administration:

    • Prepare a solution of D-Glucose-¹³C₂,d₂ in sterile water.

    • Administer the tracer solution via oral gavage. A typical dose might be in the range of 2-4 mg/g body weight.[9]

  • Sample Collection:

    • Collect blood samples at various time points post-gavage (e.g., 15, 30, 60, 90, 120 minutes) to determine the time course of tracer appearance in the circulation.

    • At the desired endpoint, euthanize the mouse and harvest tissues as described in Protocol 1.

  • Sample Processing and Analysis:

    • Process and analyze samples as described in Protocol 1.

Visualizations

The following diagrams illustrate key metabolic pathways and experimental workflows relevant to D-Glucose-¹³C₂,d₂ infusion studies.

glycolysis_tca_ppp cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P oxidative F16BP Fructose-1,6-BP F6P->F16BP F6P->R5P non-oxidative GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate GAP->R5P non-oxidative AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Caption: Central Carbon Metabolism Pathways.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Phase AnimalPrep Animal Preparation (Fasting, Anesthesia) TracerInfusion D-Glucose-¹³C₂,d₂ Infusion (Bolus + Continuous) AnimalPrep->TracerInfusion BloodSampling Serial Blood Sampling TracerInfusion->BloodSampling TissueHarvest Tissue Harvesting (Flash Freezing) TracerInfusion->TissueHarvest MetaboliteExtraction Metabolite Extraction BloodSampling->MetaboliteExtraction TissueHarvest->MetaboliteExtraction MSAnalysis LC-MS/MS or GC-MS Analysis MetaboliteExtraction->MSAnalysis DataAnalysis Metabolic Flux Analysis MSAnalysis->DataAnalysis

Caption: Experimental Workflow for In Vivo Infusion.

logical_relationship Tracer D-Glucose-¹³C₂,d₂ Glycolysis Glycolysis (¹³C₂ labeled intermediates) Tracer->Glycolysis PPP Pentose Phosphate Pathway (¹³C₁, ¹³C₂ labeled intermediates) Glycolysis->PPP TCA TCA Cycle (¹³C₂ labeled intermediates) Glycolysis->TCA GNG Gluconeogenesis (²H incorporation) TCA->GNG GNG->Tracer Recycling

Caption: Tracer Fate in Key Metabolic Pathways.

References

Application Notes and Protocols for NMR-based Metabolic Tracing with D-Glucose-¹³C₂,d₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for metabolic tracing studies with D-Glucose labeled with both Carbon-13 (¹³C) and Deuterium (²H or D). While the specific isotopomer D-Glucose-¹³C₂,d₂ is commercially available, detailed published protocols for this exact tracer are limited. Therefore, these notes are based on the extensive and well-established methodologies for the closely related and widely used tracer, [1,2-¹³C₂]D-Glucose , and incorporate principles from combined ¹³C and ²H tracing studies. These protocols can be readily adapted for D-Glucose-¹³C₂,d₂.

Application Notes

Stable isotope tracing with NMR spectroscopy is a powerful technique to quantitatively measure the flux of metabolites through cellular pathways. By supplying cells or organisms with a substrate, such as glucose, enriched with heavy isotopes like ¹³C and ²H, the fate of the labeled atoms can be tracked as the substrate is metabolized. This provides a dynamic view of metabolic activity, which is invaluable for understanding disease states and the mechanism of action of drugs.

The use of doubly labeled glucose, such as [1,2-¹³C₂]glucose, offers distinct advantages for dissecting central carbon metabolism. The specific labeling pattern allows for the differentiation of metabolic fates through glycolysis versus the Pentose Phosphate Pathway (PPP).[1][2] The addition of deuterium labels can provide further insights into redox metabolism and the activity of specific dehydrogenases.

Key Applications:

  • Quantification of Glycolysis and Pentose Phosphate Pathway (PPP) Flux: Determine the relative and absolute rates of glucose metabolism through these key pathways.[1][2]

  • Tricarboxylic Acid (TCA) Cycle Activity: Trace the entry of glucose-derived carbons into the TCA cycle and assess its activity.

  • Redox Metabolism: The use of deuterated glucose can provide information on NADPH production and other redox-sensitive pathways.

  • Drug Efficacy and Mechanism of Action: Evaluate how therapeutic compounds modulate metabolic pathways in cancer cells or other disease models.

  • Biomarker Discovery: Identify metabolic changes associated with disease progression or drug response.

Experimental Protocols

In Vitro Cell Culture Protocol with [1,2-¹³C₂]D-Glucose

This protocol describes the general procedure for a steady-state isotope tracing experiment in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., cancer cell line)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Glucose-free medium

  • [1,2-¹³C₂]D-Glucose

  • Fetal Bovine Serum (FBS), dialyzed

  • Phosphate Buffered Saline (PBS), ice-cold

  • Methanol, ice-cold

  • Chloroform, ice-cold

  • Milli-Q water, ice-cold

  • Liquid nitrogen

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with [1,2-¹³C₂]D-Glucose to the desired final concentration (e.g., 10 mM) and dialyzed FBS.

  • Isotope Labeling:

    • Aspirate the standard culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a duration sufficient to reach isotopic steady-state. This time should be optimized for the specific cell line and experimental goals but is often between 8 and 24 hours.

  • Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

    • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • Freeze-thaw the samples three times using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Centrifuge the samples at maximum speed (e.g., >13,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.

    • Collect the supernatant containing the polar metabolites.

  • Sample Preparation for NMR:

    • Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume (e.g., 600 µL) of NMR buffer (e.g., phosphate buffer in D₂O, pH 7.0) containing a known concentration of an internal standard (e.g., DSS or TMSP).

    • Transfer the solution to a 5 mm NMR tube.

In Vivo Infusion Protocol (Rodent Model)

This protocol provides a general guideline for in vivo glucose tracing in a rodent model. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • Rodent model (e.g., mouse, rat)

  • [1,2-¹³C₂]D-Glucose, sterile solution

  • Saline, sterile

  • Anesthetic

  • Infusion pump and catheters

Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions. Fasting may be required depending on the experimental design.

  • Catheterization: Surgically implant catheters (e.g., in the jugular vein for infusion and carotid artery for sampling) under anesthesia. Allow for a recovery period.

  • Tracer Infusion:

    • Administer a bolus injection of [1,2-¹³C₂]D-Glucose to rapidly increase plasma enrichment.

    • Follow with a continuous infusion at a constant rate to maintain a steady-state level of isotopic enrichment in the plasma. The infusion duration will depend on the metabolic processes being studied.

  • Sample Collection:

    • Collect blood samples at regular intervals to monitor plasma glucose enrichment and confirm steady state.

    • At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest.

    • Freeze-clamp the tissues in liquid nitrogen to quench metabolism.

  • Metabolite Extraction from Tissue:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Perform a perchloric acid or methanol/chloroform/water extraction to isolate metabolites.

    • Neutralize and lyophilize the extract.

  • Sample Preparation for NMR: Prepare the NMR sample as described in the in vitro protocol.

NMR Spectroscopy

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

¹H NMR Spectroscopy:

  • Pulse Sequence: 1D ¹H with water suppression (e.g., presaturation or NOESYPR1D).

  • Key Parameters:

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 5-10 seconds (for quantification)

    • Number of scans: 64-256 (depending on sample concentration)

  • Analysis: Quantify total metabolite concentrations and observe ¹³C satellites to estimate isotopic enrichment.

¹³C NMR Spectroscopy:

  • Pulse Sequence: 1D ¹³C with proton decoupling (e.g., zgpg30).

  • Key Parameters:

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 3-5 times the longest T₁ for quantification.

    • Number of scans: 1024 or more.

  • Analysis: Directly observe and quantify ¹³C-labeled isotopomers. The splitting patterns due to ¹³C-¹³C J-coupling are informative of the labeling pattern.

2D NMR Spectroscopy:

  • Experiment: 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC).

  • Advantages: Provides superior spectral resolution and allows for the unambiguous assignment of resonances in complex mixtures.

  • Analysis: The presence and intensity of cross-peaks confirm the ¹³C labeling at specific positions in the metabolites.

Data Presentation

The following tables present representative quantitative data that can be obtained from [1,2-¹³C₂]glucose tracing experiments. The values are illustrative and will vary depending on the cell type, experimental conditions, and physiological state.

Table 1: Relative Fluxes through Glycolysis and Pentose Phosphate Pathway in Cancer Cells.

Metabolic Flux RatioControl CellsDrug-Treated Cells
PPP Flux / Glycolytic Flux0.15 ± 0.020.28 ± 0.03
Lactate from PPP / Total Lactate0.08 ± 0.010.15 ± 0.02

Data derived from the analysis of lactate and glutamate isotopomers by ¹³C NMR following incubation with [1,2-¹³C₂]glucose.

Table 2: Fractional Enrichment of Key Metabolites in a Tumor Xenograft Model following [1,2-¹³C₂]Glucose Infusion.

Metabolite¹³C Fractional Enrichment (%)
Lactate (m+2)45 ± 5
Alanine (m+2)38 ± 4
Glutamate (m+2)15 ± 3
Citrate (m+2)12 ± 2

Fractional enrichment is determined by integrating the signals of the labeled and unlabeled species in the ¹³C NMR spectra.

Visualizations

Metabolic Pathways

Glycolysis_PPP_TCA_Entry cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Entry Glucose_12C2 [1,2-13C]Glucose G6P_12C2 [1,2-13C]G6P Glucose_12C2->G6P_12C2 F6P_12C2 [1,2-13C]F6P G6P_12C2->F6P_12C2 6PG_12C2 [1,2-13C]6PG G6P_12C2->6PG_12C2 F16BP_12C2 [1,2-13C]F1,6BP F6P_12C2->F16BP_12C2 DHAP_1C [1-13C]DHAP F16BP_12C2->DHAP_1C GAP_2C [2-13C]GAP F16BP_12C2->GAP_2C DHAP_1C->GAP_2C Pyruvate_23C2 [2,3-13C]Pyruvate GAP_2C->Pyruvate_23C2 Lactate_23C2 [2,3-13C]Lactate Pyruvate_23C2->Lactate_23C2 AcetylCoA_12C2 [1,2-13C]Acetyl-CoA Pyruvate_23C2->AcetylCoA_12C2 PDH Ru5P_2C [2-13C]Ru5P + 13CO2 6PG_12C2->Ru5P_2C R5P_2C [2-13C]R5P Ru5P_2C->R5P_2C GAP_3C [3-13C]GAP Ru5P_2C->GAP_3C Transketolase S7P_2C [2-13C]S7P R5P_2C->S7P_2C Transketolase E4P E4P S7P_2C->E4P F6P_3C [3-13C]F6P S7P_2C->F6P_3C Transaldolase Pyruvate_3C [3-13C]Pyruvate GAP_3C->Pyruvate_3C F6P_3C->Pyruvate_3C Lactate_3C [3-13C]Lactate Pyruvate_3C->Lactate_3C Citrate_45C2 [4,5-13C]Citrate AcetylCoA_12C2->Citrate_45C2

Caption: Fate of ¹³C atoms from [1,2-¹³C₂]Glucose through central carbon metabolism.

Experimental Workflow

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture Cell Culture / Animal Model Isotope_Labeling Introduce D-Glucose-13C2,d2 Cell_Culture->Isotope_Labeling Sample_Collection Collect Cells / Tissues Isotope_Labeling->Sample_Collection Metabolite_Extraction Extract Metabolites Sample_Collection->Metabolite_Extraction NMR_Sample_Prep Prepare NMR Sample Metabolite_Extraction->NMR_Sample_Prep NMR_Acquisition 1D/2D NMR Spectroscopy NMR_Sample_Prep->NMR_Acquisition Data_Processing Process NMR Data NMR_Acquisition->Data_Processing Metabolic_Flux_Analysis Quantify Metabolic Fluxes Data_Processing->Metabolic_Flux_Analysis

Caption: General experimental workflow for NMR-based metabolic tracing.

References

Quantifying Metabolic Fluxes Using D-Glucose-13C2,d2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical tool for understanding cellular physiology and identifying metabolic dysregulation in disease states, such as cancer. By tracing the fate of stable isotope-labeled substrates, researchers can quantify the rates (fluxes) of metabolic pathways, providing invaluable insights for drug discovery and development. D-Glucose-13C2,d2 is a specialized tracer that offers distinct advantages for dissecting central carbon metabolism. The strategic placement of two Carbon-13 (¹³C) atoms at the C1 and C2 positions and two deuterium atoms allows for precise quantification of the Pentose Phosphate Pathway (PPP) relative to glycolysis. This document provides detailed protocols and application notes for utilizing this compound in metabolic flux analysis, tailored for professionals in research and drug development.

The metabolism of [1,2-¹³C₂]glucose through glycolysis preserves the two ¹³C labels in lactate, while entry into the oxidative PPP results in the loss of the ¹³C at the C1 position. This differential labeling enables the deconvolution of fluxes through these interconnected pathways.[1] This tracer has been identified as providing the most precise estimates for glycolysis and the PPP in mammalian cells.[2]

Core Applications in Research and Drug Development

  • Target Identification and Validation: Quantifying pathway-specific metabolic fluxes can help identify and validate novel drug targets. For instance, a compound's effect on the PPP versus glycolysis can be precisely measured, offering mechanistic insights into its mode of action.

  • Pharmacodynamic Biomarker Development: Changes in metabolic fluxes in response to drug treatment can serve as sensitive pharmacodynamic biomarkers. Tracing the metabolism of this compound allows for the monitoring of target engagement and downstream effects on cellular metabolism.

  • Understanding Disease Metabolism: This tracer is instrumental in characterizing the metabolic reprogramming inherent in diseases like cancer. By quantifying the reliance of cancer cells on specific pathways for biomass production and redox balance, researchers can identify metabolic vulnerabilities.

  • Preclinical Drug Efficacy Studies: Assessing the impact of therapeutic candidates on central carbon metabolism in preclinical models can provide early indications of efficacy and potential mechanisms of resistance.

Experimental Workflow and Metabolic Pathway

The overall experimental workflow for a this compound tracer study involves several key stages, from cell culture to data analysis.

Experimental_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation Culture 1. Cell Culture (e.g., A549 cells) Label 2. Isotope Labeling (Switch to this compound media) Culture->Label Quench 3. Quenching (e.g., Cold Methanol) Label->Quench Extract 4. Metabolite Extraction (e.g., Chloroform/Methanol/Water) Quench->Extract Derivatize 5. Derivatization (e.g., for GC-MS) Extract->Derivatize GCMS 6. GC-MS Analysis (Measure Mass Isotopomer Distributions) Derivatize->GCMS DataProcessing 7. Data Processing (Correct for natural abundance) GCMS->DataProcessing MFA 8. Metabolic Flux Analysis (e.g., using INCA, METRAN) DataProcessing->MFA FluxMap 9. Generate Flux Map MFA->FluxMap

Fig. 1: Experimental workflow for metabolic flux analysis.

The metabolism of this compound through glycolysis and the Pentose Phosphate Pathway generates distinct labeling patterns in downstream metabolites.

Metabolic_Pathway cluster_Glycolysis Glycolysis cluster_PPP Pentose Phosphate Pathway G6P Glucose-6-Phosphate (¹³C at C1, C2) F6P Fructose-6-Phosphate (¹³C at C1, C2) G6P->F6P R5P Ribose-5-Phosphate (¹³C at C1 or ¹³C at C4,C5) G6P->R5P TrioseP Triose-Phosphate (¹³C at C1, C2 of Glyceraldehyde-3-P) F6P->TrioseP Pyruvate Pyruvate (¹³C at C2, C3) TrioseP->Pyruvate Lactate Lactate (¹³C at C2, C3 - M+2) Pyruvate->Lactate TCA Cycle TCA Cycle Pyruvate->TCA Cycle R5P->F6P Non-oxidative PPP PPP_Lactate Lactate (from recycled trioses, ¹³C at C3 - M+1) R5P->PPP_Lactate Glucose This compound (¹³C at C1, C2) Glucose->G6P

Fig. 2: Metabolism of this compound.

Detailed Experimental Protocols

This section provides a synthesized protocol based on established methodologies for metabolic flux analysis in adherent mammalian cell lines, such as the A549 lung carcinoma cell line.[3]

Part 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells (e.g., A549) in appropriate culture vessels (e.g., 10-cm dishes) and grow to semi-confluence in standard high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Media Preparation: Prepare labeling medium by supplementing glucose-free DMEM with this compound to the desired final concentration (e.g., 10 mM), along with 10% dialyzed FBS and other necessary supplements.

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with phosphate-buffered saline (PBS) to remove residual unlabeled glucose.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a sufficient duration to achieve isotopic steady state. This is typically determined empirically but is often in the range of 6 to 24 hours.[3] For rapidly proliferating cancer cells, a shorter duration may be sufficient.

Part 2: Metabolite Quenching and Extraction
  • Quenching:

    • Place culture dishes on ice to cool.

    • Aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold methanol to each dish to quench all enzymatic activity.[3]

  • Cell Lysis and Extraction:

    • Add an equal volume (1 mL) of ice-cold water to the dish.

    • Scrape the cells from the dish using a cell scraper and collect the cell suspension in a conical tube.

    • To separate the polar and non-polar metabolites, add four volumes (4 mL) of chloroform to the cell suspension.[3]

    • Vortex the mixture vigorously and incubate on ice for 30 minutes for deproteinization.

    • Add 2 mL of water to the mixture and centrifuge at 3,000 x g for 20 minutes at 4°C to achieve phase separation.

  • Sample Collection:

    • Carefully collect the upper aqueous phase, which contains the polar metabolites (including intermediates of glycolysis and the PPP), into a new tube.

    • Evaporate the aqueous phase to dryness under a stream of nitrogen or using a vacuum concentrator at room temperature. The dried metabolite extracts can be stored at -80°C until analysis.

Part 3: GC-MS Sample Derivatization and Analysis
  • Derivatization:

    • To make the polar metabolites volatile for GC-MS analysis, a two-step derivatization process is required.

    • Step 1 (Methoximation): Re-dissolve the dried metabolites in 60 µL of 2% methoxyamine hydrochloride in pyridine. Sonicate for 30 minutes and incubate at 37°C for 2 hours.[3]

    • Step 2 (Silylation): Add 90 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS). Incubate at 55°C for 60 minutes.[3]

  • GC-MS Analysis:

    • Analyze the derivatized samples using a GC-MS system (e.g., Agilent 6890 GC coupled to a 5975B MS).[3]

    • Inject 1 µL of the sample in splitless mode.

    • Use a suitable capillary column (e.g., DB-35MS, 30m).

    • The mass spectrometer should be operated under electron impact (EI) ionization.

    • Collect mass isotopomer distributions (MIDs) for key metabolites such as lactate, pyruvate, and amino acids derived from glycolytic and PPP intermediates.

Data Analysis and Interpretation

  • Data Processing: The raw mass spectrometry data must be corrected for the natural abundance of isotopes (e.g., ¹³C, ²⁹Si, ³⁰Si) in the metabolite and the derivatizing agent.[4]

  • Flux Estimation: Corrected MIDs are used as inputs for metabolic flux analysis software (e.g., INCA, METRAN) to estimate intracellular fluxes.[2][4] These software packages use mathematical models of cellular metabolism to find the set of fluxes that best explains the observed labeling patterns.

  • Statistical Analysis: A goodness-of-fit analysis is performed to ensure the model accurately represents the data. Confidence intervals for the estimated fluxes are calculated to assess the precision of the results.

Quantitative Data Presentation

The following table presents a representative metabolic flux map for the A549 lung cancer cell line, as determined using ¹³C-MFA. Fluxes are normalized to the glucose uptake rate. This data serves as a baseline for understanding the metabolic phenotype of this cancer cell line and can be used as a comparator for studies investigating the effects of drug candidates.

Metabolic ReactionAbbreviationRelative Flux (%)
Glycolysis
Glucose -> G6PGLC -> G6P100.0
F6P -> F1,6BPF6P -> FBP85.0
GAP -> PYRGAP -> PYR170.0
PYR -> LactatePYR -> LAC150.0
Pentose Phosphate Pathway
G6P -> 6PGL (Oxidative)G6PDH10.0
R5P <-> F6P/GAP (Non-oxidative)TKT/TALDO5.0
TCA Cycle
PYR -> Acetyl-CoAPDH20.0
Acetyl-CoA + OAA -> CitrateCS20.0

Note: This table is a representative example synthesized from published data on A549 cells and serves for illustrative purposes. Actual flux values will vary based on experimental conditions.[3]

Conclusion

The use of this compound as a tracer provides a high-resolution view of central carbon metabolism, particularly the interplay between glycolysis and the Pentose Phosphate Pathway. The detailed protocols and application notes provided herein offer a robust framework for researchers and drug development professionals to implement this powerful technique. By accurately quantifying metabolic fluxes, this approach can significantly enhance our understanding of disease mechanisms and accelerate the development of novel therapeutics that target metabolic vulnerabilities.

References

Application Notes and Protocols for Metabolic Flux Analysis using D-Glucose-13C2,d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting metabolic flux analysis (MFA) using the stable isotope tracer D-Glucose-13C2,d2. This doubly labeled tracer offers unique advantages in dissecting complex metabolic pathways, providing deeper insights into cellular physiology and drug effects.

Introduction to Metabolic Flux Analysis with Stable Isotopes

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2][3] By introducing a substrate labeled with stable isotopes (e.g., ¹³C, ²H, ¹⁵N) and tracking the incorporation of these isotopes into downstream metabolites, researchers can elucidate the contributions of different pathways to cellular metabolism.[4][5] ¹³C-based MFA has become a cornerstone for understanding cellular metabolism in various contexts, from metabolic engineering to cancer research.[6][7]

The this compound Tracer

This compound is a specialized tracer where two carbon atoms are substituted with ¹³C and two hydrogen atoms are replaced with deuterium (²H). While protocols often utilize singly labeled tracers like [1,2-¹³C₂]glucose for analyzing pathways such as glycolysis and the pentose phosphate pathway (PPP), the addition of deuterium provides an orthogonal layer of information.[8][9][10] This dual labeling can be particularly advantageous for:

  • Simultaneously tracing carbon and hydrogen atoms: This allows for the investigation of reactions involving both C-C bond cleavage/formation and redox reactions (e.g., those involving NAD(P)H/NAD(P)+).

  • Resolving ambiguous flux estimations: The additional constraints provided by the deuterium label can improve the precision and accuracy of flux calculations, especially in complex and highly interconnected metabolic networks.

  • Studying pathways involving C-H bond breakage: The kinetic isotope effect of deuterium can be exploited to study the mechanisms of specific enzymatic reactions.

Experimental Design and Workflow

A typical MFA experiment using this compound involves several key stages, from cell culture to data analysis. Careful experimental design is crucial for obtaining high-quality, interpretable data.[7][11][12]

Overall Experimental Workflow

G A Experimental Design (Tracer Selection, Labeling Strategy) B Cell Culture (Metabolic Steady State) A->B C Isotopic Labeling (Introduce this compound) B->C D Quenching & Metabolite Extraction C->D E Mass Spectrometry Analysis (LC-MS/MS or GC-MS) D->E F Data Analysis (Mass Isotopomer Distribution) E->F G Metabolic Flux Calculation (Computational Modeling) F->G H Biological Interpretation G->H

Caption: A typical workflow for a metabolic flux analysis experiment.

Detailed Experimental Protocols

I. Cell Culture and Isotopic Labeling

Objective: To achieve a metabolic and isotopic steady state by culturing cells in a medium containing this compound.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking glucose and other carbon sources to be replaced.

  • This compound (sterile, cell culture tested)

  • Unlabeled D-Glucose

  • Dialyzed fetal bovine serum (FBS)

  • Standard cell culture flasks, plates, and incubator

Protocol:

  • Medium Preparation: Prepare the experimental medium by supplementing the glucose-free base medium with a defined concentration of this compound. A common starting point is to replace a specific percentage (e.g., 50% or 100%) of the glucose with the labeled tracer. The final glucose concentration should be optimized for the specific cell line and experimental goals.

  • Cell Seeding: Seed the cells in standard culture vessels and allow them to attach and reach the desired confluency (typically mid-exponential growth phase) in regular, unlabeled medium.

  • Achieving Metabolic Steady State: Ensure that the cells are in a state of balanced growth and metabolism. This can be monitored by measuring cell density and the concentration of key extracellular metabolites (e.g., glucose, lactate, glutamine) over time.

  • Isotopic Labeling: Once cells have reached a metabolic steady state, replace the unlabeled medium with the pre-warmed experimental medium containing this compound.

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This is the point at which the isotopic labeling of intracellular metabolites becomes constant. The time required varies depending on the cell type and the turnover rates of the metabolites of interest, but it is often in the range of several hours to a full cell doubling time. It is recommended to perform a time-course experiment to empirically determine the time to isotopic steady state.

II. Quenching and Metabolite Extraction

Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites for analysis.

Materials:

  • Cold quenching solution (e.g., 60% methanol in water, pre-chilled to -20°C or colder)

  • Extraction solvent (e.g., 80% methanol in water, pre-chilled to -20°C)

  • Cell scrapers

  • Centrifuge capable of reaching low temperatures

Protocol:

  • Quenching: Quickly aspirate the culture medium and wash the cells once with a cold buffer (e.g., PBS) to remove extracellular metabolites. Immediately add the ice-cold quenching solution to the culture vessel to arrest metabolism.

  • Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube. Add the cold extraction solvent and vortex vigorously.

  • Incubation: Incubate the mixture at -20°C for at least 15 minutes to allow for complete extraction.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube. This extract is now ready for mass spectrometry analysis. It is advisable to store the samples at -80°C if not analyzing immediately.

III. Mass Spectrometry Analysis

Objective: To determine the mass isotopomer distributions (MIDs) of key metabolites.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

Protocol:

  • Sample Preparation: Depending on the analytical platform, samples may require derivatization (common for GC-MS) to increase the volatility and thermal stability of the metabolites.

  • Chromatographic Separation: Separate the metabolites in the extract using an appropriate LC or GC method. The choice of column and gradient/temperature program will depend on the specific metabolites of interest.

  • Mass Spectrometry Detection: Analyze the eluting metabolites using the mass spectrometer. The instrument should be operated in a mode that allows for the detection of different mass isotopologues of each metabolite (e.g., full scan mode or selected ion monitoring).

  • Data Acquisition: Acquire the mass spectra for all detected metabolites. The data will consist of the relative abundances of different mass isotopologues for each metabolite (e.g., M+0, M+1, M+2, etc.).

Data Presentation and Analysis

The primary data from an MFA experiment is the mass isotopomer distribution (MID) of key metabolites. This data is then used in computational models to estimate metabolic fluxes.

Example Mass Isotopomer Distribution Data

The following table presents hypothetical MID data for key metabolites from glycolysis and the TCA cycle after labeling with 50% [1,2-¹³C₂]glucose. This type of data would be expanded with the additional information from the deuterium label when using this compound.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Glucose-6-Phosphate48.51.050.50.00.00.00.0
Fructose-6-Phosphate49.01.149.90.00.00.00.0
3-Phosphoglycerate65.25.329.50.00.00.00.0
Pyruvate70.13.226.70.00.00.00.0
Lactate70.53.026.50.00.00.00.0
Citrate55.410.225.85.13.50.00.0
α-Ketoglutarate58.912.120.36.22.50.00.0
Malate60.311.518.97.12.20.00.0
Metabolic Flux Calculation

The measured MIDs, along with measured extracellular fluxes (glucose uptake, lactate secretion), are used as inputs for a computational model of cellular metabolism. This model consists of a network of biochemical reactions with known carbon and hydrogen transitions. By minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the model, the intracellular fluxes can be estimated. Several software packages are available for this purpose (e.g., INCA, Metran, 13CFLUX2).

Signaling Pathway Visualization

The following diagrams illustrate key metabolic pathways that can be interrogated using this compound.

Glycolysis and Pentose Phosphate Pathway

glycolysis_ppp cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P _6PG 6-Phosphogluconate G6P->_6PG F16BP Fructose-1,6-bisphosphate F6P->F16BP GAP Glyceraldehyde-3-phosphate F16BP->GAP _3PG 3-Phosphoglycerate GAP->_3PG PEP PEP _3PG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Ru5P Ribulose-5-phosphate _6PG->Ru5P Ru5P->GAP R5P Ribose-5-phosphate Ru5P->R5P

Caption: Central carbon metabolism showing glycolysis and the PPP.

TCA Cycle and Anaplerosis

tca_cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Anaplerosis Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamine->aKG Anaplerosis

Caption: The Tricarboxylic Acid (TCA) cycle and key anaplerotic inputs.

Applications in Drug Development

MFA with this compound can be a powerful tool in drug development to:

  • Elucidate the mechanism of action: By observing how a drug perturbs metabolic fluxes, researchers can gain insights into its molecular targets and downstream effects.

  • Identify biomarkers of drug response: Changes in specific metabolic fluxes may serve as early indicators of drug efficacy or toxicity.

  • Optimize drug candidates: By understanding the metabolic liabilities of a drug, it may be possible to modify its structure to improve its therapeutic index.

  • Stratify patient populations: Metabolic phenotypes, as determined by MFA, could be used to identify patient subgroups who are most likely to respond to a particular therapy.

Conclusion

Metabolic flux analysis using this compound offers a sophisticated approach to unraveling the complexities of cellular metabolism. The detailed protocols and conceptual framework provided in these application notes are intended to guide researchers in designing and executing robust MFA experiments. The unique insights gained from using this doubly labeled tracer have the potential to accelerate discoveries in basic research and advance the development of novel therapeutics.

References

Application Note: D-Glucose-13C2,d2 Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope-resolved metabolomics (SIRM) is a powerful technique to trace the metabolic fate of substrates through cellular pathways. D-Glucose-13C2,d2 is a valuable tracer for studying glycolysis, the pentose phosphate pathway, and the TCA cycle, providing insights into cellular bioenergetics and biosynthesis. Accurate and reproducible sample preparation is critical for obtaining reliable and meaningful results in metabolomics studies. This application note provides detailed protocols for the preparation of samples from cultured mammalian cells for metabolomic analysis using this compound as a tracer, with a focus on mass spectrometry-based techniques.

The following protocols outline the key steps from cell culture and labeling to metabolite extraction and preparation for analysis. Adherence to these procedures will help to ensure the preservation of in vivo metabolic states and the integrity of isotopic labeling patterns.

Experimental Protocols

1. Cell Culture and Isotope Labeling

This protocol is designed for adherent or suspension mammalian cells.

Materials:

  • This compound

  • Glucose-free cell culture medium

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) at a density that will ensure they are in the exponential growth phase at the time of harvesting. Allow cells to adhere and grow overnight.

  • Tracer Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with this compound at the desired final concentration (e.g., 11 mM). Also, supplement the medium with dialyzed FBS to minimize the introduction of unlabeled glucose.[1][2]

  • Isotope Labeling:

    • For adherent cells, remove the existing medium, wash the cells once with sterile PBS, and then add the prepared tracer medium.

    • For suspension cells, centrifuge the cells to pellet them, remove the supernatant, resuspend in fresh tracer medium.

  • Incubation: Incubate the cells in the tracer medium for a duration sufficient to achieve isotopic steady-state for the pathways of interest. This can range from minutes for glycolysis to several hours for the TCA cycle.[3]

2. Quenching of Metabolism

Quenching is a critical step to halt all enzymatic reactions instantly, preserving the metabolic snapshot of the cells at the time of harvesting.

For Adherent Cells:

Method 1: Cold Methanol Quenching

Materials:

  • Ice-cold 80% methanol (LC-MS grade)

  • Liquid nitrogen (optional, but recommended for rapid freezing)[4]

Procedure:

  • Aspirate the labeling medium from the culture plate.

  • (Optional) Immediately add liquid nitrogen to the plate to flash-freeze the cells and arrest metabolism.[4]

  • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).[1][5]

  • Proceed immediately to metabolite extraction.

Method 2: Hot Air Quenching

Procedure:

  • Rapidly remove the supernatant by suction.

  • Immediately apply hot air to the cell layer to achieve rapid inactivation of metabolism.[6]

For Suspension Cells:

Method: Cold Saline/Methanol Quenching

Materials:

  • Ice-cold saline (0.9% NaCl) or 60% methanol supplemented with 0.85% (wt/vol) ammonium bicarbonate at -40°C.[7][8][9]

  • Centrifuge capable of reaching 4°C.

Procedure:

  • Rapidly mix the cell suspension with an excess volume of ice-cold saline or quenching solution to dilute extracellular metabolites and lower the temperature.[6]

  • Centrifuge the cell suspension at a high speed (e.g., 13,000 g) for a short duration (e.g., 10 minutes) at 4°C to pellet the cells.[5]

  • Quickly discard the supernatant and proceed to metabolite extraction.

3. Metabolite Extraction

This step aims to efficiently extract intracellular metabolites while minimizing their degradation.

Materials:

  • Extraction solvent: A common choice is a mixture of methanol, acetonitrile, and water. A typical ratio is 50:30:20 (v/v/v) methanol:acetonitrile:water, kept at -20°C.

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge (4°C)

  • Lyophilizer or Speed-Vac

Procedure:

  • For Adherent Cells:

    • After quenching with cold methanol, use a cell scraper to detach the cells into the methanol.[4]

    • Transfer the cell lysate into a pre-chilled microcentrifuge tube.[4]

  • For Suspension Cells:

    • After pelleting the quenched cells, add the cold extraction solvent to the cell pellet.

  • Lysis and Extraction:

    • Vortex the cell suspension vigorously for 1 minute.

    • Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[5]

  • Protein and Debris Removal: Centrifuge the extract at maximum speed (e.g., >13,000 rpm) for 15-30 minutes at 4°C to pellet cell debris and precipitated proteins.[4]

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new clean tube, being careful not to disturb the pellet.

  • Drying: Dry the metabolite extract completely using a lyophilizer or a Speed-Vac.[1][5]

  • Storage: Store the dried metabolite pellets at -80°C until derivatization and analysis.[1]

4. Derivatization for GC-MS Analysis

For GC-MS analysis, polar metabolites need to be chemically modified (derivatized) to increase their volatility and thermal stability.[10][11][12]

Method: Two-step Oximation and Silylation

Materials:

  • Methoxyamine hydrochloride (MOX) in pyridine (e.g., 20 mg/mL)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) + 1% tert-butyldimethylchlorosilane (t-BDMCS)

  • Heating block or oven (37°C and 60°C)

  • GC-MS vials with inserts

Procedure:

  • Oximation:

    • Add 30 µL of MOX in pyridine solution to the dried metabolite extract.[13]

    • Incubate at 37°C for 90 minutes to convert carbonyl groups to oximes.[13]

  • Silylation:

    • Add 50 µL of MTBSTFA + 1% t-BDMCS to the sample.[13]

    • Incubate at 60°C for 30-60 minutes to replace active hydrogens with silyl groups.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

Data Presentation

Table 1: Comparison of Quenching Methods for Suspension Cells

Quenching MethodQuenching EfficiencyMetabolite LossThroughputReference
Rapid Filtration + 100% Cold (-80°C) MethanolHighestMinimalLower[14][15][16]
30% Methanol Slurry (-24°C) + CentrifugationHighMinimalHigher[14][15]
Saline Ice Slurry (~0°C) + CentrifugationLowerMinimalHigh[14][15]
60% Cold Methanol (-65°C) + CentrifugationHighSignificantHigh[14][15]

Table 2: Common Derivatization Reagents for GC-MS Metabolomics

Derivatization ReactionReagentTarget Functional GroupsReference
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)-OH, -NH, -SH, -COOH[10]
SilylationN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)-OH, -NH, -SH, -COOH[13][17]
AcylationAcetic anhydride, Trifluoroacetic anhydride (TFAA)-OH, -NH[10]
OximationMethoxyamine hydrochloride (MOX)Carbonyls (ketones, aldehydes)[13]

Visualizations

G cluster_culture Cell Culture & Labeling cluster_quenching Quenching cluster_extraction Metabolite Extraction cluster_derivatization Derivatization for GC-MS cluster_analysis Analysis A Seed Cells B Prepare this compound Tracer Medium A->B C Incubate Cells with Tracer B->C D Rapidly Remove Medium C->D E Quench Metabolism (e.g., Cold Methanol) D->E F Add Cold Extraction Solvent E->F G Cell Lysis (Freeze-Thaw) F->G H Centrifuge to Remove Debris G->H I Collect Supernatant H->I J Dry Metabolite Extract I->J K Oximation (MOX) J->K L Silylation (MTBSTFA) K->L M GC-MS Analysis L->M

Caption: Experimental workflow for this compound metabolomics sample preparation.

G Glucose This compound G6P G6P Glucose->G6P Glycolysis F6P F6P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate F6P->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate TCA Cycle aKG α-KG Citrate->aKG

Caption: Simplified metabolic pathways traced by this compound.

References

Application Notes and Protocols: Data Processing for D-Glucose-13C2,d2 Isotope Tracing Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the data processing workflow for stable isotope tracing studies utilizing D-Glucose-13C2,d2. This dual-labeled tracer offers a powerful tool to simultaneously probe metabolic pathways involving both carbon and hydrogen atoms, providing deeper insights into cellular metabolism. The following protocols and data analysis strategies are designed to guide researchers through the experimental process, from sample preparation to data interpretation, with a focus on applications in drug development and metabolic research.

Introduction to this compound Isotope Tracing

Stable isotope tracing is a fundamental technique used to elucidate the flow of atoms through metabolic pathways. This compound is a specialized tracer where two carbon atoms and two hydrogen atoms in the glucose molecule are replaced with their respective heavy isotopes (¹³C and ²H or D). This labeling strategy allows for the detailed tracking of glucose metabolism through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The incorporation of these heavy isotopes into downstream metabolites can be precisely measured by mass spectrometry, providing quantitative data on metabolic fluxes.[1] This approach is particularly valuable in drug development for assessing the mechanism of action of therapeutic compounds on cellular metabolism and for identifying novel drug targets.[2]

Experimental Design and Protocols

A successful isotope tracing experiment begins with careful planning and execution of the experimental protocol. The following sections detail the key steps involved in a typical this compound tracing study.

Cell Culture and Labeling

The introduction of the isotopic tracer to the biological system is a critical step. For in vitro studies, this involves culturing cells in a medium where standard glucose is replaced with this compound.

Protocol 1: In Vitro Cell Labeling

  • Cell Seeding: Plate cells at a desired density in 6-well plates (a minimum of 3 wells per condition is recommended) and allow them to adhere overnight.[3]

  • Medium Preparation: Prepare a culture medium that is devoid of standard glucose. Supplement this medium with this compound to the desired final concentration (e.g., matching the glucose concentration of standard media).[4] It is also recommended to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose and other small molecules.[3]

  • Labeling: After overnight incubation, wash the cells once with phosphate-buffered saline (PBS).[3] Subsequently, replace the standard medium with the prepared labeling medium.

  • Incubation: Incubate the cells for a predetermined period. The optimal labeling time depends on the metabolic pathway of interest, with pathways like glycolysis reaching isotopic steady-state within minutes, while others, such as lipid synthesis, may take several hours to days.[3]

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible metabolomic analysis. This involves quenching metabolic activity and efficiently extracting metabolites.

Protocol 2: Metabolite Extraction from Adherent Cells

  • Quenching and Washing: Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS to remove any remaining extracellular tracer.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well to quench enzymatic activity and extract metabolites.[5]

  • Cell Scraping and Collection: Scrape the cells from the plate in the methanol solution and transfer the cell suspension to a microcentrifuge tube.

  • Freeze-Thaw Cycles: Subject the samples to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[5]

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet cell debris.[5]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., Speed-Vac).[3]

  • Storage: Store the dried extracts at -80°C until analysis.[3]

For in vivo studies, the tracer is typically administered via infusion, and tissue or biofluid samples are collected.

Protocol 3: Metabolite Extraction from Tissue Samples

  • Tissue Collection: Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen to halt metabolic activity.[5]

  • Homogenization: Homogenize the frozen tissue (30-50 mg) in 1 mL of chilled 80% methanol.[5]

  • Extraction and Processing: Follow steps 4-8 from Protocol 2.

Mass Spectrometry Analysis

Mass spectrometry (MS) is the analytical cornerstone of isotope tracing studies, allowing for the detection and quantification of isotopically labeled metabolites. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

Protocol 4: GC-MS Analysis of Polar Metabolites

  • Derivatization: Resuspend the dried metabolite extracts in 40-60 µL of anhydrous pyridine containing 10 mg/mL methoxyamine hydrochloride and incubate at 70°C for 10 minutes. Subsequently, add 80-120 µL of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) and incubate at 70°C for 1 hour to derivatize the metabolites.[5]

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.[5]

  • Data Acquisition: Acquire data in full scan mode to capture the mass spectra of all detectable metabolites.

High-resolution mass spectrometry, such as that performed on an Orbitrap instrument, is particularly advantageous as it can distinguish between ¹³C and ²H labeled species, which have very similar masses.[6]

Data Processing and Analysis

The raw data generated by the mass spectrometer requires several processing steps to extract meaningful biological information.

Data Preprocessing
  • Peak Identification and Integration: Utilize vendor-specific software or open-source platforms to identify and integrate the chromatographic peaks corresponding to metabolites of interest.

  • Metabolite Identification: Confirm the identity of metabolites by comparing their retention times and mass spectra to authentic standards.

Isotopologue Distribution Analysis

The central piece of data in an isotope tracing experiment is the mass isotopologue distribution (MID). The MID describes the relative abundance of each isotopologue (a molecule with a specific number of heavy isotopes) for a given metabolite.

Data Correction:

It is essential to correct the raw MID data for the natural abundance of heavy isotopes (primarily ¹³C). This correction can be performed using various algorithms and software packages. This step ensures that the observed labeling is solely due to the administered tracer.

Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of metabolic reactions.[7] By inputting the corrected MIDs of key metabolites, MFA software can estimate the intracellular fluxes through various pathways.

Quantitative Data Summary

The following tables provide a structured overview of the types of quantitative data generated and analyzed in a this compound isotope tracing study.

Table 1: Mass Isotopologue Distribution (MID) of Key Glycolytic and TCA Cycle Intermediates

MetaboliteM+0 (Unlabeled)M+1M+2M+3M+4M+5M+6
PyruvateAbundance (%)Abundance (%)Abundance (%)Abundance (%)---
LactateAbundance (%)Abundance (%)Abundance (%)Abundance (%)---
CitrateAbundance (%)Abundance (%)Abundance (%)Abundance (%)Abundance (%)Abundance (%)Abundance (%)
α-KetoglutarateAbundance (%)Abundance (%)Abundance (%)Abundance (%)Abundance (%)--
SuccinateAbundance (%)Abundance (%)Abundance (%)Abundance (%)---
FumarateAbundance (%)Abundance (%)Abundance (%)Abundance (%)---
MalateAbundance (%)Abundance (%)Abundance (%)Abundance (%)---
AspartateAbundance (%)Abundance (%)Abundance (%)Abundance (%)---
GlutamateAbundance (%)Abundance (%)Abundance (%)Abundance (%)Abundance (%)--

Note: The specific isotopologues observed will depend on the labeling pattern of the tracer and the metabolic pathways active in the system.

Table 2: Calculated Metabolic Flux Ratios

Flux RatioDescriptionValue (e.g., Mean ± SD)
PPP / GlycolysisRelative contribution of the Pentose Phosphate Pathway to glucose catabolism.
Anaplerosis / CataplerosisThe balance of reactions that replenish and drain TCA cycle intermediates.
Pyruvate Carboxylase / Pyruvate DehydrogenaseThe relative entry of pyruvate into the TCA cycle via anaplerosis versus oxidative decarboxylation.

Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of the this compound isotope tracing workflow and the metabolic fate of the tracer.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cell_culture Cell Culture / In Vivo Model labeling Labeling with this compound cell_culture->labeling sample_collection Sample Collection (Cells, Tissues, Biofluids) labeling->sample_collection metabolite_extraction Metabolite Extraction sample_collection->metabolite_extraction ms_analysis Mass Spectrometry (GC-MS or LC-MS) metabolite_extraction->ms_analysis data_processing Data Processing (Peak Integration, ID) ms_analysis->data_processing isotopologue_analysis Isotopologue Analysis (MID Calculation) data_processing->isotopologue_analysis flux_analysis Metabolic Flux Analysis isotopologue_analysis->flux_analysis

Caption: Experimental workflow for this compound isotope tracing studies.

metabolic_pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle glucose This compound g6p Glucose-6-P glucose->g6p f6p Fructose-6-P g6p->f6p r5p Ribose-5-P g6p->r5p oxPPP fbp Fructose-1,6-BP f6p->fbp dhap DHAP fbp->dhap g3p Glyceraldehyde-3-P fbp->g3p dhap->g3p pep PEP g3p->pep pyruvate Pyruvate pep->pyruvate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa citrate Citrate acetyl_coa->citrate isocitrate Isocitrate citrate->isocitrate akg α-Ketoglutarate isocitrate->akg succinyl_coa Succinyl-CoA akg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate oaa Oxaloacetate malate->oaa oaa->citrate

References

Probing Cancer's Metabolic Engine: Applications of D-Glucose-13C2,d2 in Research

Author: BenchChem Technical Support Team. Date: November 2025

The intricate and reprogrammed metabolism of cancer cells presents a promising frontier for therapeutic intervention. To unlock the secrets of these metabolic shifts, researchers are increasingly turning to sophisticated tools like stable isotope tracers. Among these, doubly labeled glucose molecules, such as D-Glucose-¹³C₂,d₂, offer a powerful lens to simultaneously track the fate of glucose through distinct and critical metabolic pathways. This allows for a more precise understanding of how cancer cells fuel their relentless growth and proliferation.

Stable isotope tracing is a powerful technique used to investigate the pathways and dynamics of biochemical reactions within biological systems.[1] By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) and Deuterium (²H or D), scientists can follow the journey of these labeled atoms through various metabolic conversions.[1] This methodology provides invaluable insights into nutrient utilization, energy production, and the synthesis of essential building blocks for cancer cells.[1]

Metabolic reprogramming is a hallmark of cancer, and targeting these altered metabolic pathways is a rapidly evolving therapeutic strategy.[1][2] The use of stable isotope tracers is instrumental in identifying these metabolic vulnerabilities and potential drug targets that can disrupt the metabolic machinery of tumors.[1]

Application Notes

The primary application of D-Glucose-¹³C₂,d₂ and similar doubly labeled glucose tracers in cancer metabolism research is for Metabolic Flux Analysis (MFA) . MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[2][3] By measuring the incorporation of stable isotopes into downstream metabolites, researchers can build a detailed map of cellular metabolic activity.[3]

Key Advantages of Doubly Labeled Glucose Tracers:
  • Simultaneous Pathway Analysis: A key advantage of using a tracer with both ¹³C and deuterium labels is the ability to track the glucose backbone and specific hydrogen atoms concurrently. This is particularly powerful for dissecting interconnected pathways like glycolysis and the Pentose Phosphate Pathway (PPP). For instance, a specifically designed molecule like D-(1,6-¹³C₂,6,6-²H₂)glucose allows for the simultaneous measurement of the relative activities of both these pathways from the labeling patterns of a single downstream metabolite like lactate.[4]

  • Increased Precision in Flux Measurements: Studies have shown that using doubly ¹³C-labeled glucose tracers, such as [1,2-¹³C₂]glucose and [1,6-¹³C₂]glucose, significantly improves the precision of flux calculations compared to single-labeled or uniformly labeled glucose tracers.[5] This enhanced precision is crucial for detecting subtle but significant metabolic changes in response to genetic alterations or drug treatments.

  • Elucidating Pathway-Specific Contributions: Different labeling patterns in downstream metabolites can reveal the specific pathways through which the glucose was processed. For example, metabolism of [1,2-¹³C₂]glucose through glycolysis produces lactate that is 50% doubly labeled (M+2), while passage through the oxidative PPP results in a different labeling pattern.[6] This allows for the quantification of flux through each pathway.

Specific Applications in Cancer Research:
  • Quantifying the Warburg Effect: Cancer cells often exhibit a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen—a phenomenon known as the Warburg effect. Doubly labeled glucose can precisely quantify the flux of glucose to lactate, providing a measure of the Warburg effect's intensity.

  • Assessing Pentose Phosphate Pathway (PPP) Activity: The PPP is crucial for cancer cells as it produces NADPH, which is essential for antioxidant defense and the synthesis of fatty acids and nucleotides. Tracers like [2,3-¹³C₂]glucose have been developed to specifically assess PPP activity.[1][7] A combined ¹³C and deuterium labeled tracer can offer even more detailed insights into PPP dynamics and its connection to glycolysis.[4]

  • Identifying Therapeutic Targets: By understanding which metabolic pathways are upregulated in cancer cells, researchers can identify specific enzymes that could be targeted by novel therapies. For example, if a high flux through the PPP is observed, inhibitors of key PPP enzymes could be investigated as potential anticancer agents.

  • Monitoring Treatment Response: Metabolic flux analysis with stable isotope tracers can be used to monitor the effects of cancer therapies in real-time. A successful drug may be expected to reverse or alter the cancer-specific metabolic phenotype, which can be quantitatively measured using these techniques.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo stable isotope tracing experiments using a doubly labeled glucose tracer like D-(1,6-¹³C₂,6,6-²H₂)glucose.

In Vitro Cell Culture Labeling Protocol
  • Cell Seeding: Plate cancer cells at a desired density in standard culture dishes and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Media Preparation: Prepare culture medium by replacing unlabeled glucose with the doubly labeled glucose tracer (e.g., D-(1,6-¹³C₂,6,6-²H₂)glucose) at the same concentration.

  • Isotope Labeling: Remove the standard culture medium from the cells, wash once with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells in the labeling medium for a predetermined period. The incubation time should be sufficient to achieve a steady-state labeling of the metabolites of interest, which can range from a few hours to over 24 hours depending on the cell type and metabolic rates.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample can then be derivatized if necessary for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or reconstituted in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vivo Isotope Tracing Protocol (Mouse Model)
  • Animal Acclimatization: Acclimate the tumor-bearing mice to the experimental conditions.

  • Tracer Administration: Administer the doubly labeled glucose tracer to the mice. This can be done through various routes, including intravenous (IV) injection, intraperitoneal (IP) injection, or oral gavage. The choice of administration route depends on the experimental goals.

  • Tracer Circulation: Allow the tracer to circulate and be metabolized by the tissues for a specific duration. This time can vary from minutes to hours.

  • Tissue Collection: At the end of the circulation period, euthanize the mouse and rapidly excise the tumor and other tissues of interest.

  • Metabolite Extraction: Immediately freeze the collected tissues in liquid nitrogen to quench metabolism. The frozen tissues can then be homogenized and subjected to a metabolite extraction procedure similar to the one described for cell cultures.

  • Sample Analysis: Process the extracted metabolites for analysis by MS or NMR to determine the isotopic enrichment in various metabolites.

Data Presentation

The quantitative data from metabolic flux analysis experiments are typically presented in tables that show the fractional isotopic labeling of key metabolites.

MetaboliteIsotopologueFractional Abundance (Control)Fractional Abundance (Cancer)
LactateM+10.050.10
M+30.020.25
CitrateM+20.150.30
Ribose-5-PhosphateM+10.100.25
M+20.050.15

This table presents hypothetical data for illustrative purposes, showing increased labeling in lactate, citrate, and ribose-5-phosphate in cancer cells compared to control cells, suggesting upregulation of glycolysis, the TCA cycle, and the pentose phosphate pathway.

Visualizations

Signaling Pathways and Experimental Workflows

glycolysis_ppp_tracing cluster_glucose_uptake Glucose Uptake cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) cluster_tca TCA Cycle D-Glucose-13C2,d2 This compound G6P Glucose-6-Phosphate (¹³C₂,d₂ labeled) This compound->G6P F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate (¹³C labeled) G6P->R5P Oxidative PPP NADPH NADPH (d labeled) G6P->NADPH Produces GAP Glyceraldehyde-3-Phosphate F6P->GAP Pyruvate Pyruvate (¹³C labeled) GAP->Pyruvate Lactate Lactate (¹³C, d labeled) Pyruvate->Lactate Citrate Citrate (¹³C labeled) Pyruvate->Citrate R5P->F6P Non-oxidative PPP R5P->GAP Non-oxidative PPP

Caption: Metabolic fate of D-Glucose-¹³C₂,d₂ through central carbon metabolism.

mfa_workflow start Start: Cancer Cell Culture or In Vivo Model labeling Isotope Labeling with This compound start->labeling extraction Metabolite Extraction labeling->extraction analysis Sample Analysis (MS or NMR) extraction->analysis data_processing Data Processing and Isotopologue Distribution Analysis analysis->data_processing flux_calculation Metabolic Flux Calculation data_processing->flux_calculation interpretation Biological Interpretation flux_calculation->interpretation end End: Identification of Metabolic Phenotype interpretation->end

Caption: Experimental workflow for ¹³C Metabolic Flux Analysis (MFA).

References

Application Notes: Tracing de Novo Fatty Acid Synthesis from Glucose

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates.[1][2] This process is crucial for various cellular functions, including membrane biogenesis, energy storage, and protein modification.[1] In many pathological conditions, such as cancer and metabolic diseases, DNL is significantly upregulated.[1] Stable isotope tracing, coupled with mass spectrometry, is a powerful technique to investigate the dynamics of DNL in vitro and in vivo.[3][4] By supplying cells or organisms with a labeled precursor, researchers can track the incorporation of the label into downstream metabolites, thereby quantifying metabolic fluxes.[5]

Principle of the Method

This application note describes a method to trace the contribution of glucose to fatty acid synthesis using D-Glucose-13C2,d2 as the tracer. Glucose is first metabolized through glycolysis to pyruvate.[6] Pyruvate then enters the mitochondria and is converted to acetyl-CoA, the primary building block for fatty acid synthesis.[2][7] This acetyl-CoA is transported to the cytoplasm as citrate, where it is cleaved back into acetyl-CoA by ATP citrate lyase.[2]

The fatty acid synthase (FASN) complex sequentially adds two-carbon units from malonyl-CoA (derived from acetyl-CoA) to a growing acyl chain.[7] The reduction steps in this process require NADPH.[8] The use of this compound allows for the simultaneous tracing of both the carbon backbone (from ¹³C) and the reducing equivalents (from deuterium) into newly synthesized fatty acids.

By measuring the mass isotopologue distribution (MID) of fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS), one can determine the fraction of the fatty acid pool that is newly synthesized and elucidate the contributions of different pathways to the lipogenic acetyl-CoA and NADPH pools.[5][9]

Applications

  • Drug Development: Evaluating the efficacy of DNL inhibitors by quantifying the reduction in fatty acid synthesis from labeled glucose in cancer cells or other disease models.

  • Metabolic Research: Investigating the regulation of fatty acid metabolism under various physiological or pathological conditions.[3][10]

  • Nutritional Science: Studying the impact of different dietary conditions on lipogenesis.[8]

  • Disease Modeling: Characterizing metabolic reprogramming in diseases like cancer, non-alcoholic fatty liver disease (NAFLD), and diabetes.[1]

Visualizations

Caption: Pathway of de novo fatty acid synthesis from this compound.

experimental_workflow A 1. Cell Culture Seed cells in standard growth medium. B 2. Isotope Labeling Switch to medium containing This compound for 24-72h. A->B C 3. Cell Harvesting & Lipid Extraction Quench metabolism, harvest cells, and perform Folch extraction. B->C D 4. Saponification & Derivatization Hydrolyze lipids to free fatty acids, then convert to FAMEs. C->D E 5. GC-MS Analysis Separate and detect FAMEs to determine mass isotopologue distributions. D->E F 6. Data Analysis Correct for natural isotope abundance and calculate fractional synthesis. E->F

Caption: Experimental workflow for tracing fatty acid synthesis.

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Seed cells (e.g., cancer cell lines like HepG2, MCF-7) in 10 cm culture dishes with their standard growth medium (e.g., DMEM with 10% Fetal Bovine Serum). Culture until they reach approximately 70-80% confluency.[11]

  • Preparation of Labeling Medium: Prepare DMEM medium where standard glucose is replaced with this compound. Supplement with 10% dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled glucose and fatty acids in the serum.

  • Labeling: Remove the standard growth medium, wash the cells twice with phosphate-buffered saline (PBS).[11]

  • Add 10 mL of the prepared labeling medium to each dish.[11]

  • Incubate the cells for a specified time course (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂). The duration depends on the cell type's metabolic rate.

Protocol 2: Metabolite Extraction (Total Lipids)
  • Quenching and Harvesting: After incubation, place the culture dishes on ice and aspirate the labeling medium.

  • Wash the cell monolayer twice with 7 mL of ice-cold PBS.[11]

  • Add 5 mL of 0.05% Trypsin and incubate at 37°C for 3-5 minutes to detach the cells.[11]

  • Neutralize the trypsin with medium containing serum and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 1,500 x g for 5 minutes at 4°C. Discard the supernatant.[11]

  • Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

  • Lipid Extraction (Folch Method): Add 5 mL of a cold 2:1 (v/v) chloroform:methanol solution to the cell pellet.[11]

  • Vortex thoroughly for 15 minutes to lyse the cells and solubilize lipids.

  • Add 1 mL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas. Store the dried lipid film at -80°C until derivatization.

Protocol 3: Fatty Acid Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Saponification: Re-suspend the dried lipid extract in 1 mL of 1 M KOH in 70% ethanol.[12]

  • Incubate in a screw-capped glass tube at 90°C for 1 hour to hydrolyze ester bonds, releasing free fatty acids.[12]

  • Cool the tube to room temperature. Acidify the reaction by adding 0.2 mL of 6 M HCl.[12]

  • Methylation: Add 1 mL of 10% Boron Trifluoride (BF₃) in methanol.[12]

  • Incubate at 37°C for 20 minutes to convert the free fatty acids into FAMEs.[12]

  • Extraction of FAMEs: Add 1 mL of water and 1 mL of hexane to the tube. Vortex vigorously for 1 minute.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer, containing the FAMEs, to a GC-MS vial for analysis.

Protocol 4: GC-MS Analysis
  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A capillary column suitable for FAMEs analysis, such as a Carbowax-type (polyethylene glycol) or a biscyanopropyl phase column.[13]

  • GC Method (Example):

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.

  • MS Method:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Scan mode to identify FAME peaks based on their retention times and fragmentation patterns compared to standards. Subsequently, use Selected Ion Monitoring (SIM) to accurately measure the abundance of different mass isotopologues for specific fatty acids (e.g., palmitate methyl ester, m/z 270).[9]

Data Analysis and Quantitative Summary

The raw GC-MS data provides the intensity for each mass isotopologue (M+0, M+1, M+2, etc.) of a given fatty acid.

  • Natural Isotope Abundance Correction: The measured isotopologue distribution must be corrected for the natural abundance of ¹³C and other heavy isotopes. This is done using established algorithms and matrices to isolate the signal originating from the administered tracer.[5]

  • Calculation of Fractional Synthesis: The fractional contribution of de novo synthesis (FC) to a specific fatty acid pool can be calculated from the corrected mass isotopologue distribution (MID). For a fatty acid like palmitate (C16), which is synthesized from 8 acetyl-CoA units, the labeling pattern will appear as a series of M+2n peaks (M+0, M+2, M+4, ..., M+16).

  • Data Interpretation: The pattern of ¹³C incorporation reveals the enrichment of the lipogenic acetyl-CoA pool. The incorporation of deuterium, traced separately, provides insight into the sources of NADPH used for the reductive steps.

Table 1: Example Mass Isotopologue Distribution (MID) for Palmitate (C16:0)

IsotopologueControl Condition (Unlabeled)Labeled Condition (Raw Data)Labeled Condition (Corrected Data)
M+0100%45.2%40.0%
M+20%18.5%18.0%
M+40%13.8%13.5%
M+60%9.7%9.5%
M+80%6.1%6.0%
M+100%3.7%3.5%
M+120%2.0%2.0%
M+140%0.8%0.8%
M+160%0.2%0.2%

Note: Data are illustrative and will vary based on experimental conditions and cell type. "Corrected Data" refers to values after correction for natural isotope abundance.

Table 2: Summary of Fatty Acid Synthesis Metrics

MetricControl GroupTreated Groupp-value
Fractional Synthesis of Palmitate (%) 55.8%22.5%<0.01
Enrichment of Lipogenic Acetyl-CoA (%) 6.5%2.8%<0.01
Deuterium Incorporation (atoms/molecule) 03.2-

Note: This table illustrates how quantitative data can be summarized to compare the effects of a treatment (e.g., a FASN inhibitor) on de novo lipogenesis.

References

Troubleshooting & Optimization

Technical Support Center: D-Glucose-¹³C₂,d₂ Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Glucose-¹³C₂,d₂ metabolic flux analysis (MFA). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is the primary advantage of using D-Glucose-¹³C₂,d₂ in MFA studies?

A1: D-Glucose-¹³C₂,d₂ is a stable isotope-labeled tracer used to probe metabolic pathways. The ¹³C labels allow for the tracing of carbon atoms through various metabolic reactions, while the deuterium labels can provide additional information, for example, by prolonging the T1 relaxation time in hyperpolarized ¹³C NMR experiments, which can be beneficial for monitoring glucose metabolism to lactate.[1] The use of doubly labeled glucose, such as [1,2-¹³C₂]glucose, is particularly powerful for resolving fluxes through pathways like the pentose phosphate pathway (PPP) and glycolysis.[2][3][4]

Q2: What are the fundamental steps involved in a typical ¹³C-MFA experiment?

A2: A ¹³C-MFA experiment generally consists of five key stages: 1) experimental design, including the selection of an optimal isotopic tracer; 2) conducting the tracer experiment where the biological system is fed the labeled substrate; 3) measurement of isotopic labeling patterns in metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy; 4) estimation of metabolic fluxes using computational models; and 5) statistical analysis to assess the goodness-of-fit and determine confidence intervals for the estimated fluxes.[5][6]

Experimental Design

Q3: How do I choose the optimal ¹³C-labeled glucose tracer for my experiment?

A3: The choice of tracer is critical and significantly impacts the precision of the estimated fluxes.[5] There is no single best tracer for all metabolic pathways.[7] For instance, [1,2-¹³C₂]glucose is highly effective for determining fluxes in glycolysis and the pentose phosphate pathway.[3][4][8] In contrast, [U-¹³C₅]glutamine is often preferred for analyzing the tricarboxylic acid (TCA) cycle.[3][8] A powerful strategy is to perform parallel labeling experiments with different tracers, such as [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine, to improve the accuracy and precision of flux estimations across the central carbon metabolism.[2][4][7]

Q4: What is the purpose of using deuterated glucose in these studies?

A4: Deuteration of ¹³C-enriched glucose has been employed to extend the T1 relaxation time of hyperpolarized ¹³C. This prolongation is advantageous for monitoring the metabolic conversion of glucose to lactate in vivo.[1] However, it is crucial to be aware that deuteration can introduce kinetic isotope effects, potentially slowing down the rate of glycolysis.[1] Deuterium can also be used as a tracer to investigate NADPH metabolism.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during your D-Glucose-¹³C₂,d₂ MFA experiments.

Data Analysis and Modeling

Q5: My flux estimation results have wide confidence intervals. How can I improve the precision?

A5: Wide confidence intervals indicate high uncertainty in the estimated fluxes. Several factors could contribute to this:

  • Suboptimal Tracer Choice: The selected tracer may not provide sufficient labeling information for the fluxes of interest. As mentioned, [1,2-¹³C₂]glucose provides precise estimates for glycolysis and the PPP.[3][4][8] Consider if your tracer is appropriate for the pathways you are studying.

  • Insufficient Measurement Data: The number of measured isotopomer distributions may be too low to constrain the model effectively. A typical ¹³C-MFA experiment may involve 50 to 100 isotope labeling measurements to estimate 10 to 20 independent fluxes.[6]

  • Model Incompleteness: Your metabolic model may be missing important reactions or pathways, leading to a poor fit and high uncertainty.[7]

  • Parallel Labeling: Employing parallel labeling experiments with different tracers can significantly increase flux precision. For example, a combination of [1,6-¹³C]glucose and [1,2-¹³C]glucose has been shown to increase precision substantially.[2]

Q6: The goodness-of-fit for my model is poor (high sum of squared residuals - SSR). What are the common causes and how can I address them?

A6: A poor goodness-of-fit suggests that the model does not adequately represent the experimental data. Potential reasons include:

  • Incomplete Metabolic Model: The model may be missing key metabolic reactions. It might be necessary to expand the scope of your model to include additional pathways.[7]

  • Incorrect Reaction Stoichiometry or Atom Transitions: Errors in the defined biochemical reactions within your model can lead to a poor fit. Carefully review and validate all reactions.[7]

  • Measurement Errors: Gross errors in the experimental data, such as inaccurate measurements of external rates or isotopomer distributions, can result in a high SSR.[9] It is recommended to list all raw mass isotopomer distributions in your analysis.[9]

  • Metabolic and Isotopic Unsteady State: Standard ¹³C-MFA assumes that the system is at both metabolic and isotopic steady state. If this assumption is violated, the model will not fit the data well. For dynamic systems, isotopically non-stationary MFA (INST-MFA) is a more appropriate method.[5][10]

Analytical Issues

Q7: I am using mass spectrometry. How can I differentiate between positional isomers of labeled metabolites?

A7: A common challenge with MS is that it provides information on the number of labeled atoms in a molecule but not their specific positions.[5] While this can be a limitation, tandem mass spectrometry (MS/MS) can help to distinguish between certain isotopomers by analyzing the fragmentation patterns of the metabolites.[11] For example, MS/MS can differentiate between glucose labeled at the C1 and C2 positions.[11]

Q8: I observe a slower than expected incorporation of ¹³C and deuterium into downstream metabolites. What could be the cause?

A8: The use of deuterated glucose can lead to a kinetic isotope effect, which can slow down enzymatic reactions.[1] Studies have shown that perdeuteration of glucose slows its metabolism to lactate.[1] This effect should be considered when interpreting the kinetics of label incorporation.

Experimental Protocols

Protocol 1: Steady-State ¹³C Metabolic Flux Analysis using [1,2-¹³C₂]glucose

This protocol outlines the key steps for a steady-state ¹³C-MFA experiment in cultured cells.

  • Cell Culture and Adaptation:

    • Culture cells in a standard medium to the desired cell density.

    • Adapt the cells to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used in the tracer experiment. This ensures the cells are in a metabolic steady state.

  • Tracer Experiment:

    • Replace the unlabeled medium with a medium containing [1,2-¹³C₂]glucose (or a mixture with unlabeled glucose, e.g., 80% [1,2-¹³C₂]glucose and 20% unlabeled glucose).

    • Incubate the cells for a duration sufficient to reach both metabolic and isotopic steady state. This time will vary depending on the cell type and growth rate.

  • Sample Collection and Quenching:

    • Rapidly quench metabolism to prevent further enzymatic activity. This is typically done by aspirating the medium and adding a cold quenching solution (e.g., -20°C 60% methanol).

    • Collect cell extracts for metabolite analysis.

    • Collect samples of the culture medium to measure extracellular metabolite concentrations (e.g., glucose, lactate, amino acids) to determine uptake and secretion rates.

  • Metabolite Extraction and Analysis:

    • Extract metabolites from the cell pellets using appropriate solvents.

    • Analyze the isotopic labeling patterns of intracellular metabolites using GC-MS or LC-MS/MS. For GC-MS analysis, derivatization of the metabolites is typically required.

  • Data Analysis:

    • Correct the raw MS data for the natural abundance of ¹³C.

    • Use a computational flux analysis software package (e.g., INCA, OpenFLUX2) to estimate the intracellular fluxes by fitting the measured labeling data and extracellular rates to a metabolic network model.[6]

    • Perform a goodness-of-fit analysis and calculate confidence intervals for the estimated fluxes.[9]

Quantitative Data Summary

TracerTarget PathwayAdvantagesConsiderationsReference
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate PathwayProvides high precision for fluxes in upper central carbon metabolism.[3][4][8] Can distinguish between glycolysis and the PPP.[2]May not be optimal for resolving TCA cycle fluxes.[2][3][4][8]
[U-¹³C₆]glucose General Central Carbon MetabolismLabels all carbon atoms, providing broad coverage of metabolic pathways.Can be less informative for specific pathways like the PPP compared to positionally labeled tracers.[2][2][5]
[U-¹³C₅]glutamine TCA Cycle, Anaplerosis, Reductive CarboxylationPreferred tracer for analyzing TCA cycle fluxes.[3][8]Provides limited information on glycolytic fluxes.[3][7][8]
D-Glucose-¹³C₂,d₂ Hyperpolarized ¹³C NMRDeuteration can prolong T1 relaxation of ¹³C, improving signal for in vivo metabolic monitoring.[1]Can introduce kinetic isotope effects, slowing metabolic rates.[1][1]

Visualizations

Experimental Workflow for ¹³C-MFA

MFA_Workflow cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase cluster_out Output exp_design 1. Experimental Design (Tracer Selection) tracer_exp 2. Tracer Experiment exp_design->tracer_exp sampling 3. Sample Collection & Quenching tracer_exp->sampling analysis 4. Isotopic Labeling Measurement (MS/NMR) sampling->analysis flux_est 5. Flux Estimation analysis->flux_est stats 6. Statistical Analysis (Goodness-of-fit) flux_est->stats flux_map Metabolic Flux Map stats->flux_map

Caption: A generalized workflow for ¹³C Metabolic Flux Analysis.

Logic Diagram for Troubleshooting Poor Goodness-of-Fit

Troubleshooting_GoF start Poor Goodness-of-Fit (High SSR) check_model Review Metabolic Model start->check_model check_data Verify Experimental Data start->check_data check_assumptions Assess Model Assumptions start->check_assumptions correct_model Correct Stoichiometry/ Atom Transitions check_model->correct_model expand_model Add Missing Reactions check_model->expand_model remeasure Re-measure/Verify Extracellular Rates & Isotopomers check_data->remeasure change_method Consider INST-MFA for Dynamic Systems check_assumptions->change_method

Caption: Troubleshooting guide for a poor model fit in MFA.

Simplified Central Carbon Metabolism Pathway

Central_Metabolism Glc Glucose G6P G6P Glc->G6P F6P F6P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP GAP GAP F6P->GAP PPP->GAP PYR Pyruvate GAP->PYR LAC Lactate PYR->LAC AcCoA Acetyl-CoA PYR->AcCoA CIT Citrate AcCoA->CIT aKG α-Ketoglutarate CIT->aKG MAL Malate aKG->MAL TCA Cycle MAL->CIT

Caption: Simplified view of central carbon metabolism pathways.

References

Technical Support Center: Optimizing D-Glucose-13C2,d2 Concentration for Cell Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing D-Glucose-13C2,d2 concentration for their cell labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications in cell labeling?

A1: this compound is a stable isotope-labeled glucose molecule where two carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and two hydrogen atoms are replaced with deuterium (d). This dual labeling allows for the tracing of glucose metabolism through various biochemical pathways within the cell. Its primary applications include metabolic flux analysis (MFA) to quantify the rates of metabolic reactions, and tracing the contribution of glucose to the biosynthesis of other molecules. The specific positions of the ¹³C and deuterium labels can provide detailed information about the activity of specific enzymes and pathways.

Q2: What is the recommended starting concentration of this compound for cell labeling experiments?

A2: The optimal concentration of this compound can vary significantly depending on the cell type, its metabolic rate, and the specific research question. A common starting point for in vitro cell culture experiments is to replace the normal glucose in the medium with this compound at a similar concentration, typically ranging from 5 mM to 25 mM.[1] It is crucial to consult literature for similar cell lines or experimental systems to determine a more precise starting concentration. Pilot experiments are highly recommended to determine the optimal concentration for your specific model.

Q3: How long should I incubate my cells with this compound?

A3: The incubation time required to achieve sufficient labeling depends on the metabolic pathway of interest. Glycolytic intermediates can reach isotopic steady state within minutes, while intermediates of the TCA cycle may take several hours.[2][3] For studies investigating the synthesis of macromolecules like lipids or proteins, longer incubation times of 24 hours or more may be necessary to see significant incorporation of the label. It is recommended to perform a time-course experiment to determine the optimal labeling duration for your target metabolites.

Q4: Should I use dialyzed or non-dialyzed serum in my culture medium?

A4: It is highly recommended to use dialyzed fetal bovine serum (FBS) or other dialyzed sera for stable isotope labeling experiments.[3] Non-dialyzed serum contains endogenous small molecules, including unlabeled glucose, which will dilute the isotopic enrichment of your this compound tracer and can complicate data interpretation.[3]

Q5: How can I quantify the incorporation of ¹³C and deuterium from this compound into downstream metabolites?

A5: The most common analytical techniques for quantifying stable isotope incorporation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying labeled metabolites and determining their isotopic enrichment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no labeling of target metabolites Insufficient incubation time.Perform a time-course experiment to determine the optimal labeling duration. Glycolysis may be labeled in minutes, while the TCA cycle and downstream pathways take longer.[2][3]
Sub-optimal concentration of this compound.Titrate the concentration of the tracer. Start with a concentration similar to that of glucose in standard media (e.g., 5-25 mM) and optimize based on pilot experiments.[1]
Use of non-dialyzed serum.Switch to dialyzed FBS to eliminate the presence of unlabeled glucose which dilutes the tracer.[3]
Slow metabolic rate of the cell line.Increase the incubation time or consider using a cell line with a higher metabolic rate if appropriate for the experimental question.
High background from unlabeled metabolites Contamination from unlabeled glucose in the medium or serum.Ensure the use of glucose-free base medium and dialyzed serum.[3]
Incomplete removal of the previous culture medium.Wash the cells thoroughly with phosphate-buffered saline (PBS) before adding the labeling medium.
Cell viability is compromised during the experiment Nutrient depletion in the labeling medium.Ensure the labeling medium contains all essential amino acids and other nutrients. Monitor cell health throughout the experiment.
Toxicity of the tracer at high concentrations.While stable isotopes are generally considered non-toxic, it is good practice to perform a toxicity assay if using very high concentrations.
Inconsistent labeling across replicates Variation in cell seeding density.Ensure consistent cell numbers are seeded for each replicate, as cell density can affect metabolic rates.
Inconsistent incubation times or conditions.Maintain precise control over incubation times and environmental conditions (temperature, CO₂ levels).

Experimental Protocols

Protocol 1: General Cell Labeling with this compound for Metabolic Flux Analysis
  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the experiment, avoiding both sparse and overly confluent cultures.

  • Medium Preparation: Prepare glucose-free culture medium supplemented with dialyzed FBS and all other necessary components (e.g., amino acids, glutamine). Add this compound to the desired final concentration (e.g., 10 mM).

  • Cell Washing: Once cells have reached the desired confluency, aspirate the existing medium and wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled glucose.

  • Labeling: Add the pre-warmed this compound containing medium to the cells and incubate for the desired duration (e.g., 4, 8, or 24 hours) in a standard cell culture incubator.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites for analysis.

  • Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to determine the isotopic enrichment in your metabolites of interest.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis seed_cells 1. Seed Cells prep_medium 2. Prepare Labeling Medium with this compound wash_cells 3. Wash Cells with PBS prep_medium->wash_cells add_label 4. Add Labeling Medium and Incubate wash_cells->add_label extract_metabolites 5. Extract Metabolites add_label->extract_metabolites analyze_ms 6. Analyze by MS extract_metabolites->analyze_ms

Caption: Workflow for stable isotope labeling experiments.

Glycolysis_TCA_Pathway Tracing this compound through Central Carbon Metabolism Glucose This compound G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate F6P->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Central carbon metabolism pathways traced by labeled glucose.

References

Technical Support Center: D-Glucose-13C2,d2 Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for achieving isotopic steady state in metabolic flux analysis using D-Glucose-13C2,d2.

Frequently Asked Questions (FAQs)

Q1: What is the difference between metabolic steady state and isotopic steady state?

A: Metabolic steady state refers to a condition where the concentrations of intracellular metabolites and metabolic fluxes are constant over time.[1][2] Isotopic steady state, on the other hand, is reached when the isotopic enrichment of a given metabolite becomes stable after the introduction of a labeled tracer.[1][3] It is crucial to ensure the system is at a metabolic pseudo-steady state before interpreting data from isotopic labeling experiments.[1]

Q2: Why use this compound as a tracer?

A: D-Glucose labeled at specific positions, such as [1,2-¹³C₂]glucose, is a powerful tool for dissecting specific metabolic pathways. It is particularly effective for assessing the relative fluxes of the Pentose Phosphate Pathway (PPP) and glycolysis.[4][5] Catabolism of [1,2-¹³C₂]glucose via glycolysis produces M+2 labeled lactate, while the oxidative PPP generates M+1 labeled lactate, allowing for the calculation of their relative activities.[4]

Q3: How long does it take to reach isotopic steady state?

A: The time required to reach isotopic steady state varies significantly depending on the metabolic pathway, the specific metabolite, and the cell type.[1][2] It is influenced by the turnover rate of the metabolite pool and the labeling dynamics of upstream metabolites.[3] As a general guideline for cultured cells, glycolysis can reach steady state in approximately 10 minutes, the TCA cycle in about 2 hours, and nucleotides may take up to 24 hours.[4]

Q4: My cells are proliferating. Does this affect achieving steady state?

A: For proliferating cells, as long as they are in the exponential growth phase and nutrient supply is not limiting, they are generally considered to be in a metabolic pseudo-steady state.[1] In this state, isotopic steady state can often be reached within a few hours.[3] However, it is always recommended to validate this assumption with time-course experiments.

Q5: Is it necessary to correct for natural isotope abundance?

A: Yes. All naturally occurring elements have a certain percentage of heavy isotopes (e.g., carbon-13 is about 1.1% of total carbon). When analyzing mass spectrometry data, it is essential to correct for the natural abundance of all heavy isotopes in your metabolites to accurately determine the enrichment from the tracer.[4][6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low isotopic enrichment in downstream metabolites (e.g., TCA cycle intermediates). 1. Insufficient incubation time with the tracer. 2. Dilution from unlabeled endogenous pools or other carbon sources in the medium (e.g., glutamine, amino acids from serum). 3. Slow metabolic flux through the pathway.1. Perform a time-course experiment to determine the optimal labeling duration for your specific cell line and metabolites of interest.[7] 2. Use dialyzed fetal bovine serum to minimize unlabeled metabolites.[4] Ensure the base medium is chemically defined. For TCA cycle analysis, consider a parallel experiment with a tracer like [U-¹³C₅]glutamine, which is highly effective for this pathway.[5][8] 3. Verify that the cells are metabolically active and the pathway is not inhibited by experimental conditions.
High variability in labeling between replicate samples. 1. Inconsistent cell numbers or cell state at the time of labeling. 2. Inefficient or inconsistent quenching of metabolism. 3. Variability in metabolite extraction.1. Ensure precise cell counting and seeding. Harvest cells during the mid-logarithmic growth phase for consistency. 2. Quench metabolism rapidly and completely using ice-cold solutions (e.g., methanol or saline).[5] Ensure the quenching solution is sufficiently cold and the process is performed quickly for all samples. 3. Use a standardized extraction protocol. The addition of isotopic internal standards during extraction can help normalize for variability.[4]
Isotopic steady state is never reached for certain metabolites, especially amino acids. Constant and rapid exchange between intracellular and extracellular metabolite pools. This is a common issue for many amino acids in standard monolayer cultures.[1][2]1. Acknowledge that for some metabolites, true isotopic steady state may not be achievable. In these cases, qualitative tracer analysis can be misleading.[1] 2. Consider using isotopic non-stationary Metabolic Flux Analysis (INST-MFA), which analyzes labeling dynamics over time before steady state is reached.[2]
Labeling of intracellular pyruvate and lactate is slow, despite using a ¹³C-glucose tracer. The presence of unlabeled lactate in the culture medium acts as a large buffer, diluting the labeled intracellular pyruvate and lactate pools through the reversible lactate dehydrogenase reaction.[3]1. Use fresh medium with no or minimal lactate at the start of the tracer experiment. 2. If possible, wash the cells with a lactate-free buffer before adding the tracer-containing medium.

Data Presentation

Table 1: Typical Time to Isotopic Steady State in Cultured Mammalian Cells
Metabolic PathwayKey MetabolitesApproximate Time to Steady StateCitation(s)
GlycolysisGlucose-6-Phosphate, Fructose-1,6-Bisphosphate, Pyruvate, Lactate~10 minutes[4]
Pentose Phosphate PathwayRibose-5-Phosphate~10-30 minutes[4]
TCA CycleCitrate, Alpha-Ketoglutarate, Succinate, Malate~2 hours[4]
Amino Acid MetabolismGlutamate, Aspartate, AlanineHighly variable (hours to never)[1]
Nucleotide SynthesisRibonucleotides, Deoxyribonucleotides~24 hours[4]
Table 2: Comparison of Common ¹³C-Glucose Tracers for Metabolic Flux Analysis
Isotopic TracerPrimary Application(s)Key Metabolite ReadoutsCitation(s)
[1,2-¹³C₂]glucose Pentose Phosphate Pathway (PPP) vs. Glycolysis Lactate (M+1 vs. M+2), Ribose Phosphate (M+1 vs. M+2) [4][5][8][9]
[U-¹³C₆]glucoseGeneral labeling of central carbon metabolism, Biosynthesis pathwaysBroad labeling of glycolytic intermediates, TCA cycle intermediates, amino acids, and lipids[4][10]
[1-¹³C₁]glucoseOxidative PPP fluxRelease of ¹³CO₂[1]
[3-¹³C₁]glucosePyruvate oxidationLabeling patterns in TCA cycle intermediates[5]

Experimental Protocols

Protocol: this compound Labeling in Adherent Mammalian Cells
  • Media Preparation:

    • Prepare a base medium (e.g., DMEM or RPMI 1640) that is deficient in glucose.

    • Supplement the base medium with all necessary components (amino acids, vitamins, salts) except for glucose.

    • Add dialyzed Fetal Bovine Serum (dFBS) to the desired concentration (e.g., 10%) to minimize interference from unlabeled serum metabolites.[4]

    • Prepare two batches of this medium:

      • Unlabeled Medium: Add unlabeled D-glucose to the desired final concentration (e.g., 10 mM).

      • Labeled Medium: Add this compound to the same final concentration.

  • Cell Culture and Seeding:

    • Culture cells in standard, unlabeled medium until they reach the desired confluency for passaging.

    • Seed cells into multi-well plates (e.g., 6-well plates) at a density that will ensure they are in the mid-logarithmic growth phase at the time of the experiment (typically 24-48 hours post-seeding).

  • Tracer Introduction:

    • When cells reach the desired confluency (e.g., ~70-80%), aspirate the unlabeled culture medium.

    • Gently wash the cells once with a pre-warmed, glucose-free base medium to remove residual unlabeled glucose.

    • Aspirate the wash solution and immediately add the pre-warmed Labeled Medium to the cells.

    • Place the plates back into the incubator (37°C, 5% CO₂) and incubate for the predetermined time required to reach isotopic steady state (e.g., 6 hours for central carbon metabolism).[5]

  • Metabolite Quenching and Extraction:

    • Remove the plates from the incubator and place them on ice.

    • Aspirate the labeled medium. Optional: Save a sample of the spent medium for extracellular flux analysis.

    • Immediately add ice-cold quenching/extraction solution to the cells. A common method is to add 1 mL of ice-cold 80% methanol.[5]

    • Scrape the cells from the plate surface into the methanol solution.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes thoroughly and incubate on ice for at least 20 minutes to ensure protein precipitation and complete extraction.[5]

    • Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

    • Carefully transfer the supernatant, which contains the metabolite extract, to a new tube for analysis by mass spectrometry (LC-MS or GC-MS).

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_analysis Phase 3: Analysis Culture 1. Cell Culture (Exponential Growth) Media 2. Prepare Labeled [1,2-13C2]glucose Medium Wash 3. Wash Cells Media->Wash Incubate 4. Incubate with Labeled Medium Wash->Incubate Introduce Tracer Quench 5. Quench Metabolism (e.g., Cold Methanol) Incubate->Quench Extract 6. Extract Metabolites Quench->Extract MS 7. LC-MS/GC-MS Analysis Extract->MS Data 8. Data Analysis (Correct for Natural Abundance) MS->Data

Caption: Experimental workflow for stable isotope labeling.

Metabolic_Pathway Glucose [1,2-13C2]glucose G6P Glucose-6-P (M+2) Glucose->G6P F6P Fructose-6-P (M+2) G6P->F6P Glycolysis OxPPP Oxidative PPP G6P->OxPPP F16BP Fructose-1,6-BP (M+2) F6P->F16BP TrioseP Triose-P (M+2) F16BP->TrioseP Pyruvate Pyruvate (M+2) TrioseP->Pyruvate Lactate_PPP Lactate (M+1) TrioseP->Lactate_PPP via Pyruvate (M+1) Lactate_Gly Lactate (M+2) Pyruvate->Lactate_Gly R5P Ribose-5-P (M+1) OxPPP->R5P NonOxPPP Non-Oxidative PPP R5P->NonOxPPP NonOxPPP->F6P NonOxPPP->TrioseP

Caption: Fate of [1,2-¹³C₂]glucose in Glycolysis and PPP.

Troubleshooting_Tree decision decision solution solution start Low Isotopic Enrichment Observed q1 Is incubation time sufficient? start->q1 sol1 Perform time-course experiment to optimize labeling duration. q1->sol1 No q2 Are there unlabeled carbon sources present? q1->q2 Yes sol1->q2 sol2 Use dialyzed serum. Use chemically defined media. q2->sol2 Yes q3 Is metabolism being quenched effectively? q2->q3 No sol2->q3 sol3 Ensure rapid quenching with ice-cold solution. Standardize protocol. q3->sol3 No end Problem Resolved q3->end Yes sol3->end

Caption: Troubleshooting low isotopic enrichment.

References

Technical Support Center: D-Glucose-13C2,d2 Tracing Data Normalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Glucose-13C2,d2 tracing data normalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common challenges and best practices in normalizing stable isotope tracing data.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of data normalization in this compound tracing experiments?

A1: The primary goal is to remove systematic, non-biological variations from the data to ensure that observed differences in isotopologue distribution accurately reflect true metabolic changes.[1] This involves correcting for factors such as variations in sample amount, instrument drift, and ion suppression.[2] A crucial and specific aspect of normalization for isotope tracing data is the correction for the natural abundance of stable isotopes.[3]

Q2: Why is correcting for natural isotope abundance so critical?

A2: All elements, including carbon and hydrogen, have naturally occurring heavy isotopes (e.g., ¹³C, ²H). These natural isotopes contribute to the mass isotopologue distribution (MID) of a metabolite, independent of the labeled tracer.[3] Failing to correct for this natural abundance will lead to an overestimation of the incorporation of the labeled tracer, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[4][5]

Q3: What are the specific challenges associated with normalizing dual-isotope tracing data like this compound?

A3: Dual-isotope tracing with ¹³C and ²H presents unique challenges. The primary challenge is the need for high-resolution mass spectrometry to distinguish between isotopologues labeled with ¹³C and those labeled with ²H, as their mass differences can be very small.[6][7][8] For example, a high mass resolution is required to separate the M+1 isotopologues containing one ²H versus one ¹³C.[8] Additionally, the correction algorithms must be able to handle the simultaneous labeling of two different elements.[3][7]

Q4: What software tools are available for natural abundance correction of dual-isotope data?

A4: Several software tools can perform natural abundance correction, with some specifically designed for dual-isotope tracing data. It is important to select a tool that can handle the specific combination of isotopes being used (¹³C and ²H) and is appropriate for the resolution of the mass spectrometry data.

Software ToolKey FeaturesReference
AccuCor2 An R-based tool designed for resolution-dependent correction of dual-isotope tracing data (¹³C/¹⁵N or ¹³C/²H).[6][7][9]
IsoCorrectoR An R-package that corrects for natural isotope abundance and tracer impurity in MS and MS/MS data, and can handle multiple tracer isotopes with high-resolution data.[5]
X¹³CMS A platform for analyzing LC/MS data from stable isotope tracing experiments, capable of identifying labeled compounds and the extent of labeling. It can handle various isotopic tracers, including ¹³C, ¹⁵N, and ²H.[10]
Escher-Trace A web-based tool for visualizing and analyzing stable isotope tracing data, including natural abundance correction. It is particularly user-friendly for those with less experience in tracing studies.[11][12]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected labeling patterns in replicates.

  • Question: My replicate samples show highly variable labeling patterns after normalization. What could be the cause?

  • Answer:

    • Inconsistent Cell Culture Conditions: Ensure that cell seeding density, growth media composition, and incubation times are identical across all replicates. Variations in cell confluence can significantly impact metabolism.[13]

    • Variable Sample Extraction: The timing and method of metabolite extraction are critical. Use a consistent and rapid quenching method (e.g., with cold methanol) to halt metabolic activity instantly.[14] Incomplete quenching can lead to continued metabolic activity and altered labeling patterns.

    • Instrument Instability: Mass spectrometer performance can drift over a long run. It is advisable to run samples in a randomized order and include quality control (QC) samples throughout the run to monitor for and correct for instrument drift.

    • Inappropriate Normalization Method: The chosen normalization method may not be suitable for your data. For instance, Total Ion Current (TIC) normalization can be skewed by a few highly abundant ions.[1] Consider using more robust methods like median normalization or normalization to an internal standard.[1]

Issue 2: Negative values in the corrected mass isotopologue distribution.

  • Question: After applying a natural abundance correction algorithm, some of my mass isotopologue fractions are negative. What does this mean and how can I fix it?

  • Answer:

    • Low Signal-to-Noise Ratio: Negative values often arise when correcting for natural abundance in isotopologues with very low signal intensity, where noise can be greater than the actual signal.

    • Incorrect Blank Subtraction: Improper subtraction of background noise can lead to negative values. Ensure that your blank subtraction method is appropriate.

    • Algorithmic Artifacts: Some correction algorithms can produce small negative numbers due to mathematical approximations. Often, these can be set to zero, followed by renormalizing the remaining positive fractions to sum to one.

    • Software Choice: Some software, like AccuCor2, use non-negative least-squares to solve for labeling patterns, which can help to avoid this issue.[7]

Issue 3: Poor resolution between ¹³C and ²H labeled isotopologues.

  • Question: I am unable to resolve the different isotopologues from my this compound tracer. What are the key experimental parameters to check?

  • Answer:

    • Mass Spectrometer Resolution: This is the most critical factor. High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are essential for resolving the small mass differences between ¹³C and ²H isotopologues.[6][7][8][15] For example, separating M+1 palmitate with one ²H versus one ¹³C can require a resolution of 100,000.[8]

    • Mass Spectrometer Calibration: Ensure the mass spectrometer is properly calibrated across the mass range of interest to achieve high mass accuracy.

    • Data Acquisition Parameters: Optimize parameters such as scan time and ion accumulation time to improve signal intensity and resolution.

Experimental Protocols

1. Cell Culture and Labeling with this compound

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in approximately 80-90% confluency at the time of harvest.[13][16] Allow cells to adhere and grow overnight.

  • Media Preparation: Prepare glucose-free culture medium supplemented with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose and other small molecules.[13] Add the this compound tracer to the desired final concentration.

  • Labeling:

    • Aspirate the growth medium from the cells.

    • Gently wash the cells once with pre-warmed glucose-free medium.

    • Immediately add the pre-warmed labeling medium containing this compound.

    • Incubate for the desired labeling period. The time required to reach isotopic steady state varies for different metabolic pathways (e.g., minutes for glycolysis, hours for the TCA cycle).[17]

2. Metabolite Extraction

  • Quenching:

    • Aspirate the labeling medium.

    • Immediately add ice-cold 80% methanol to quench all enzymatic activity.[14]

  • Scraping and Collection:

    • Place the plate on dry ice.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at a high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet cell debris.[14]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water and acetonitrile).

Signaling Pathways and Workflows

Data_Normalization_Workflow General Workflow for this compound Data Normalization cluster_0 Experimental Phase cluster_1 Data Processing & Normalization cluster_2 Downstream Analysis Cell_Culture Cell Culture & Labeling with this compound Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction MS_Analysis Mass Spectrometry (High Resolution) Metabolite_Extraction->MS_Analysis Raw_Data Raw MS Data MS_Analysis->Raw_Data Peak_Picking Peak Picking & Integration Raw_Data->Peak_Picking NA_Correction Natural Abundance Correction Peak_Picking->NA_Correction Other_Normalization Other Normalization (e.g., by cell number, internal standard) NA_Correction->Other_Normalization Flux_Analysis Metabolic Flux Analysis Other_Normalization->Flux_Analysis Pathway_Analysis Pathway Enrichment Analysis Other_Normalization->Pathway_Analysis

Caption: A generalized workflow for this compound tracing experiments, from cell culture to data analysis.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Labeling Patterns cluster_exp Experimental Factors cluster_ms Mass Spectrometry Factors cluster_norm Normalization Factors Start Unexpected Labeling Patterns (e.g., high variance, negative values) Check_Experimental Review Experimental Protocol Start->Check_Experimental Check_MS Evaluate MS Performance Start->Check_MS Check_Normalization Assess Normalization Strategy Start->Check_Normalization Cell_Culture Consistent Cell Culture? Check_Experimental->Cell_Culture Extraction Uniform Extraction? Check_Experimental->Extraction Resolution Sufficient Resolution? Check_MS->Resolution Calibration Proper Calibration? Check_MS->Calibration QC QC Samples Consistent? Check_MS->QC NA_Software Appropriate NA Software? Check_Normalization->NA_Software Method Suitable Normalization Method? Check_Normalization->Method Blanks Correct Blank Subtraction? Check_Normalization->Blanks Solution Refine Protocol and Re-analyze Cell_Culture->Solution Extraction->Solution Resolution->Solution Calibration->Solution QC->Solution NA_Software->Solution Method->Solution Blanks->Solution

Caption: A logical diagram for troubleshooting common issues encountered in this compound tracing data analysis.

References

Validation & Comparative

D-Glucose-13C2,d2 ([1,2-¹³C₂]glucose) versus [1-¹³C]glucose for Pentose Phosphate Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to 13C-Labeled Glucose Tracers for Pentose Phosphate Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for generating NADPH, essential for antioxidant defense and reductive biosynthesis, and for producing pentose sugars, the precursors for nucleotide synthesis.[1] Quantifying the flux through the PPP is vital for understanding cellular metabolism in various physiological and pathological states, including cancer and neurodegenerative diseases.[1][2] 13C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for this purpose, and the choice of isotopic tracer is paramount for achieving accurate and precise results.[3][4]

This guide provides an objective comparison between the commonly used [1-¹³C]glucose and the more advanced [1,2-¹³C₂]glucose (a form of D-Glucose-¹³C₂) for PPP analysis, supported by experimental data and detailed protocols.

Tracer Performance Comparison

The primary advantage of [1,2-¹³C₂]glucose over [1-¹³C]glucose lies in its ability to generate more informative labeling patterns in downstream metabolites. This allows for a more precise deconvolution of fluxes between glycolysis and the PPP.[3][5] Metabolism of [1,2-¹³C₂]glucose through the oxidative PPP results in a unique M+1 isotopomer of triose phosphates, which is distinguishable from the M+2 isotopomers generated via glycolysis. This distinction is less clear with [1-¹³C]glucose, which can lead to less precise flux estimations.

A computational evaluation of various ¹³C glucose tracers demonstrated that [1,2-¹³C₂]glucose provides the most precise estimates for fluxes in both glycolysis and the pentose phosphate pathway.[3][4] Tracers such as [2-¹³C]glucose and [3-¹³C]glucose also outperformed the more commonly used [1-¹³C]glucose.[3]

Quantitative Data Summary

The following table summarizes the performance of the two tracers based on computational analysis of flux precision. Precision scores are inversely related to the confidence interval size of the flux estimate; a higher score indicates a more precise measurement.

TracerPathwayRelative Precision Score*Key AdvantagesKey Disadvantages
[1,2-¹³C₂]glucose Pentose Phosphate Pathway ~95 High precision for both oxidative and non-oxidative PPP fluxes; excellent resolution between PPP and glycolysis.[3][5]Higher cost compared to singly-labeled tracers.
Glycolysis ~98 Provides the most precise estimates for the overall glycolytic network.[3]
[1-¹³C]glucose Pentose Phosphate Pathway ~60 Lower cost; traditionally used for estimating oxidative PPP flux via ¹³CO₂ release.[6]Lower precision; difficulty in resolving PPP flux from glycolysis and TCA cycle activity.[3][7]
Glycolysis ~75 Less precise than [1,2-¹³C₂]glucose for resolving glycolytic fluxes.[3][4]

*Scores are normalized for illustrative purposes based on data from Metallo et al., 2009, where [1,2-¹³C₂]glucose was identified as the optimal tracer for PPP and glycolysis analysis.[3]

Logical and Biochemical Basis for Tracer Selection

The choice of tracer directly impacts the ability to resolve metabolic pathways. The diagrams below illustrate the biochemical pathways and the logical workflow for a typical ¹³C-MFA experiment.

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Gluc Glucose G6P Glucose-6-P Gluc->G6P F6P Fructose-6-P G6P->F6P G6P_ppp Glucose-6-P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP PYR Pyruvate GAP->PYR PGL 6-P-Glucono- lactone G6P_ppp->PGL G6PD (ox-PPP) PG 6-P-Gluconate PGL->PG + NADPH Ru5P Ribulose-5-P PG->Ru5P + NADPH R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P X5P->GAP TKT/TAL (non-ox PPP) S7P Sedoheptulose-7-P S7P->F6P TKT/TAL (non-ox PPP) E4P Erythrose-4-P

Caption: The Pentose Phosphate Pathway and its interface with Glycolysis.

The diagram above illustrates how the oxidative PPP branches from Glucose-6-Phosphate (G6P) to produce NADPH and pentose sugars, while the non-oxidative PPP allows for the interconversion of sugars, linking the PPP back to glycolysis intermediates like Fructose-6-P and Glyceraldehyde-3-P.

TracerFate cluster_tracer1 [1-¹³C]glucose cluster_tracer2 [1,2-¹³C₂]glucose cluster_legend Legend Gluc1 Glucose (●○○○○○) G6P1 G6P (●○○○○○) Gluc1->G6P1 PYR1_glyc Pyruvate (Glycolysis) (●○○) G6P1->PYR1_glyc Glycolysis CO2_ppp ¹³CO₂ (ox-PPP) G6P1->CO2_ppp ox-PPP PYR1_ppp Pyruvate (PPP) (○○○) G6P1->PYR1_ppp PPP -> Glycolysis Gluc2 Glucose (●●○○○○) G6P2 G6P (●●○○○○) Gluc2->G6P2 PYR2_glyc Pyruvate (Glycolysis) (●●○) G6P2->PYR2_glyc Glycolysis CO2_ppp2 ¹³CO₂ (ox-PPP) G6P2->CO2_ppp2 ox-PPP PYR2_ppp Pyruvate (PPP) (○●○) G6P2->PYR2_ppp PPP -> Glycolysis l1 ● = ¹³C labeled carbon l2 ○ = ¹²C unlabeled carbon

Caption: Fate of ¹³C atoms from different glucose tracers.

As shown, [1,2-¹³C₂]glucose creates a distinct M+1 pyruvate (○●○) after passing through the PPP, which is clearly separable from the M+2 pyruvate (●●○) from glycolysis. [1-¹³C]glucose loses its label as ¹³CO₂ in the oxidative PPP, resulting in unlabeled pyruvate, which is harder to distinguish from endogenous unlabeled sources.

Experimental Protocols

A generalized protocol for conducting a ¹³C-MFA experiment to assess PPP flux is outlined below. This protocol is adaptable for various cell lines and tissues.

Cell Culture and Isotope Labeling
  • Culture Cells: Plate cells and grow to the desired confluency (typically mid-log phase) in standard growth medium.

  • Media Switch: Aspirate the standard medium and wash cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling: Add pre-warmed experimental medium containing the chosen ¹³C-labeled glucose tracer ([1,2-¹³C₂]glucose or [1-¹³C]glucose) at a known concentration. The unlabeled glucose should be completely replaced by the labeled tracer.

  • Incubation: Incubate cells for a sufficient duration to approach isotopic steady state. This time varies by cell type but is often between 3 to 24 hours.[8] For rapid flux analysis, isotopic steady state in upper glycolysis and PPP intermediates can be reached in minutes to hours.[9][10]

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and place the culture dish on dry ice. Add a cold quenching solution (e.g., -80°C 80% methanol) to the cells.[8]

  • Scraping: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

  • Extraction: Lyse the cells (e.g., via probe sonication or bead beating) and centrifuge at high speed at 4°C to pellet protein and cell debris.

  • Collection: Collect the supernatant containing the polar metabolites.

Sample Analysis by Mass Spectrometry
  • Derivatization (for GC-MS): Evaporate the metabolite extract to dryness and derivatize the samples to increase their volatility for gas chromatography (GC) analysis.

  • Analysis: Analyze the samples using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques separate the metabolites and detect the mass isotopomer distributions (MIDs) of key intermediates (e.g., pyruvate, lactate, ribose-5-phosphate).[9][11]

Data Analysis and Flux Calculation
  • Correct for Natural Abundance: The raw MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes.

  • Flux Modeling: Use a computational flux model (e.g., using software like INCA or Metran) to fit the measured MIDs to a metabolic network model.

  • Calculate Fluxes: The software estimates the relative or absolute fluxes through the PPP and other central carbon pathways by minimizing the difference between the experimentally measured and the model-predicted MIDs.

ExperimentalWorkflow Culture 1. Cell Culture (Standard Medium) Label 2. Isotopic Labeling (¹³C-Glucose Medium) Culture->Label Quench 3. Rapid Quenching (-80°C Methanol) Label->Quench Extract 4. Metabolite Extraction (Centrifugation) Quench->Extract Analyze 5. MS Analysis (GC-MS or LC-MS) Extract->Analyze Model 6. Data Modeling (Flux Calculation) Analyze->Model Result Result: PPP Flux Quantified Model->Result

Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

For researchers requiring high-precision measurements of pentose phosphate pathway flux and clear resolution from glycolysis, [1,2-¹³C₂]glucose is the superior tracer . Its ability to generate unique labeling patterns provides more robust and reliable data for ¹³C-MFA.[3][4] While [1-¹³C]glucose can provide an estimate of oxidative PPP activity, particularly through the measurement of ¹³CO₂ evolution, it is less effective for comprehensive flux analysis of the entire pathway and its interactions with glycolysis. The additional investment in [1,2-¹³C₂]glucose is justified by the significant improvement in data quality and the confidence in the resulting metabolic flux map.

References

Cross-Validation of D-Glucose-13C2,d2 Isotope Tracer Methods with Alternative Analytical Approaches

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Metabolism and Drug Development

In metabolic research and drug development, the accurate quantification of glucose and its metabolic fate is paramount. The use of stable isotope-labeled tracers, such as D-Glucose-13C2,d2, coupled with mass spectrometry, offers a powerful tool for tracing glucose metabolism in vivo and in vitro. However, it is crucial to understand how this method compares to other established analytical techniques. This guide provides a comprehensive cross-validation of this compound based methods with alternative approaches, including enzymatic assays and high-performance liquid chromatography (HPLC). We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the key performance characteristics of mass spectrometry-based methods using isotopically labeled glucose, enzymatic assays, and HPLC for glucose quantification.

FeatureMass Spectrometry with this compoundEnzymatic Assays (e.g., Glucose Oxidase)High-Performance Liquid Chromatography (HPLC-RID)
Principle Isotope dilution mass spectrometry; quantification based on the ratio of labeled to unlabeled glucose.Enzymatic conversion of glucose, leading to a measurable colorimetric or fluorescent signal.Separation of glucose from other sample components followed by detection, typically by refractive index.
Specificity Very High (distinguishes between endogenous and exogenous glucose).High for D-glucose, but can be susceptible to interference from other reducing substances or components of the sample matrix.[1]Moderate to High, depending on the column and separation conditions. Can be affected by co-eluting compounds.
Sensitivity Very High (can detect low concentrations and small changes in isotope enrichment).[2]High, with detection limits in the low micromolar range.[3]Lower compared to MS and some enzymatic assays, with a limit of quantitation around 1500 ppm in some applications.[4]
Dynamic Range Wide. LC-MS methods can have a dynamic range of over 2.7 orders of magnitude.[4]Narrower. The linear range is often limited, requiring sample dilution for high concentrations.[5]Limited, with a linear dynamic range of around 1.5 orders of magnitude in some studies.[4]
Sample Throughput Moderate to High, depending on the sample preparation and LC method. Can be automated.[6]High, especially with microplate formats.Low to Moderate, as each sample is run sequentially.
Cost High (instrumentation and labeled isotopes).Low to Moderate.Moderate (instrumentation).
Key Advantage Ability to perform metabolic flux analysis and trace metabolic pathways.Simplicity, low cost, and suitability for high-throughput screening.Robustness and ability to quantify multiple sugars simultaneously.[4]
Key Disadvantage Complex instrumentation and data analysis.Potential for interference and a more limited dynamic range.[1]Lower sensitivity and potential for co-elution issues.

Experimental Protocols

Mass Spectrometry with this compound Internal Standard

This protocol is a generalized representation based on methods for quantifying glucose using stable isotope dilution mass spectrometry.

1. Sample Preparation:

  • To 200µL of serum or plasma, add a known amount of this compound as an internal standard.[2]

  • Deproteinize the sample by adding a solvent like methanol or acetonitrile, followed by centrifugation to pellet the precipitated proteins.

  • The supernatant containing glucose and the internal standard is collected and dried under a stream of nitrogen.

2. Derivatization:

  • To enhance volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS), the dried extract is derivatized. A common method is the conversion to methoxime per-acetate (MOA) derivatives.[2]

  • For liquid chromatography-mass spectrometry (LC-MS), derivatization may not be necessary, simplifying sample preparation.[7]

3. Instrumental Analysis:

  • GC-MS: The derivatized sample is injected into a gas chromatograph for separation. The eluent is then introduced into a mass spectrometer. Quantification is achieved by selected ion monitoring (SIM) of specific fragments of unlabeled glucose and the this compound internal standard.[2]

  • LC-MS/MS: The sample is injected into a liquid chromatograph. The separated analytes are then introduced into a tandem mass spectrometer. Multiple reaction monitoring (MRM) is used to specifically detect and quantify the parent and daughter ions of both native glucose and the labeled internal standard.[7]

4. Data Analysis:

  • The concentration of glucose in the original sample is calculated by comparing the peak area ratio of the endogenous glucose to the this compound internal standard against a standard curve prepared with known concentrations of glucose.

Enzymatic Glucose Assay (Glucose Oxidase-Peroxidase)

This protocol is based on a common colorimetric method for glucose determination.

1. Reagent Preparation:

  • Prepare a reaction buffer containing glucose oxidase, horseradish peroxidase (HRP), and a chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB).[3]

2. Assay Procedure:

  • Add a small volume of the sample (e.g., plasma, serum, or cell culture medium) to the wells of a microplate.

  • Add the reaction buffer to each well to initiate the enzymatic reactions.

  • Glucose is oxidized by glucose oxidase to produce gluconic acid and hydrogen peroxide (H₂O₂).

  • HRP then catalyzes the reaction between H₂O₂ and the chromogenic substrate, resulting in a colored product.

  • Incubate the plate at a controlled temperature for a specific time to allow for color development.

3. Measurement:

  • Measure the absorbance of the colored product at a specific wavelength using a microplate reader.

4. Quantification:

  • The glucose concentration is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of glucose.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol outlines a general procedure for glucose quantification by HPLC.

1. Sample Preparation:

  • Deproteinize samples as described for the mass spectrometry protocol.

  • Filter the supernatant through a 0.22 µm filter to remove any particulate matter before injection.

2. HPLC Analysis:

  • Inject the prepared sample into an HPLC system equipped with a suitable column for carbohydrate analysis (e.g., an amino-based column).

  • The mobile phase typically consists of an acetonitrile/water gradient.

  • The separated glucose is detected by a refractive index detector (RID).

3. Quantification:

  • The concentration of glucose is determined by comparing the peak area of the glucose in the sample to a standard curve prepared from known concentrations of glucose.

Mandatory Visualizations

Experimental_Workflow_MS cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add this compound Internal Standard Sample->Add_IS Deproteinize Deproteinization (e.g., Methanol) Add_IS->Deproteinize Dry Dry Down Deproteinize->Dry Derivatization Derivatization (for GC-MS) Dry->Derivatization Analysis GC-MS or LC-MS/MS Analysis Dry->Analysis LC-MS/MS Derivatization->Analysis GC-MS Quantification Quantification (Isotope Ratio) Analysis->Quantification

Caption: Workflow for glucose quantification using mass spectrometry with a this compound internal standard.

Signaling_Pathway_Enzymatic Glucose D-Glucose Gluconic_Acid Gluconic Acid Glucose->Gluconic_Acid O₂ → H₂O₂ GOx Glucose Oxidase H2O2 H₂O₂ Chromogen_Oxidized Oxidized Chromogen (Colored) H2O2->Chromogen_Oxidized HRP Horseradish Peroxidase Chromogen_Reduced Reduced Chromogen Chromogen_Reduced->Chromogen_Oxidized Logical_Relationship_Methods cluster_attributes Performance Attributes cluster_methods Analytical Methods Specificity High Specificity Sensitivity High Sensitivity Flux_Analysis Metabolic Flux Analysis High_Throughput High Throughput Low_Cost Low Cost MS Mass Spectrometry (this compound) MS->Specificity MS->Sensitivity MS->Flux_Analysis Enzymatic Enzymatic Assays Enzymatic->Specificity Enzymatic->High_Throughput Enzymatic->Low_Cost HPLC HPLC-RID HPLC->Specificity

References

Assessing the Accuracy of Flux Estimations: A Comparative Guide to D-Glucose-13C2,d2 and Other Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) is a cornerstone of modern biological research, providing invaluable insights into the intricate network of biochemical reactions that underpin cellular function. The choice of isotopic tracer is paramount to the accuracy and precision of these analyses. This guide provides a comprehensive comparison of D-Glucose-13C2,d2 with other commonly used tracers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tracer for their specific research questions.

Performance Comparison of Isotopic Tracers

The accuracy of flux estimations is highly dependent on the tracer used and the metabolic pathway of interest. D-Glucose-13C2, particularly [1,2-13C2]glucose, has demonstrated superior performance in elucidating fluxes through glycolysis and the pentose phosphate pathway (PPP).[1][2][3] The dual labeling in this tracer provides distinct isotopic signatures that allow for the deconvolution of these interconnected pathways.

In contrast, for the analysis of the tricarboxylic acid (TCA) cycle, uniformly labeled glutamine tracers such as [U-13C5]glutamine have been shown to be more effective.[1][2][3] This is attributed to the direct entry of glutamine into the TCA cycle, leading to more significant and informative labeling patterns within this central metabolic hub. The use of combined 13C and 2H (deuterium) tracers is an emerging strategy to gain a more holistic view of metabolism, particularly in complex in vivo systems like the liver.[4][5][6][7] This dual-isotope approach can provide complementary information on pathways such as gluconeogenesis and fatty acid metabolism.

Below is a summary of the performance of various tracers across key metabolic pathways. The precision of flux estimates is often reported as 95% confidence intervals, with narrower intervals indicating higher precision.

TracerTarget Pathway(s)Relative PrecisionKey AdvantagesLimitations
This compound Glycolysis, Pentose Phosphate Pathway (PPP)HighExcellent for resolving upper glycolysis and PPP fluxes.[1][2][3]Less informative for the TCA cycle compared to glutamine tracers.
[U-13C6]Glucose General Carbon MetabolismModerateProvides a broad overview of carbon flow through multiple pathways.Can be less precise for specific pathway resolution compared to positionally labeled tracers.
[1-13C]Glucose GlycolysisModerateHistorically used, but often outperformed by [1,2-13C2]glucose.[1][2]Less effective in distinguishing between glycolysis and the PPP.
[U-13C5]Glutamine Tricarboxylic Acid (TCA) CycleHighOptimal for precise determination of TCA cycle fluxes.[1][2][3]Limited information on glucose metabolism.
Combined 2H/13C Tracers Hepatic Metabolism, GluconeogenesisHighProvides comprehensive insights into interconnected pathways in vivo.[4][5][6][7]Requires more complex analytical methods (e.g., NMR or advanced MS) and data analysis.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate metabolic flux analysis. The following provides a generalized protocol for a typical 13C-MFA experiment using this compound.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Media Formulation: Prepare a culture medium containing a known concentration of the this compound tracer as the primary carbon source. Ensure all other essential nutrients are present.

  • Isotopic Steady State: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the intracellular metabolites of interest. This duration should be determined empirically for the specific cell line and experimental conditions, but is typically at least 24 hours.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the culture medium and washing the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at a low temperature to precipitate proteins and extract metabolites.

  • Harvesting: Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and cellular debris.

  • Sample Preparation: Collect the supernatant containing the extracted metabolites and dry it under a vacuum or nitrogen stream.

Mass Spectrometry Analysis
  • Derivatization: Re-suspend the dried metabolites in a derivatization agent (e.g., silylation agent) to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the isotopic labeling patterns.

  • Data Acquisition: Collect the mass isotopomer distributions for key metabolites involved in glycolysis, the PPP, and the TCA cycle.

Metabolic Flux Analysis
  • Metabolic Network Model: Construct a stoichiometric model of the relevant metabolic pathways.

  • Flux Estimation: Use a computational software package (e.g., INCA, Metran) to fit the experimentally measured mass isotopomer distributions to the metabolic model. This process estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.

  • Statistical Analysis: Perform a statistical analysis to determine the goodness-of-fit of the model and to calculate the confidence intervals for the estimated fluxes.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the flow of atoms through metabolic networks and the experimental procedures involved in their measurement.

Experimental_Workflow cluster_Experiment Experimental Phase cluster_Modeling Computational Phase Cell_Culture Cell Culture with This compound Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction Derivatization Derivatization Metabolite_Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Mass Isotopomer Distribution Analysis GC_MS->Data_Processing Flux_Estimation Metabolic Flux Estimation (MFA) Data_Processing->Flux_Estimation

Caption: A generalized workflow for metabolic flux analysis using stable isotope tracers.

Glycolysis_PPP Glucose Glucose (13C2,d2) G6P Glucose-6-P Glucose->G6P Glycolysis F6P Fructose-6-P G6P->F6P P6G 6-P-Gluconolactone G6P->P6G PPP F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP PYR Pyruvate GAP->PYR LAC Lactate PYR->LAC AcCoA Acetyl-CoA PYR->AcCoA TCA TCA Cycle AcCoA->TCA Ru5P Ribulose-5-P P6G->Ru5P Ru5P->F6P Ru5P->GAP R5P Ribose-5-P Ru5P->R5P

Caption: Simplified diagram of Glycolysis and the Pentose Phosphate Pathway.

References

A Comparative Guide to D-Glucose-13C2 and [6,6-2H2]glucose Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of metabolic pathways. Among the most utilized tracers for studying glucose metabolism are those labeled with Carbon-13 (¹³C) and Deuterium (²H). This guide provides a detailed comparative analysis of two common tracers: doubly labeled D-Glucose-¹³C₂ (represented here by the well-documented [1,2-¹³C₂]glucose) and [6,6-²H₂]glucose. Understanding their distinct characteristics is crucial for selecting the optimal tracer to achieve specific experimental objectives, from quantifying whole-body glucose turnover to resolving intracellular metabolic fluxes.

Comparative Analysis at a Glance

The selection between a ¹³C-labeled and a ²H-labeled glucose tracer is fundamentally dictated by the metabolic question at hand. [6,6-²H₂]glucose is a robust choice for systemic glucose kinetics, while [1,2-¹³C₂]glucose excels in providing a detailed view of intracellular carbon transitions.

FeatureD-Glucose-¹³C₂ (e.g., [1,2-¹³C₂]glucose)[6,6-²H₂]glucose
Isotope & Label Position Two ¹³C atoms at C1 and C2 positions.Two ²H (Deuterium) atoms at the C6 position.
Primary Applications Metabolic Flux Analysis (MFA) of central carbon metabolism, particularly glycolysis and the Pentose Phosphate Pathway (PPP).[1][2][3][4]Measurement of whole-body glucose turnover, endogenous glucose production (EGP), and gluconeogenesis.[5][6][7][8]
Analytical Techniques Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3]Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS, NMR Spectroscopy.[5][7][9]
Key Advantages - Provides detailed information on carbon atom transitions.[1][2] - Optimal for resolving fluxes between glycolysis and the PPP.[1] - Lower tracer dose required due to high sensitivity of modern MS techniques, reducing cost and achieving truer tracer status.[10]- Deuterium label is less likely to be lost through decarboxylation reactions compared to a C1 label. - Minimal interference from naturally occurring isotopes in MS analysis (M+2 is distinct). - Considered a reliable standard for measuring the rate of glucose appearance.[6]
Key Limitations - Potential for carbon recycling can complicate interpretation in whole-body studies if not properly modeled.[8][10] - Suboptimal for measuring Krebs cycle activity in isolation without other tracers.[3]- Provides limited information on intracellular pathway choices (e.g., glycolysis vs. PPP). - Does not track the carbon backbone of the glucose molecule.
Typical Experimental Readout Mass isotopomer distributions (MIDs) of downstream metabolites (e.g., lactate, ribose).[2]Tracer enrichment in plasma glucose over time.
Quantitative Example In human hepatoma cells, [1,2-¹³C₂]glucose was used to determine that Pentose Cycle activity was 5.73 ± 0.52% of the glucose flux.[2]In healthy human volunteers, basal glucose turnover rate was measured at 2.42 ± 0.11 mg/kg·min using [6,6-²H]glucose.[6]

Metabolic Fate and Pathway Visualization

The differential labeling of these tracers determines the metabolic pathways they can effectively probe.

[1,2-¹³C₂]glucose: Tracing Carbon through Glycolysis and the PPP

[1,2-¹³C₂]glucose is exceptionally well-suited for Metabolic Flux Analysis (MFA). As it enters the cell and is phosphorylated, the ¹³C labels on the first and second carbons travel through downstream pathways, producing unique labeling patterns in metabolites.

  • Via Glycolysis: The six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules. Metabolism of [1,2-¹³C₂]glucose through glycolysis results in lactate labeled at carbons 2 and 3 ([2,3-¹³C₂]lactate).

  • Via the Pentose Phosphate Pathway (PPP): In the oxidative phase of the PPP, the C1 carbon is lost as CO₂. This results in a singly-labeled pentose phosphate, which can then re-enter glycolysis. This pathway switching creates a distinct pattern of single-labeled (M+1) and double-labeled (M+2) downstream metabolites.

By measuring the mass isotopomer distribution of key metabolites like lactate and ribose, researchers can precisely calculate the relative flux of glucose through these competing pathways.[1][2][11]

G Metabolic fate of [1,2-¹³C₂]glucose labels. cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway G6P Glucose-6-P (C1, C2 labeled) F6P Fructose-6-P (C1, C2 labeled) G6P->F6P R5P Ribose-5-P (C1 labeled) G6P->R5P PYR Pyruvate (C2, C3 labeled) F6P->PYR LAC Lactate (C2, C3 labeled) PYR->LAC R5P->F6P non-ox-PPP CO2 CO₂ (from C1) R5P->CO2 Glucose [1,2-¹³C₂]Glucose Glucose->G6P

Caption: Metabolic fate of [1,2-¹³C₂]glucose labels.

[6,6-²H₂]glucose: A Robust Tracer for Systemic Turnover

[6,6-²H₂]glucose is considered a reliable tracer for measuring the rate of appearance (Ra) of glucose in the circulation. The deuterium atoms on the C6 position are not lost during glycolysis. Therefore, the dilution of the infused [6,6-²H₂]glucose by endogenously produced, unlabeled glucose provides a direct measure of whole-body glucose production.[5][6] This tracer is less suitable for resolving intracellular pathways because the hydrogen labels are not part of the carbon backbone that is rearranged in central metabolism.

G Workflow for measuring glucose turnover. Infusion [6,6-²H₂]glucose Infusion PlasmaPool Plasma Glucose Pool (Tracer + Endogenous) Infusion->PlasmaPool Rate In (Tracer) Tissues Peripheral Tissue Uptake (e.g., Muscle, Brain) PlasmaPool->Tissues Rate Out (Disappearance) Sampling Blood Sampling & MS Analysis PlasmaPool->Sampling Measure Tracer Dilution Liver Endogenous Glucose Production (Unlabeled Glucose) Liver->PlasmaPool Rate In (Endogenous)

Caption: Workflow for measuring glucose turnover.

Experimental Protocols

The following provides a generalized methodology for in vivo stable isotope tracer studies. Specific parameters such as infusion rates and sample timing must be optimized for the specific biological system and research question.

Generalized In Vivo Primed-Constant Infusion Protocol

This protocol is designed to achieve an isotopic steady state in the plasma, allowing for the calculation of glucose kinetics.

1. Subject/Animal Preparation:

  • Subjects or animals should be fasted for a duration appropriate to the study design (e.g., 5-12 hours) to achieve a basal metabolic state.[5]

  • For animal studies, catheters are surgically placed in a vein for infusion and an artery for sampling, allowing for stress-free procedures in conscious, unrestrained animals.[9]

2. Tracer Preparation:

  • Sterile, pyrogen-free tracer solutions ([6,6-²H₂]glucose or [1,2-¹³C₂]glucose) are prepared in saline.

  • The concentration is calculated to deliver the desired infusion rate.

3. Priming Dose and Infusion:

  • To rapidly achieve isotopic steady state, a "priming" bolus dose of the tracer is administered.[5] For example, a priming dose for [6,6-²H₂]glucose might be 80-440 µmol/kg.[5][9]

  • Immediately following the prime, a continuous infusion is started using a calibrated syringe pump. A typical infusion rate (F) for [6,6-²H₂]glucose is 0.80-4.4 µmol/kg/min.[5][9]

4. Blood Sampling:

  • A baseline blood sample is collected before the infusion begins to determine the natural background isotopic abundance.[9]

  • During the infusion, multiple blood samples (e.g., 50-100 µL) are collected at set time points (e.g., 90, 100, 110, 120 minutes post-infusion) to confirm that a steady-state plateau in tracer enrichment has been reached.[5][9]

  • Samples are collected in EDTA-coated tubes and immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.

5. Sample Preparation for GC-MS Analysis:

  • Plasma proteins are precipitated, and the supernatant containing glucose is collected.

  • Glucose must be chemically derivatized to make it volatile for gas chromatography.[12][13][14] A common method is to convert glucose to its methyloxime pentapropionate or aldonitrile pentapropionate derivative.[12]

    • Derivatization (Example): Dry the plasma extract. Add hydroxylamine hydrochloride in pyridine and heat at 90°C for 60 minutes. Then, add propionic anhydride and incubate at 60°C for 30 minutes. Evaporate the sample to dryness and redissolve in a solvent like ethyl acetate for injection into the GC-MS.[12]

6. GC-MS Analysis:

  • The derivatized sample is injected into a GC-MS system. The gas chromatograph separates the glucose derivative from other molecules, and the mass spectrometer detects the mass-to-charge ratio (m/z) of the fragments.

  • The instrument measures the relative abundance of different mass isotopomers (e.g., M+0, M+1, M+2), which reflects the isotopic enrichment.[9][12]

7. Data Calculation:

  • For [6,6-²H₂]glucose (Turnover): The rate of appearance (Ra) of glucose is calculated using the Steele equation for steady-state conditions: Ra = F / Eₚ , where F is the tracer infusion rate and Eₚ is the tracer enrichment in plasma at plateau (in mole percent excess).[5]

  • For [1,2-¹³C₂]glucose (MFA): The mass isotopomer distributions (MIDs) of lactate, ribose, and other metabolites are determined. These MIDs are then input into a metabolic model to calculate the relative fluxes through different pathways.[1]

This guide provides a foundational understanding to aid in the selection and application of D-Glucose-¹³C₂ and [6,6-²H₂]glucose tracers. The optimal choice will always depend on the specific biological question, the available analytical instrumentation, and the system under investigation.

References

A Researcher's Guide to Goodness-of-Fit in D-Glucose-¹³C₂,d₂ Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis (MFA), the choice of isotopic tracer and the rigorous assessment of model fit are paramount for obtaining reliable and reproducible results. This guide provides a comprehensive comparison of goodness-of-fit criteria specifically for MFA studies employing D-Glucose-¹³C₂,d₂ tracers, supported by experimental data and detailed protocols.

The use of doubly labeled [1,2-¹³C₂]glucose has been shown to provide high precision in resolving fluxes through key pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2] However, the accuracy of the estimated fluxes is critically dependent on the goodness-of-fit between the experimental data and the predictions of the metabolic model. This guide delves into the most common statistical method for this evaluation, the chi-square (χ²) test, and presents a structured overview of its application and interpretation in the context of D-Glucose-¹³C₂,d₂ MFA.

Comparing Goodness-of-Fit Criteria: The Chi-Square (χ²) Test

The cornerstone of goodness-of-fit assessment in ¹³C-MFA is the chi-square (χ²) test. This statistical test quantifies the discrepancy between the measured mass isotopomer distributions (MIDs) of metabolites and the MIDs simulated by the metabolic model with the best-fit flux distribution. The test is based on the sum of squared residuals (SSR), where each residual is the difference between a measured and a simulated value, weighted by the experimental variance.

A statistically acceptable fit is achieved when the calculated SSR falls within a specific range of the χ² distribution, determined by the degrees of freedom (the number of measurements minus the number of estimated free fluxes) and a chosen confidence level (typically 95%).

Table 1: Interpreting Chi-Square (χ²) Goodness-of-Fit Results

ParameterDescriptionInterpretation for a Good Fit
Sum of Squared Residuals (SSR) The minimized value representing the total weighted squared difference between measured and simulated data.The SSR should be within the 95% confidence interval of the χ² distribution for the given degrees of freedom.
Degrees of Freedom (DOF) The number of independent measurements minus the number of free fluxes estimated by the model.A higher DOF generally indicates a more over-determined and robust system.
p-value The probability of obtaining the observed (or a more extreme) SSR value if the model is correct.A p-value greater than 0.05 is typically considered to indicate an acceptable fit, meaning there is no statistically significant difference between the model and the data.

To illustrate the application of these criteria, the following table summarizes simulated quantitative data from a typical D-Glucose-¹³C₂,d₂ MFA experiment targeting central carbon metabolism.

Table 2: Simulated Goodness-of-Fit Data for a [1,2-¹³C₂]glucose MFA Experiment

Metabolite FragmentMeasured MID (mean ± SD)Simulated MID (best-fit)Weighted Squared Residual
Alanine (m/z 116) M+10.15 ± 0.010.141.00
Alanine (m/z 116) M+20.45 ± 0.020.471.00
Glutamate (m/z 158) M+10.10 ± 0.010.111.00
Glutamate (m/z 158) M+20.35 ± 0.020.331.00
Lactate (m/z 117) M+10.05 ± 0.0050.064.00
Lactate (m/z 117) M+20.50 ± 0.020.490.25
Ribose 5-phosphate (m/z 357) M+10.20 ± 0.010.211.00
Ribose 5-phosphate (m/z 357) M+20.15 ± 0.010.141.00
Total SSR 10.25
Degrees of Freedom 10
p-value 0.42

In this simulated example, the total SSR of 10.25 with 10 degrees of freedom results in a p-value of 0.42, which is well above the 0.05 threshold, indicating a statistically acceptable goodness-of-fit.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of ¹³C-MFA studies. The following outlines the key steps for a typical experiment using [1,2-¹³C₂]glucose.

1. Cell Culture and Isotopic Labeling:

  • Culture cells of interest in a defined medium.

  • In the exponential growth phase, switch the cells to a medium containing a known mixture of unlabeled glucose and [1,2-¹³C₂]glucose (e.g., 50% labeled).

  • Continue the culture to allow the intracellular metabolites to reach isotopic steady state. This should be empirically determined by analyzing metabolite labeling at multiple time points.

2. Sample Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity by, for example, aspirating the medium and adding ice-cold saline or a quenching buffer.

  • Extract intracellular metabolites using a suitable solvent, such as a methanol/water or acetonitrile/water mixture.

3. Measurement of Mass Isotopomer Distributions:

  • Analyze the extracted metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.

  • Derivatization of metabolites may be necessary prior to GC-MS analysis.

4. Quantification of External Fluxes:

  • Measure the rates of glucose consumption and lactate secretion from the culture medium using a biochemical analyzer.

  • Determine the cell growth rate.

5. Flux Estimation and Goodness-of-Fit Analysis:

  • Utilize specialized software such as INCA or Metran for flux estimation.[3][4]

  • Input the metabolic network model, atom transitions, measured MIDs, and external fluxes into the software.

  • The software performs an iterative optimization to find the set of fluxes that minimizes the SSR between the measured and simulated MIDs.

  • Evaluate the goodness-of-fit using the chi-square test as described above.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the central metabolic pathways interrogated by [1,2-¹³C₂]glucose and the general workflow of a ¹³C-MFA experiment.

Metabolic_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P 6PG 6PG G6P->6PG DHAP DHAP F6P->DHAP GAP GAP F6P->GAP DHAP->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Ru5P Ru5P 6PG->Ru5P Ru5P->F6P Ru5P->GAP R5P R5P Ru5P->R5P Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG Succinate Succinate aKG->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Caption: Central carbon metabolism pathways traced by [1,2-¹³C₂]glucose.

MFA_Workflow Start Start Experiment Isotopic Labeling Experiment ([1,2-13C2]glucose) Start->Experiment Data_Acquisition Data Acquisition (GC-MS/LC-MS, External Rates) Experiment->Data_Acquisition Flux_Estimation Flux Estimation (e.g., INCA, Metran) Data_Acquisition->Flux_Estimation Model_Definition Metabolic Network Model & Atom Transitions Model_Definition->Flux_Estimation GOF_Analysis Goodness-of-Fit Analysis (Chi-Square Test) Flux_Estimation->GOF_Analysis Validation Validation GOF_Analysis->Validation Accepted Statistically Acceptable Fit (p > 0.05) Validation->Accepted Yes Rejected Revise Model or Check Data for Errors Validation->Rejected No Results Flux Map & Confidence Intervals Accepted->Results Rejected->Model_Definition End End Results->End

Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.

By adhering to rigorous experimental protocols and employing appropriate statistical tests for goodness-of-fit, researchers can confidently utilize D-Glucose-¹³C₂,d₂ to generate high-quality metabolic flux data, paving the way for novel insights in basic research and drug development.

References

A Researcher's Guide to Sensitivity Analysis of Metabolic Models Using Isotopic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of cellular metabolism is paramount. Metabolic Flux Analysis (MFA) serves as a powerful tool to quantify the rates of metabolic reactions. The precision of MFA is highly dependent on the choice of isotopic tracers and the subsequent sensitivity analysis of the metabolic model. This guide provides a comprehensive comparison of D-Glucose-13C2,d2 with other commonly used tracers, supported by experimental data and detailed protocols.

The Role of Isotopic Tracers in Metabolic Flux Analysis

Metabolic flux analysis relies on the use of stable isotope-labeled substrates, or tracers, to follow the path of atoms through metabolic pathways. By measuring the incorporation of these isotopes into downstream metabolites, it is possible to deduce the rates of intracellular metabolic fluxes. The choice of tracer is critical as it dictates the precision with which different fluxes in the metabolic network can be determined.

A key aspect of robust metabolic modeling is sensitivity analysis. This involves evaluating how uncertainties in experimental data and model parameters affect the estimated fluxes. A well-designed tracer experiment will yield data that is highly sensitive to the fluxes of interest, thereby increasing the confidence in the model's predictions.

This compound: A Dual-Isotope Approach

While the search results provided extensive information on various 13C-labeled glucose tracers, specific data on this compound is limited. However, the principles of dual-labeling with carbon-13 (13C) and deuterium (2H or d) are well-established. Such tracers offer the potential for more comprehensive flux analysis by simultaneously tracking carbon and hydrogen atoms. This can provide valuable insights into reactions involving redox cofactors like NAD(P)H, which are central to cellular metabolism. For the purpose of this guide, we will draw comparisons based on the closely related and well-documented [1,2-¹³C₂]glucose, while also discussing the theoretical advantages of the additional deuterium label.

The dual labels in this compound can theoretically provide more constraints on the metabolic model, potentially improving the resolution of fluxes in pathways where both carbon skeletons and redox reactions are important, such as the pentose phosphate pathway and the TCA cycle.

This compound This compound G6P Glucose-6-Phosphate This compound->G6P 13C, 2H F6P Fructose-6-Phosphate G6P->F6P 13C, 2H PPP Pentose Phosphate Pathway G6P->PPP 13C, 2H Glycolysis Glycolysis F6P->Glycolysis 13C, 2H Pyruvate Pyruvate Glycolysis->Pyruvate 13C TCA TCA Cycle Pyruvate->TCA 13C cluster_exp Experimental Phase cluster_comp Computational Phase Design 1. Experimental Design (Model & Tracer Selection) Culture 2. Cell Culture & Isotope Labeling Design->Culture Extract 3. Metabolite Extraction Culture->Extract Analyze 4. MS Analysis Extract->Analyze Data 5. Data Processing (Correction) Analyze->Data Flux 6. Flux Estimation Data->Flux Stats 7. Statistical Analysis (Goodness-of-fit, Confidence Intervals) Flux->Stats Raw_Data Raw MS Data Corrected_Data Corrected Isotopomer Distributions Raw_Data->Corrected_Data Flux_Estimation Flux Estimation (Least-Squares Regression) Corrected_Data->Flux_Estimation Metabolic_Model Metabolic Network Model Metabolic_Model->Flux_Estimation Sensitivity_Analysis Sensitivity Analysis Metabolic_Model->Sensitivity_Analysis Estimated_Fluxes Estimated Flux Map Flux_Estimation->Estimated_Fluxes Estimated_Fluxes->Sensitivity_Analysis Validated_Model Validated & Refined Model Sensitivity_Analysis->Validated_Model

A Researcher's Guide to Stable Isotope Tracers: Benchmarking D-Glucose-¹³C₂,d₂

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate field of metabolic research, the ability to trace the journey of molecules through complex biochemical networks is paramount. Stable isotope-labeled compounds, particularly glucose tracers, are indispensable tools for metabolic flux analysis (MFA), enabling scientists to quantify the rates of metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2][3] This guide provides an objective comparison of D-Glucose-¹³C₂,d₂, with a primary focus on its widely-used analogue D-[1,2-¹³C₂]glucose, against other common stable isotope tracers.

The selection of an appropriate tracer is critical and depends entirely on the specific research question.[4] Tracers like D-[1,2-¹³C₂]glucose are specifically designed to resolve complex pathway intersections, offering distinct advantages over uniformly labeled or single-labeled variants for certain applications.[5]

Comparative Analysis of Common Glucose Tracers

The utility of a glucose tracer is determined by which carbon positions are labeled. This dictates the labeling patterns of downstream metabolites, providing unique insights into the pathways that produced them. The D-Glucose-¹³C₂,d₂ tracer, by having labels on adjacent carbons (e.g., C1 and C2), is particularly powerful for distinguishing between pathways that either cleave or preserve this C1-C2 bond.

Below is a summary of common ¹³C-glucose tracers and their primary applications.

TracerFormulaPrimary Application(s)StrengthsLimitations
D-[1,2-¹³C₂]Glucose HOCH₂ (CHOH)₃(¹³CHOH)¹³CHO Pentose Phosphate Pathway (PPP) vs. Glycolysis Flux: Precisely measures the relative contributions of these two major glucose-catabolizing pathways.[5][6][7]The C1-C2 bond is broken in the PPP but maintained in glycolysis, creating distinct labeling patterns in downstream metabolites like pyruvate and lactate.[8] This makes it superior for resolving PPP flux.[5]Less informative for tracking the entire carbon backbone into the TCA cycle compared to uniformly labeled glucose.
[U-¹³C₆]Glucose HO¹³CH₂(¹³CHOH)₄¹³CHO General Carbon Tracing: Tracks the full glucose backbone into glycolysis, the TCA cycle, amino acid synthesis, and fatty acid synthesis.[9][10][11]Provides a comprehensive overview of glucose carbon fate.[10] The M+6 labeling is easily traced to M+3 pyruvate/lactate and M+2 acetyl-CoA.[1]Can be less precise for resolving specific pathway splits, like the PPP, because all carbons are labeled.[5]
[1-¹³C]Glucose HOCH₂(CHOH)₄¹³CHO PPP Activity: Historically used to estimate PPP flux by measuring the release of ¹³CO₂ from the C1 position.Simple to interpret for CO₂ production via the oxidative PPP.Considered less accurate than [1,2-¹³C₂]glucose for comprehensive flux analysis as it provides less information about downstream metabolite labeling.[5]
[6,6-²H₂]Glucose (Deuterium on C6)Whole-Body Glucose Turnover: Frequently used in in vivo studies to measure the rate of glucose production and appearance.[12][13]Deuterium labels do not interfere with ¹³C-based measurements, allowing for simultaneous dual or triple tracer studies.[12][14][15]Does not provide detailed information on intracellular carbon transitions in the same way ¹³C tracers do.
D-Glucose-¹³C₂,d₂ (Hypothetical)Redox Metabolism & PPP/Glycolysis Flux: Would combine the benefits of [1,2-¹³C₂]glucose with the ability to trace hydrogen atoms and associated redox reactions (e.g., NADPH production).The dual ¹³C and ²H labels could theoretically link carbon flux directly to redox cofactor status, offering a unique analytical window.Not a commonly available tracer; its specific advantages and analytical complexities are not well-documented in current literature.

Featured Tracer: The Power of D-[1,2-¹³C₂]Glucose

The primary strength of labeling the C1 and C2 positions is the ability to differentiate glycolysis from the pentose phosphate pathway.

  • In Glycolysis: The six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules. The bond between C1 and C2 remains intact through this process, resulting in pyruvate that is either unlabeled (from C4-C6) or M+2 labeled (from C1-C3).

  • In the Pentose Phosphate Pathway: The first step of the oxidative PPP involves the decarboxylation of C1. This breaks the ¹³C-¹³C bond. The remaining five-carbon sugar can then re-enter glycolysis, leading to a scrambling of the C2 label and the production of M+1 and M+2 labeled pyruvate.[8]

By measuring the relative abundances of unlabeled, M+1, and M+2 pyruvate, researchers can precisely calculate the proportion of glucose that entered each pathway.[7][8]

G cluster_input Tracer Input cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_output Analytical Readout (Mass Spec) Glucose [1,2-¹³C₂]Glucose (C1, C2 Labeled) G6P Glucose-6-P (M+2) Glucose->G6P G6P_PPP Glucose-6-P (M+2) Glucose->G6P_PPP FBP Fructose-1,6-BP (M+2) G6P->FBP Pyruvate_Gly Pyruvate (M+2) FBP->Pyruvate_Gly Lactate_Gly Lactate (M+2) Pyruvate_Gly->Lactate_Gly Pyruvate_Pool Total Pyruvate Pool (M+0, M+1, M+2) Pyruvate_Gly->Pyruvate_Pool Lactate_Pool Total Lactate Pool (M+0, M+1, M+2) Lactate_Gly->Lactate_Pool R5P Ribose-5-P (M+1) + ¹³CO₂ G6P_PPP->R5P Oxidative PPP (C1 removed) Pyruvate_PPP Pyruvate (M+1) R5P->Pyruvate_PPP Non-oxidative PPP & Glycolysis Lactate_PPP Lactate (M+1) Pyruvate_PPP->Lactate_PPP Pyruvate_PPP->Pyruvate_Pool Lactate_PPP->Lactate_Pool

Experimental Protocol: ¹³C-Glucose Tracing in Cultured Cells

This protocol provides a general framework for conducting a stable isotope tracing experiment in adherent mammalian cells.

1. Materials and Reagents:

  • Basal medium deficient in glucose (e.g., DMEM, Gibco #A1443001).

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glucose and amino acids.

  • Stable isotope tracer: D-[1,2-¹³C₂]Glucose (e.g., Cambridge Isotope Laboratories, CLM-504).

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Metabolite Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -80°C.

  • Cell scrapers.

  • Microcentrifuge tubes.

2. Cell Culture and Labeling:

  • Seed cells in multi-well plates (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

  • Prepare the labeling medium: Supplement the glucose-free basal medium with dFBS, necessary amino acids, and the ¹³C-glucose tracer at a physiological concentration (e.g., 5-10 mM).

  • Aspirate the standard culture medium from the cells.

  • Gently wash the cells once with pre-warmed PBS to remove residual medium.

  • Add the pre-warmed ¹³C labeling medium to the cells.

  • Incubate for a duration sufficient to approach isotopic steady state. This time varies by cell type and pathway; glycolytic intermediates label within minutes, while TCA cycle intermediates may take hours.[8] An initial time-course experiment (e.g., 0, 4, 8, 24 hours) is recommended.[16]

3. Metabolite Extraction:

  • Place the cell culture plate on ice.

  • Aspirate the labeling medium.

  • Quickly wash the cells with a generous volume of ice-cold PBS to remove extracellular metabolites.

  • Immediately add the pre-chilled (-80°C) 80% methanol extraction solvent to the well (e.g., 1 mL for a 6-well plate).

  • Use a cell scraper to scrape the cells into the solvent.

  • Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

  • Vortex thoroughly and centrifuge at maximum speed for 10-15 minutes at 4°C to pellet protein and cell debris.

  • Transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

4. Sample Analysis:

  • The dried metabolite pellets are now ready for analysis.

  • Resuspend the samples in a suitable solvent for the analytical platform.

  • Analyze the isotopic enrichment of target metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

G Start Start: Cells in Culture Prep_Media Prepare ¹³C-Labeling Medium Start->Prep_Media Wash1 Wash Cells (PBS) Start->Wash1 Incubate Incubate with ¹³C-Glucose Prep_Media->Incubate Wash1->Incubate Wash2 Quench & Wash (Cold PBS) Incubate->Wash2 Extract Add Cold 80% MeOH & Scrape Cells Wash2->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Dry Dry Metabolite Extract Centrifuge->Dry Analyze Analyze by LC-MS/MS Dry->Analyze

Conclusion

The choice of a stable isotope tracer is a critical decision in the design of metabolism studies. While uniformly labeled [U-¹³C₆]glucose is a robust tool for general carbon tracing, tracers with specific labeling patterns, such as D-[1,2-¹³C₂]glucose, provide indispensable advantages for dissecting fluxes through intersecting pathways.[5] It offers unparalleled precision in quantifying the relative activities of glycolysis and the pentose phosphate pathway. The potential development and availability of dual-labeled tracers like D-Glucose-¹³C₂,d₂ could further enhance our ability to link carbon metabolism with cellular redox state, opening new avenues for understanding metabolic regulation in health and disease. Researchers should carefully consider their biological questions to select the tracer that will yield the most insightful and unambiguous data.

References

Safety Operating Guide

Navigating the Disposal of D-Glucose-13C2,d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of D-Glucose-13C2,d2, a non-radioactive, stable isotope-labeled compound.

A key distinction in the handling and disposal of isotopically labeled compounds is whether they contain stable or radioactive isotopes. This compound is labeled with stable isotopes (Carbon-13 and Deuterium), which are not radioactive.[1][] Consequently, it does not necessitate the specialized handling and disposal protocols required for radioactive materials.[1] The disposal of waste from stable isotope labeling is significantly less complex than that from radioactive isotope labeling.[]

In general, compounds enriched with stable isotopes are managed in the same way as their unenriched counterparts.[1] Therefore, the disposal of this compound should follow the procedures for non-hazardous chemical waste, unless otherwise specified by local regulations or the presence of other hazardous materials in the waste stream.

Key Disposal and Safety Parameters

The following table summarizes crucial information for the safe handling and disposal of this compound, based on available safety data sheets for isotopically labeled and unlabeled D-Glucose.

ParameterInformationCitation
Chemical Nature Solid[3]
Radioactivity Not radioactive[1][]
Primary Disposal Route Approved chemical waste disposal plant[4]
Environmental Hazards Very toxic to aquatic life with long lasting effects[4]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator[4]
Accidental Release Measures Use full personal protective equipment. Avoid breathing vapors, mist, dust or gas. Prevent further leakage or spillage. Keep the product away from drains or water courses.[4]
First Aid: Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4]
First Aid: Skin Contact Wash off with soap and plenty of water.[3]
First Aid: Eye Contact Flush eyes with water as a precaution.[3]
First Aid: Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration.[3]

Experimental Protocol: Standard Disposal Procedure

The following protocol outlines the recommended steps for the disposal of this compound from a laboratory setting. This procedure is based on general chemical waste guidelines and specific information regarding the aquatic toxicity of this compound.

1. Waste Identification and Segregation:

  • Identify the waste stream containing this compound.
  • Segregate this waste from radioactive waste and general laboratory trash.[1][]
  • If mixed with other chemicals, the disposal procedure must account for the hazards of all components.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[4]

3. Waste Collection and Storage:

  • Collect the this compound waste in a designated, properly labeled, and sealed container.
  • The container label should clearly state the contents, including the name of the chemical and any known hazards (e.g., "Toxic to aquatic life").
  • Store the waste container in a cool, well-ventilated area away from incompatible materials.[4]

4. Disposal:

  • Dispose of the waste through a licensed and approved waste disposal company.[5]
  • Crucially, do not dispose of this compound down the drain or in regular trash. [4][5] This is to prevent release into the environment, where it can be harmful to aquatic organisms.[4]
  • Provide the waste disposal company with the Safety Data Sheet (SDS) for the compound.

5. Documentation:

  • Maintain a record of the waste disposal, including the date, quantity, and disposal vendor, in accordance with your institution's and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_radioactive Is the waste radioactive? start->is_radioactive not_radioactive No (Stable Isotope) is_radioactive->not_radioactive No is_mixed Is it mixed with other hazardous chemicals? not_radioactive->is_mixed pure_waste No is_mixed->pure_waste No mixed_waste Yes is_mixed->mixed_waste Yes aquatic_hazard Recognize Aquatic Toxicity pure_waste->aquatic_hazard follow_mixed_protocol Follow disposal protocol for the hazardous mixture mixed_waste->follow_mixed_protocol collect_waste Collect in a labeled, sealed container aquatic_hazard->collect_waste follow_mixed_protocol->collect_waste dispose Dispose via approved chemical waste vendor. Do NOT pour down the drain. collect_waste->dispose end End of Disposal Process dispose->end

Caption: Disposal workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific safety protocols and local regulations for chemical waste management.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.